molecular formula C88H122N20O19S2 B15565817 HCV-1 e2 Protein (484-499)

HCV-1 e2 Protein (484-499)

Cat. No.: B15565817
M. Wt: 1828.2 g/mol
InChI Key: GYANLEXMXHLYKU-FIAKUXKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HCV-1 e2 Protein (484-499) is a useful research compound. Its molecular formula is C88H122N20O19S2 and its molecular weight is 1828.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality HCV-1 e2 Protein (484-499) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV-1 e2 Protein (484-499) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C88H122N20O19S2

Molecular Weight

1828.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C88H122N20O19S2/c1-6-49(4)73(83(121)104-72(48(2)3)87(125)107-36-14-20-67(107)80(118)95-50(5)88(126)127)103-71(111)44-93-74(112)65(45-128)102-82(120)68-21-12-34-105(68)84(122)60(18-9-10-32-89)96-81(119)69-22-13-35-106(69)86(124)70-23-15-37-108(70)85(123)64(39-52-26-30-56(110)31-27-52)100-78(116)63(41-54-43-90-47-94-54)99-77(115)62(40-53-42-92-58-17-8-7-16-57(53)58)98-79(117)66(46-129)101-76(114)61(38-51-24-28-55(109)29-25-51)97-75(113)59-19-11-33-91-59/h7-8,16-17,24-31,42-43,47-50,59-70,72-73,91-92,109-110,128-129H,6,9-15,18-23,32-41,44-46,89H2,1-5H3,(H,90,94)(H,93,112)(H,95,118)(H,96,119)(H,97,113)(H,98,117)(H,99,115)(H,100,116)(H,101,114)(H,102,120)(H,103,111)(H,104,121)(H,126,127)/t49-,50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,72-,73-/m0/s1

InChI Key

GYANLEXMXHLYKU-FIAKUXKESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the HCV-1 E2 Protein 484-499 Amino Acid Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Overview

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component for viral entry into host cells and a primary target for the host immune response. Within this protein, the amino acid sequence spanning residues 484-499 of HCV genotype 1 (HCV-1) has been identified as a major linear antigenic region.[1] This 16-amino acid peptide, with the sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala (PYCWHYPPKPCGIVPA) , plays a significant role in the interaction with host antibodies and is a subject of interest for vaccine development and diagnostics.[1][2][3][4][5][6]

This technical guide provides a comprehensive analysis of the HCV-1 E2 484-499 amino acid sequence, including its biochemical properties, role in antibody binding, and relevant experimental methodologies.

Biochemical and Structural Properties

The 484-499 peptide is a segment of the central β-sandwich core of the E2 glycoprotein.[7] It is characterized by the presence of two cysteine residues (Cys486 and Cys494), which can form disulfide bonds crucial for the overall E2 protein structure.[1] However, studies have shown that these specific cysteine residues are not essential for the antigenicity of the peptide in terms of antibody binding.[1]

Table 1: Physicochemical Properties of HCV-1 E2 Protein (484-499)

PropertyValue
Amino Acid Sequence PYCWHYPPKPCGIVPA
Molecular Formula C88H122N20O19S2
Molecular Weight 1828.19 g/mol
Number of Amino Acids 16

Immunogenicity and Antibody Binding

The 484-499 region is a significant B-cell epitope, meaning it is recognized by antibodies produced by the host's immune system during HCV infection.[1] The prevalence of antibodies targeting this region has been observed to be high in HCV-infected individuals.[1]

Key Residues for Antibody Interaction

Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying specific amino acid residues within the 484-499 sequence that are critical for antibody binding. This technique involves systematically replacing each amino acid with alanine and observing the effect on antibody recognition.

Table 2: Alanine Scanning Mutagenesis Results for HCV E2 484-499

Residue PositionOriginal Amino AcidRole in Antibody Binding
498 Proline (Pro)Essential
499 Alanine (Ala)Essential

Data derived from studies identifying key residues for antibody binding.[1][8]

These findings indicate that Proline at position 498 and Alanine at position 499 are crucial for the structural conformation of the epitope that is recognized by host antibodies.

Experimental Protocols

This section details the methodologies for key experiments related to the study of the HCV-1 E2 484-499 peptide.

Peptide Synthesis and Purification

Synthetic peptides corresponding to the 484-499 sequence are essential for various immunological and biochemical assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Alanine in this sequence) using a coupling reagent (e.g., HBTU/HOBt) and add it to the deprotected resin.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Val, Ile, etc.).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Workflow for Peptide Synthesis and Purification

G Resin Start with Solid Support Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle for Each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spectrometry & HPLC Analysis Purification->Verification Final Pure Peptide Verification->Final

Solid-Phase Peptide Synthesis Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is a common method to quantify the binding of antibodies to the 484-499 peptide.

Protocol 2: Indirect ELISA

  • Coating: Coat a 96-well microplate with the synthetic HCV E2 484-499 peptide (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the serum or antibody solution to be tested to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Workflow for Indirect ELISA

G Coat Coat Plate with 484-499 Peptide Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 PrimaryAb Add Primary Antibody (e.g., Patient Serum) Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450nm Stop->Read

Indirect ELISA Workflow for Antibody Detection.

Site-Directed Mutagenesis for Alanine Scanning

This protocol outlines the general steps for creating alanine mutants of the 484-499 sequence within a plasmid encoding the E2 protein.

Protocol 3: Site-Directed Mutagenesis

  • Primer Design: Design complementary forward and reverse primers that contain the desired alanine codon mutation at the target residue within the 484-499 sequence. The primers should be ~25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type E2 gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme such as DpnI, which specifically targets methylated DNA.

  • Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

  • Plasmid Isolation: Isolate the plasmid DNA from the resulting bacterial colonies.

  • Sequence Verification: Verify the presence of the desired alanine mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Analysis: Express the mutant E2 protein and analyze its properties, such as antibody binding, using ELISA or other immunoassays.

Workflow for Site-Directed Mutagenesis

G Plasmid Wild-Type E2 Plasmid PCR PCR Amplification Plasmid->PCR Primers Design Mutagenic Primers (with Alanine Codon) Primers->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Isolation Plasmid Isolation Transformation->Isolation Sequencing DNA Sequencing Verification Isolation->Sequencing Expression Mutant Protein Expression & Functional Analysis Sequencing->Expression

Site-Directed Mutagenesis Workflow.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that the isolated HCV-1 E2 484-499 peptide independently triggers a specific signaling cascade upon interaction with host cells. However, the broader E2 glycoprotein is known to interact with cellular receptors such as CD81 and DC-SIGN, which can initiate intracellular signaling pathways, including the MAPK/ERK pathway.[9][10] It is plausible that antibody binding to the 484-499 epitope could sterically hinder the interaction of the larger E2 protein with its receptors, thereby indirectly affecting these signaling events. Further research is required to elucidate any direct signaling role of this specific peptide.

Hypothesized Indirect Signaling Influence

G cluster_E2 HCV E2 Glycoprotein E2_484_499 484-499 Epitope E2_Receptor_Binding Receptor Binding Domain CD81 CD81 Receptor E2_Receptor_Binding->CD81 Interacts with Antibody Antibody Antibody->E2_484_499 Binds to Antibody->CD81 Sterically Hinders Signaling MAPK/ERK Signaling Cascade CD81->Signaling Activates

Hypothesized Indirect Signaling Influence.

Conclusion

The HCV-1 E2 484-499 amino acid sequence represents a key antigenic region that is crucial for antibody recognition. The identification of Pro-498 and Ala-499 as essential residues for this interaction provides a foundation for the rational design of immunogens and diagnostic reagents. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the immunological and biochemical properties of this important viral epitope. While a direct role in cell signaling has not been established, its strategic location within the E2 protein suggests that targeting this region could have significant implications for neutralizing viral entry and, consequently, modulating host cell responses. Further research into the quantitative aspects of antibody binding and the potential for this peptide to be used in vaccine formulations is warranted.

References

A Technical Guide to the Conserved Domains of Hepatitis C Virus Envelope Protein 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the structurally and functionally conserved domains of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2. E2 is the primary target for neutralizing antibodies and is critical for viral entry into host hepatocytes, making its conserved regions a focal point for the development of broadly effective vaccines and entry inhibitors. This guide synthesizes structural data, functional analysis, and key experimental methodologies to offer a comprehensive resource for the scientific community.

Introduction to HCV E2 Glycoprotein

The HCV E2 glycoprotein, a heavily glycosylated type I transmembrane protein, forms a non-covalent heterodimer with the E1 glycoprotein on the surface of the virion. Mature, full-length E2 comprises amino acids 384 to 746 of the HCV polyprotein. While certain regions of E2, such as Hypervariable Region 1 (HVR1), exhibit extreme sequence diversity, enabling immune escape, several domains are highly conserved across all major HCV genotypes. This conservation underscores their indispensable roles in the viral life cycle, particularly in protein folding, heterodimerization with E1, and sequential binding to host cell entry factors, most notably the tetraspanin CD81.

Key Conserved Domains and Their Functions

The functional integrity of HCV E2 relies on several highly conserved domains that are critical for viral viability. These regions are paramount for receptor engagement and are the targets of broadly neutralizing antibodies (bNAbs).

The CD81 Binding Site

The interaction between E2 and the large extracellular loop (LEL) of the CD81 receptor is a crucial step for HCV entry into hepatocytes.[1] The CD81 binding site on E2 is a complex, conformational epitope composed of several discontinuous, yet highly conserved, segments. Mutagenesis studies have identified specific amino acids that are absolutely critical for this interaction across all genotypes.[2][3]

Key conserved regions contributing to the CD81 binding site include:

  • Aromatic-Rich Region: Contains essential residues such as W420.[2][4]

  • CD81 Binding Loop 1 (CD81bL1): A critical loop structure containing highly conserved residues Y527, W529, and G530.[2][3][5]

  • Acidic Residue: The conserved aspartic acid D535 is also vital for the interaction.[2][4]

These residues form a functional hotspot on the E2 surface, making this site a primary target for entry inhibitors and vaccine design.[3]

Conserved Antigenic Sites for Neutralizing Antibodies

The most promising targets for a prophylactic HCV vaccine are conserved epitopes that elicit bNAbs. Many of these epitopes overlap significantly with the CD81 binding site, and antibodies targeting these regions often function by directly blocking the E2-CD81 interaction.

  • Antigenic Site 412-423 (AS412 / Epitope I): This is a highly conserved linear epitope (sequence: QLINTNGSWHIN) recognized by several potent bNAbs, including AP33.[6] This region is essential for virus entry and displays remarkable structural flexibility, adopting different conformations which may be an immune evasion strategy.[6][7]

  • The "Neutralizing Face": Structural studies have revealed a highly conserved, glycan-free surface on E2 that is accessible to antibodies.[8] This face is predominantly hydrophobic and includes major components of the CD81 binding site and other conserved neutralizing epitopes.[8] Residues that are 80–100% conserved across genotypes make up 86% of the buried surface area in the epitope for the bNAb AR3C, highlighting the conserved nature of this target.[5]

Conserved N-Linked Glycosylation Sites

E2 is one of the most heavily glycosylated viral proteins known, with up to 11 potential N-linked glycosylation sites (N-glycans) that are largely conserved across genotypes.[1][9] These glycans are not merely decorative; they are integral to the protein's structure and function.

  • Protein Folding and Stability: N-glycans are critical for the proper folding and formation of the native E1E2 heterodimer structure.[10]

  • Immune Shielding: The dense "glycan shield" masks conserved protein epitopes, including the CD81 binding site, protecting the virus from the host humoral immune response.[1][11]

  • Modulation of Receptor Binding: Specific glycans, such as those at positions N417 and N532, can modulate the affinity of E2 for CD81.[9]

The Stem Region

The C-terminal ectodomain of E2 contains a membrane-proximal stem region. Recent studies have identified a highly conserved segment within this region (amino acids 705-715) that is essential for HCV entry.[9][12] Structural analyses suggest this segment forms an amphipathic helix that is likely involved in the membrane fusion process, representing another conserved functional domain.[9][12]

Quantitative Analysis of Conserved Domain Interactions

The development of effective therapeutics requires a quantitative understanding of the molecular interactions involving E2's conserved domains. The following tables summarize key quantitative data from binding and neutralization assays.

Interaction PartnerE2 ConstructMethodDissociation Constant (Kd)Reference
CD81-LEL Recombinant soluble E2Tryptophan Fluorescence1.8 nM (at 25°C)[1][13]
CD81-LEL Recombinant soluble E2Tryptophan Fluorescence9.1 nM (at 37°C)[1]
Antibody HC84.26 Soluble E2 (Genotype 1a)Not Specified0.130 nM[14]
Antibody A1_22 (Fab) Soluble E2 (Genotype 1a)Not Specified0.004 nM (4 pM)[15]
Antibody #2 (Fab) Soluble E2 (Genotype 1a)Not Specified0.007 nM (7 pM)[15]

Table 1: Binding affinities of HCV E2 with its primary receptor CD81 and broadly neutralizing antibodies.

AntibodyHCV GenotypeAssay TypeIC50 ValueReference
AR4A/AR3C (bsAb) J6 (2a)HCVcc3.8 µg/mL[8]
HC84.26/AP33 (bsAb) SA13 (5a)HCVcc0.23 µg/mL[8]
CBH-5 2bHCVpp~0.1 µg/mL[2]
CBH-5 2bHCVcc~1.0 µg/mL[2]
CBH-7 2bHCVpp~1.0 µg/mL[2]
CBH-7 2bHCVcc>10 µg/mL[2]

Table 2: Half-maximal inhibitory concentrations (IC50) for selected broadly neutralizing antibodies against various HCV genotypes in pseudoparticle (HCVpp) and cell culture (HCVcc) systems.

Region / EpitopeConservation LevelNotesReference
Hypervariable Regions (HVRs) ~37%Low conservation, involved in immune escape.[10][16]
AR3C bNAb Epitope 86% of surface is 80-100% conservedOverlaps with the CD81 binding site.[5]
CD81 Binding Residues 100%Residues W420, Y527, W529, G530, D535 are critical and conserved.[2][3]
N-Glycosylation Sites Highly ConservedUp to 11 sites are largely conserved across genotypes.[1][9]

Table 3: Sequence conservation levels of key E2 domains.

Visualizing E2 Domains and Functional Workflows

Diagrams are essential for conceptualizing the complex relationships between E2's domains and the experimental approaches used to study them.

Fig. 1: Linear map of key conserved and variable domains of the HCV E2 protein.

E2_Interaction cluster_virus HCV Virion cluster_cell Hepatocyte cluster_entry E2 E2 Glycoprotein CD81 Binding Site AS412 Epitope CD81 CD81 Receptor Large Extracellular Loop (LEL) E2:CD81->CD81:LEL Binding Event Viral_Entry Viral Entry & Endocytosis CD81->Viral_Entry Triggers

Fig. 2: Interaction model of the HCV E2 CD81 binding site with the host cell receptor.

Workflow cluster_discovery Discovery & Hypothesis cluster_validation Experimental Validation cluster_analysis Analysis A Sequence Alignment (Identify Conserved Residues) B Site-Directed Mutagenesis (e.g., Alanine (B10760859) Scanning) A->B C Express Mutant E2 (e.g., in HEK293T cells) B->C D CD81 Binding Assay (ELISA with soluble CD81-LEL) C->D E HCVpp Infectivity Assay C->E F Analyze Impact on Binding & Entry D->F E->F

Fig. 3: Experimental workflow for functional analysis of conserved E2 residues.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of core protocols used to investigate HCV E2 conserved domains.

Site-Directed Mutagenesis of E2

This technique is used to substitute specific amino acids within the E2 sequence to assess their functional importance.

  • Template Preparation: An expression plasmid containing the wild-type HCV E2 gene (e.g., pcDNA-E2) is prepared. For soluble E2 expression, a version truncated before the transmembrane domain (e.g., at residue 661) is often used.[17][18]

  • Primer Design: Complementary oligonucleotide primers (~25-45 bases) containing the desired mutation (e.g., an alanine codon) are designed to anneal to the template plasmid.

  • Mutagenesis Reaction: A commercial kit, such as the QuikChange Site-Directed Mutagenesis Kit, is commonly used.[17][19] The reaction typically involves PCR with a high-fidelity polymerase to synthesize new plasmids incorporating the mutant primers.

  • Template Digestion: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template plasmid produced in E. coli will be methylated while the newly synthesized mutant plasmid will not.

  • Transformation and Sequencing: The resulting mutant plasmid DNA is transformed into competent E. coli. Plasmids from resulting colonies are isolated and the entire E2 gene is sequenced to confirm the desired mutation and the absence of off-target mutations.

HCV Pseudoparticle (HCVpp) Production and Neutralization Assay

HCVpp are non-replicative retroviral particles (e.g., from Murine Leukemia Virus - MLV) bearing functional HCV E1E2 glycoproteins on their surface. They are used to study viral entry in a safe BSL-2 environment.[4][20][21]

  • Cell Seeding: HEK293T cells are seeded in 6-well plates or 10-cm dishes to be ~50-70% confluent at the time of transfection.[4]

  • Co-transfection: Cells are co-transfected using a reagent like Polyethylenimine (PEI) or Lipofectamine with a mixture of three plasmids:[4]

    • A plasmid encoding the retroviral Gag and Pol proteins (e.g., phCMV-MLV gag-pol).

    • A retroviral vector encoding a reporter gene, such as Luciferase or GFP.

    • An expression plasmid for the desired HCV E1E2 glycoproteins (wild-type or mutant).

  • HCVpp Harvest: The cell culture supernatant containing the released HCVpp is harvested 48-72 hours post-transfection, clarified by centrifugation, and can be stored at -80°C.

  • Neutralization Assay:

    • Target Huh-7 hepatoma cells are seeded in 96-well plates.

    • HCVpp supernatant is pre-incubated with serial dilutions of monoclonal antibodies or patient sera for 1 hour at 37°C.[21]

    • The HCVpp-antibody mixture is added to the Huh-7 cells.

    • After 4-8 hours, the inoculum is replaced with fresh medium.

    • Infectivity is measured 72 hours later by quantifying the reporter gene expression (e.g., luminescence for luciferase, or cell counting for GFP via FACS).[21]

    • The percentage of neutralization is calculated relative to control wells infected with HCVpp pre-incubated with a negative control antibody or serum.[21]

E2-CD81 Binding ELISA

This assay quantitatively measures the direct interaction between the E2 protein and the CD81 receptor.

  • Plate Coating: High-binding 96-well ELISA plates are coated overnight at 4°C with a purified recombinant fusion protein of Glutathione S-transferase and the CD81 large extracellular loop (GST-CD81-LEL) at a concentration of approximately 0.5-1.0 µg/mL in PBS.[22] Control wells are coated with GST alone.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat dry milk or 3% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • E2 Incubation: Cell lysates containing expressed E2 protein or purified soluble E2 protein are serially diluted in a binding buffer and added to the wells. The plates are incubated for 1-2 hours at 37°C.[22]

  • Detection: Plates are washed thoroughly. A primary monoclonal antibody specific for a conformational epitope on E2 (e.g., MAb H53) is added and incubated for 1 hour.[22]

  • Secondary Antibody and Substrate: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added. Following a final wash, a chromogenic substrate like TMB (3,3′,5,5′-tetramethylbenzidine) is added. The reaction is stopped with acid, and the absorbance is read at 450 nm.[22]

Conclusion and Future Directions

The conserved domains of the HCV E2 glycoprotein are fundamental to the virus's ability to enter host cells and evade the immune system. The CD81 binding site, key neutralizing epitopes, and conserved glycosylation sites represent critical vulnerabilities that can be exploited for therapeutic intervention. A detailed understanding of their structure, function, and the quantitative aspects of their interactions is essential for the rational design of a broadly effective HCV vaccine and novel entry inhibitors. Future research should focus on the high-resolution structural characterization of the full-length E1E2 heterodimer in its native, membrane-bound state to fully elucidate the interplay between these conserved domains and to uncover new targets for drug and vaccine development.

References

Structural Analysis of the HCV E2 484-499 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral entry machinery and a primary target for the host immune response. Within this protein, the peptide sequence spanning amino acid residues 484-499 has been identified as a major linear antigenic region.[1] Understanding the structural and functional characteristics of this peptide is paramount for the development of effective HCV vaccines and therapeutics. This technical guide provides a comprehensive overview of the structural analysis of the HCV E2 484-499 peptide, including its amino acid sequence, role in antibody recognition, and its structural context within the full E2 glycoprotein. Detailed experimental methodologies are also provided to facilitate further research in this area.

Amino Acid Sequence and Antigenicity

The HCV E2 484-499 peptide is a 16-amino acid sequence. Commercial versions of this peptide are available with the typical sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Asp-Ile-Val-Pro-Ala.[2][3] This region is a key target for the humoral immune response, with studies showing that antibodies against this epitope are prevalent in HCV-infected individuals.[1]

Structural Conformation

While a high-resolution structure of the isolated 484-499 peptide has not been determined, cryo-electron microscopy (cryo-EM) structures of the full-length HCV E1E2 glycoprotein complex reveal that the region encompassing residues 484-517 forms part of the central β-sandwich core of the E2 ectodomain.[4][5] This suggests that in its native conformation on the virion, the 484-499 peptide adopts a β-strand secondary structure. This is consistent with circular dichroism and infrared spectroscopy analyses of the recombinant E2 ectodomain, which indicate a predominantly β-sheet content.[6]

Role in Antibody Recognition and Binding Affinity

The 484-499 peptide plays a crucial role in the recognition and binding of antibodies. Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying key residues within this peptide that are essential for antibody interaction.

Table 1: Alanine Scanning Mutagenesis of the HCV E2 484-499 Peptide and its Effect on Antibody Binding [7]

Residue PositionOriginal Amino AcidMutant Amino AcidEffect on Antibody Binding
498Proline (Pro)Alanine (Ala)Essential for antibody binding
499Alanine (Ala)Glycine (Gly)Essential for antibody binding

Data synthesized from alanine scanning mutagenesis studies.

Interaction with Cellular Receptors and Signaling Pathways

The HCV E2 glycoprotein is the primary viral protein responsible for binding to host cell receptors and initiating viral entry. The main receptor for E2 is the tetraspanin CD81.[8][9] While the 484-499 peptide is not the primary CD81 binding site, its structural integrity as part of the E2 core is likely crucial for the correct presentation of the CD81 binding loop (residues 523-540).[10][11]

The interaction between HCV E2 and CD81 triggers a cascade of signaling events that are essential for viral entry. This process involves the recruitment of other co-receptors, including scavenger receptor class B type I (SR-BI), claudin-1, and occludin, and the activation of cellular kinases.[12][13][14]

Below is a diagram illustrating the signaling pathway initiated by HCV E2 binding to CD81.

HCV_Entry_Signaling HCV HCV Virion E2 E2 Glycoprotein CD81 CD81 E2->CD81 Binding SRBI SR-BI E2->SRBI Attachment CLDN1 Claudin-1 CD81->CLDN1 Complex Formation EGFR EGFR CD81->EGFR OCLN Occludin CLDN1->OCLN Internalization Clathrin-Mediated Endocytosis OCLN->Internalization HRas HRas EGFR->HRas Activation HRas->CD81 Fusion Endosomal Fusion Internalization->Fusion Release Viral RNA Release Fusion->Release

Caption: HCV entry signaling pathway initiated by E2-CD81 binding.

Experimental Protocols

Peptide Synthesis

Synthetic peptides corresponding to the HCV E2 484-499 sequence can be generated using automated solid-phase peptide synthesis. A general protocol is outlined below.

Workflow for Automated Peptide Synthesis:

Peptide_Synthesis_Workflow Resin Resin Swelling (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/HOBt) Deprotection1->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Automated solid-phase peptide synthesis workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA can be used to assess the binding of antibodies to the synthesized HCV E2 484-499 peptide.

  • Coating: Microtiter plates are coated with the synthetic peptide (e.g., 1-10 µg/mL in a suitable buffer) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) to prevent non-specific binding.

  • Antibody Incubation: Serial dilutions of the antibody to be tested (e.g., patient sera or monoclonal antibodies) are added to the wells and incubated.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

  • Detection: The substrate for HRP (e.g., TMB) is added, and the color development is measured using a microplate reader at the appropriate wavelength. The optical density is proportional to the amount of bound antibody.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The HCV E2 484-499 peptide is immobilized onto the sensor chip surface.

  • Analyte Injection: A solution containing the antibody (analyte) at various concentrations is flowed over the sensor surface.

  • Association and Dissociation: The binding (association) and subsequent unbinding (dissociation) of the antibody to the peptide is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate the kinetic and affinity constants.

Conclusion

The HCV E2 484-499 peptide is a structurally and immunologically significant region of the virus. Its core β-strand conformation within the E2 glycoprotein and the critical role of its C-terminal residues in antibody recognition make it an important target for the development of HCV diagnostics, therapeutics, and vaccines. The experimental protocols outlined in this guide provide a framework for further investigation into the structural and functional properties of this key viral epitope. A deeper understanding of the interactions involving this peptide will undoubtedly contribute to the ongoing efforts to combat hepatitis C.

References

In-Depth Technical Guide: Synthesis and Purity of HCV-1 E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the Hepatitis C Virus (HCV) genotype 1 E2 protein peptide fragment 484-499. This peptide, with the sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala, is a significant epitope in HCV research, particularly in the context of vaccine development due to its antigenicity.[1] This document details the methodologies for its chemical synthesis, purification, and characterization, and places its relevance within the broader context of HCV vaccine and drug development.

Peptide Characteristics

The HCV-1 E2 484-499 peptide is a 16-amino acid sequence derived from the E2 envelope glycoprotein (B1211001) of HCV.[2] The E2 protein is crucial for viral entry into host cells through its interaction with cellular receptors such as CD81.[3][4][5][6] The 484-499 region, in particular, has been identified as a major antigenic determinant.[1]

PropertyValueReference
Sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala[2]
Molecular Formula C88H122N20O19S2[2]
Molecular Weight 1828.19 g/mol [2]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The standard method for producing the HCV-1 E2 484-499 peptide is solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. While specific quantitative data on synthesis yield for this particular peptide is not widely published, a yield of around 20% of purified peptide from the crude product can be expected for similar synthetic peptides.[7]

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Alanine).

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys and His, Boc for Lys, tBu for Tyr).

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

Synthesis Workflow

The synthesis is typically performed on an automated peptide synthesizer. The general cycle for each amino acid addition is as follows:

  • Resin Swelling: The resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HCTU and DIPEA and coupled to the deprotected N-terminus.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: This cycle is repeated for each amino acid in the sequence.

  • Final Deprotection: The Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail.

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain a powder.

G start Start: Pre-loaded Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) wash1->couple wash2 DMF Wash couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitation & Lyophilization cleave->precipitate end Crude Peptide precipitate->end

Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification and Purity Assessment

The crude synthetic peptide contains the target peptide along with impurities such as truncated or deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.

RP-HPLC Purification Protocol
  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase.

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phases:

  • Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A typical gradient might be 5-95% Buffer B over 30-60 minutes.

  • Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with a purity of >95% are typically pooled.

  • Lyophilization: The pooled fractions are lyophilized to obtain the final purified peptide.

ParameterTypical Value/Condition
Column C18, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min (analytical)
Detection 214 nm / 280 nm
Gradient Linear, e.g., 10-70% B over 30 min
Purity and Identity Confirmation: Mass Spectrometry

The identity and purity of the final peptide product are confirmed using mass spectrometry.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight (1828.19 Da). A high-resolution mass spectrum should show a dominant peak corresponding to the desired peptide.

  • Purity Estimation: While HPLC is the primary method for quantifying purity, mass spectrometry can help identify the nature of any impurities present.

Biological Context and Application

Role in HCV Pathogenesis and Immune Response

The HCV E2 glycoprotein mediates viral entry by binding to host cell receptors, a critical step in the viral lifecycle. The interaction with the CD81 receptor, in particular, is a key event.[3][4][5][6] This binding can also trigger intracellular signaling pathways, such as the MAPK pathway, and provide co-stimulatory signals to T cells.[3] The 484-499 region of E2 is a recognized B-cell epitope, meaning it is a primary target for antibodies generated during an immune response.[1]

G cluster_0 HCV Virion cluster_1 Host Cell HCV E2 Protein HCV E2 Protein CD81 CD81 HCV E2 Protein->CD81 Binding Downstream Signaling Downstream Signaling CD81->Downstream Signaling Triggers T-Cell Co-stimulation T-Cell Co-stimulation CD81->T-Cell Co-stimulation Leads to G discovery 1. Antigen/Epitope Discovery (e.g., HCV E2 484-499) synthesis 2. Peptide Synthesis & Purification discovery->synthesis formulation 3. Vaccine Formulation (Adjuvants, Delivery System) synthesis->formulation preclinical 4. Preclinical Testing (In vitro & Animal Models) formulation->preclinical clinical1 5. Phase I Clinical Trial (Safety) preclinical->clinical1 clinical2 6. Phase II Clinical Trial (Efficacy & Dosing) clinical1->clinical2 clinical3 7. Phase III Clinical Trial (Large-scale Efficacy) clinical2->clinical3 approval 8. Regulatory Approval clinical3->approval

References

The Pivotal Role of the HCV E2 484-499 Region in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical determinant of viral entry, mediating the initial interactions with host cell receptors. Within this protein, the region spanning amino acids 484-499 has been identified as a significant antigenic site, suggesting its surface exposure and potential role in the intricate process of viral invasion. This technical guide provides a comprehensive analysis of the current understanding of the HCV E2 484-499 region's function in viral entry. It consolidates findings on its contribution to receptor binding, its putative role in membrane fusion, and its significance as a target for neutralizing antibodies. This document presents quantitative data from key studies in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate the complex molecular interactions and experimental workflows, offering a valuable resource for researchers and professionals in the field of HCV therapeutics and vaccine development.

Introduction

Hepatitis C virus (HCV) infection remains a global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The viral entry process represents a key target for therapeutic intervention. This process is orchestrated by the viral envelope glycoproteins, E1 and E2, which form a heterodimer on the surface of the virion. The E2 glycoprotein is primarily responsible for binding to host cell receptors, including the tetraspanin CD81 and the scavenger receptor class B type I (SR-BI), initiating a cascade of events that culminates in the fusion of the viral and host cell membranes.

The region encompassing amino acids 484-499 of the E2 protein has garnered significant interest due to its identification as a major linear antigenic region.[1] This suggests that it is accessible on the virion surface and is recognized by the host immune system. Understanding the precise role of this segment in the viral entry mechanism is crucial for the rational design of novel entry inhibitors and vaccine immunogens. This guide will delve into the molecular details of the E2 484-499 region's involvement in viral entry, summarizing the existing evidence and highlighting areas for future investigation.

The HCV E2 484-499 Region: Structure and Conservation

The 484-499 region of the HCV E2 glycoprotein is a sixteen-amino-acid segment. Sequence alignments across different HCV genotypes reveal a degree of conservation within this region, interspersed with some variability. Notably, this segment contains two conserved cysteine residues, C486 and C494, which are involved in the formation of disulfide bonds critical for the proper folding and conformational integrity of the E2 protein.[2]

Role in Viral Entry

The process of HCV entry is a multi-step cascade involving attachment to the hepatocyte surface, sequential interactions with entry factors, internalization via clathrin-mediated endocytosis, and pH-dependent fusion within the endosome. The E2 484-499 region is implicated in several of these stages, primarily through its influence on E2 structure and its potential interactions with host factors.

Interaction with Host Cell Receptors

While the primary CD81 binding site on E2 has been mapped to other regions, the 484-499 segment may indirectly influence this interaction. The conformational integrity of E2, maintained by disulfide bonds involving cysteines within this region, is crucial for the presentation of the CD81 binding domain.

Role in Membrane Fusion

The direct role of the E2 484-499 region in the membrane fusion process is not definitively established. While some studies have investigated membranotropic regions of E2, the focus has often been on other segments, such as the 600-620 region.[3] The fusion process itself is thought to be a complex interplay between both E1 and E2 glycoproteins, triggered by the low pH of the endosome. It is plausible that the 484-499 region contributes to the conformational changes in the E1E2 complex that are necessary to expose the fusion peptide and drive membrane merger.

Quantitative Data on the Impact of Mutations in the E2 484-499 Region

Systematic mutagenesis studies, such as alanine (B10760859) scanning, of the entire 484-499 region with a direct readout on viral entry or cell-cell fusion are limited in the published literature. However, studies on specific residues within and flanking this region provide valuable insights.

Table 1: Effect of Cysteine Mutations in HCV E2 on Protein Function

MutationE1E2 HeterodimerizationCD81 BindingHCVpp EntryReference
C494AUnaffectedRequiredNot explicitly stated[2]

Data is qualitative as presented in the source. "Required" indicates a significant reduction or abolition of function upon mutation.

Table 2: Essential Residues within E2 Region 484-499 for Antibody Binding

ResidueSubstitutionEffect on Antibody BindingReference
Pro-498Ala or GlyEssential for binding[1]
Ala-499Ala or GlyEssential for binding[1]

This table highlights residues critical for the antigenicity of the region, which indirectly supports its surface exposure and potential role in interactions.

Note: A comprehensive quantitative analysis of single amino acid substitutions throughout the 484-499 region on HCV pseudoparticle (HCVpp) infectivity or cell-cell fusion efficiency is a notable gap in the current literature. Such data would be invaluable for a precise functional mapping of this segment.

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a cornerstone for studying HCV entry and the effect of mutations or inhibitors. It utilizes replication-defective retroviral or lentiviral core particles pseudotyped with functional HCV E1E2 glycoproteins.

Methodology:

  • Production of HCVpp:

    • Co-transfect HEK293T cells with three plasmids:

      • A plasmid encoding the retroviral or lentiviral core proteins (e.g., HIV-1 Gag-Pol).

      • A retroviral or lentiviral vector encoding a reporter gene (e.g., luciferase or GFP).

      • An expression plasmid for the desired HCV E1E2 glycoproteins (wild-type or mutant).

    • Culture the cells for 48-72 hours.

    • Harvest the supernatant containing the HCVpp and clarify by centrifugation and filtration.

  • Infection of Target Cells:

    • Seed target cells (e.g., Huh-7 human hepatoma cells) in a multi-well plate.

    • Incubate the cells with the HCVpp-containing supernatant.

    • After 4-6 hours, replace the inoculum with fresh culture medium.

  • Quantification of Entry:

    • After 48-72 hours, lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression by flow cytometry).

    • Infectivity is proportional to the reporter signal.

Cell-Cell Fusion Assay

This assay measures the ability of HCV glycoproteins expressed on one cell to mediate fusion with a neighboring receptor-bearing cell, often triggered by a low-pH pulse to mimic endosomal conditions.

Methodology:

  • Preparation of Effector and Target Cells:

    • Effector Cells: Transfect a cell line (e.g., HEK293T) with plasmids expressing the HCV E1E2 glycoproteins and a reporter component (e.g., T7 polymerase).

    • Target Cells: Transfect a receptor-positive cell line (e.g., Huh-7) with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the reporter component from the effector cells (e.g., T7 promoter).

  • Co-culture and Fusion Induction:

    • Co-culture the effector and target cells.

    • After a period of incubation to allow for cell-cell contact, induce fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.0-5.5) for a few minutes.

    • Neutralize the medium and continue the incubation.

  • Quantification of Fusion:

    • After 24-48 hours, lyse the cells and measure the reporter gene expression.

    • The reporter signal is indicative of cell-cell fusion and subsequent reporter gene activation.

Visualizations

Signaling Pathways and Experimental Workflows

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HCV HCV Virion (E1E2 complex) GAGs Glycosaminoglycans HCV->GAGs Initial Attachment LDLR LDL Receptor HCV->LDLR Attachment SRBI SR-BI HCV->SRBI Binding & Priming CD81 CD81 HCV->CD81 Key Interaction SRBI->CD81 Virus Transfer CLDN1 Claudin-1 CD81->CLDN1 Lateral Migration to Tight Junction OCLN Occludin CLDN1->OCLN Endosome Clathrin-coated pit -> Early Endosome OCLN->Endosome Internalization Fusion Membrane Fusion (pH-dependent) Endosome->Fusion Acidification Uncoating Viral RNA Release Fusion->Uncoating

Caption: Overview of the HCV entry pathway into a hepatocyte.

HCVpp_Assay_Workflow cluster_production HCVpp Production (HEK293T cells) cluster_infection Infection of Target Cells (Huh-7) cluster_readout Readout (48-72h post-infection) Plasmids Co-transfection: 1. Gag-Pol 2. Reporter (Luc/GFP) 3. E1E2 (WT or Mutant) Harvest Harvest Supernatant (48-72h) Plasmids->Harvest Infect Incubate cells with HCVpp Harvest->Infect Wash Wash and add fresh media Infect->Wash Lyse Lyse cells Wash->Lyse Measure Measure Reporter Activity (Luminometer/Flow Cytometer) Lyse->Measure Cell_Fusion_Assay cluster_cells Cell Preparation cluster_fusion Fusion and Readout Effector Effector Cells (HEK293T) Transfect with E1E2 + T7 Polymerase Target Target Cells (Huh-7) Transfect with T7-promoter-Luciferase Coculture Co-culture Effector and Target cells pH_pulse Low pH Pulse (e.g., pH 5.0) Coculture->pH_pulse Incubate Incubate 24-48h pH_pulse->Incubate Lyse Lyse cells Incubate->Lyse Readout Measure Luciferase Activity Lyse->Readout

References

Unveiling the Immunogenic Landscape of HCV E2 Protein: A Deep Dive into the 484-499 Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the immunogenicity of the 484-499 amino acid region of the Hepatitis C Virus (HCV) E2 envelope protein. This region has been identified as a significant linear B-cell epitope, making it a person of interest for the development of diagnostics and subunit vaccines. This document summarizes key quantitative data, details experimental protocols for its study, and presents visual workflows to facilitate further research in this critical area of HCV immunology.

Humoral Immunogenicity of the E2 484-499 Peptide

The 484-499 region of the HCV E2 protein has been characterized as a major antigenic determinant. Studies involving sera from HCV-infected individuals have demonstrated a significant prevalence of antibodies targeting this specific peptide sequence.

A foundational study by Zhang et al. (1994) first identified residues 484-499 as a major antigenic region of the E2 protein.[1] Their work, utilizing synthetic peptides to screen sera from HCV-infected patients, revealed that a substantial portion of these individuals mount a humoral immune response to this epitope. The prevalence of antibodies to this linear epitope was found to be 55% in HCV RNA-positive sera and 53% in HCV RNA-negative sera, indicating its recognition during active and past infections.[1]

Further investigation into the fine specificity of antibody binding through substitution peptide analogues pinpointed Pro-498 and Ala-499 as crucial residues for antibody recognition.[1] Interestingly, the cysteine residues at positions 486 and 494 were not found to be essential for antibody binding, suggesting that the antigenicity of this linear peptide is not dependent on disulfide bond formation for its presentation to the immune system.[1]

Study CohortNumber of Sera TestedPrevalence of Antibodies to E2 484-499Key FindingsReference
Anti-HCV positive sera11455% in HCV RNA-positive, 53% in HCV RNA-negativeIdentification of a major linear antigenic region. Pro-498 and Ala-499 are essential for antibody binding.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are protocols for key experiments related to the investigation of the HCV E2 484-499 epitope.

Peptide Synthesis and Purification

The synthesis of the HCV E2 484-499 peptide (Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Alanine in this sequence) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Capping (Optional): Any unreacted amino groups on the resin are acetylated using acetic anhydride (B1165640) to prevent the formation of deletion peptides.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed multiple times to remove scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization and Characterization: The purified peptide is lyophilized and its identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

ELISA is a standard method for detecting and quantifying antibodies against the HCV E2 484-499 peptide in serum or plasma samples.

Protocol:

  • Antigen Coating: 96-well microtiter plates are coated with the synthetic HCV E2 484-499 peptide (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in PBS-T) for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Sample Incubation: Serum or plasma samples, serially diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature. Positive and negative control sera should be included.

  • Washing: The plates are washed five times with wash buffer.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-human IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB, o-phenylenediamine) is added to the wells, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes involved in studying the immunogenicity of the HCV E2 484-499 epitope, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_immunoassays Immunogenicity Assessment cluster_interpretation Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization ELISA ELISA for Antibody Detection Characterization->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis Sample_Prep Serum/Plasma Sample Preparation Sample_Prep->ELISA Results Immunogenicity Profile Data_Analysis->Results

Overall experimental workflow for HCV E2 484-499 immunogenicity studies.

ELISA_Workflow Start Start Coat Coat Plate with E2 484-499 Peptide Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Serum/Plasma Samples Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read End End Read->End

Detailed workflow for the Enzyme-Linked Immunosorbent Assay (ELISA).

References

Discovery and Characterization of the HCV E2 484-499 Antigenic Site: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and a key focus for vaccine development.[1][2] Its ability to elicit neutralizing antibodies is critical for viral clearance.[3] Within the E2 protein, specific regions, or epitopes, are responsible for antibody recognition. This technical guide focuses on the seminal discovery and characterization of the amino acid sequence 484-499 as a major linear antigenic site of the HCV E2 glycoprotein.

Data Presentation: Antibody Reactivity to HCV E2 Peptides

The identification of the E2 484-499 region as a significant antigenic site was established by screening a series of synthetic peptides spanning the E2 protein against sera from HCV-infected individuals. The following table summarizes the key quantitative findings that highlighted the immunodominance of this particular region.

Peptide RegionDescriptionPercentage of Reactive HCV-Positive SeraKey FindingsReference
484-499 A major linear antigenic region of the E2 protein.55% (HCV RNA-positive sera), 53% (HCV RNA-negative sera)High prevalence of antibodies in both active and resolved infections.[4][4]
554-569Another major linear antigenic region identified.Not explicitly stated, but identified as a major region.-[4]
Other E2 RegionsOverlapping peptides spanning the entire E2 protein.Varied, with 484-499 and 554-569 showing the highest reactivity.-[4]

Table 1: Prevalence of Antibodies to the E2 484-499 Region in HCV-Infected Individuals.

Further investigation into the critical amino acids within the 484-499 epitope for antibody binding was conducted using substitution peptide analogues, where each residue was sequentially replaced.

Original ResiduePositionSubstitutionEffect on Antibody BindingConclusionReference
Proline498Alanine (B10760859)/Glycine (B1666218)Significant reduction in antibody binding.Essential for antibody recognition.[4][4]
Alanine499GlycineSignificant reduction in antibody binding.Essential for antibody recognition.[4][4]
Cysteine486Alanine/GlycineNo significant effect on antibody binding.Not essential for maintaining the antigenicity of the peptide.[4][4]
Cysteine494Alanine/GlycineNo significant effect on antibody binding.Not essential for maintaining the antigenicity of the peptide.[4][4]

Table 2: Essential Residues for Antibody Binding within the E2 484-499 Epitope.

Experimental Protocols: Epitope Mapping

The identification of the E2 484-499 antigenic site was achieved through a systematic process of epitope mapping using synthetic peptides and patient sera.

Peptide Library Synthesis
  • Objective: To create a comprehensive set of peptides representing the entire HCV E2 protein sequence.

  • Methodology: A library of short, overlapping peptides is synthesized. For the initial discovery, 70 synthetic peptides were used.[4] A common strategy involves synthesizing peptides of 15 amino acids in length with an offset of 5 amino acids to ensure all potential linear epitopes are represented.[5]

  • Quality Control: Synthesized peptides are purified, typically by high-performance liquid chromatography (HPLC), and their identity is confirmed by mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
  • Objective: To measure the presence of antibodies in patient sera that recognize the synthetic E2 peptides.

  • Methodology:

    • Coating: Individual synthetic peptides are immobilized onto the wells of a microtiter plate.

    • Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat milk.

    • Incubation with Sera: Diluted sera from HCV-infected patients and healthy controls are added to the peptide-coated wells and incubated to allow for antibody-antigen binding.

    • Washing: Unbound antibodies are removed by washing the wells with a buffer solution (e.g., PBS with Tween 20).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is added.

    • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change in the presence of bound antibodies.

    • Measurement: The optical density (OD) of each well is measured using a spectrophotometer, which is proportional to the amount of specific antibody bound to the peptide.

Alanine Scanning Mutagenesis
  • Objective: To identify the specific amino acid residues within the 484-499 peptide that are critical for antibody binding.

  • Methodology: A series of peptide analogues are synthesized where each amino acid residue of the original 484-499 peptide is systematically replaced, typically with an alanine or glycine residue.[4] These modified peptides are then used in an ELISA, as described above, to assess the impact of each substitution on antibody recognition. A significant drop in antibody binding upon substitution of a particular residue indicates its importance for the epitope's antigenicity.[6]

Mandatory Visualization

Experimental Workflow for Epitope Mapping

EpitopeMappingWorkflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis & Characterization peptide_synthesis Peptide Library Synthesis (Overlapping E2 sequences) peptide_coating Coat plates with peptides peptide_synthesis->peptide_coating patient_sera Collection of Patient Sera (HCV-positive and negative) serum_incubation Incubate with patient sera patient_sera->serum_incubation elisa ELISA Screening detection Add enzyme-linked secondary antibody & substrate measurement Measure Optical Density peptide_coating->serum_incubation serum_incubation->detection detection->measurement data_analysis Data Analysis (Identify reactive peptides) measurement->data_analysis epitope_identification Identification of Antigenic Region (e.g., E2 484-499) data_analysis->epitope_identification alanine_scan Alanine Scanning Mutagenesis (Synthesize substituted peptides) epitope_identification->alanine_scan binding_assay Binding Assays with Substituted Peptides alanine_scan->binding_assay key_residue_id Identify Key Binding Residues (e.g., Pro-498, Ala-499) binding_assay->key_residue_id

Caption: Workflow for the identification and characterization of the HCV E2 484-499 antigenic site.

References

An In-depth Technical Guide on the Core Mechanism of Action of HCV-1 E2 Protein 484-499

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral machinery, mediating entry into host hepatocytes. Within this protein, the region spanning amino acids 484-499 has been identified as a key linear epitope. This technical guide delves into the core mechanism of action of the HCV-1 E2 protein 484-499 segment, consolidating current research on its role in immunogenicity and its potential, as part of the broader E2 structure, in viral entry. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Significance of the HCV E2 484-499 Region

The HCV E2 envelope glycoprotein is essential for the initial stages of viral infection, primarily through its interaction with host cell receptors, most notably CD81.[1][2][3] The E2 protein is a major target for the host's humoral immune response, making it a focal point for vaccine and therapeutic research. The 484-499 amino acid sequence represents a major antigenic region within the E2 protein.[4] This region is recognized by antibodies in patients with chronic and acute HCV infection, indicating its surface exposure and immunogenicity.[4] While its primary characterized role is as an epitope, its location within the functionally critical E2 protein suggests a potential involvement in the viral entry process.

Core Mechanism of Action: An Antigenic Hub with a Potential Role in Viral Entry

The principal mechanism of action attributed to the HCV E2 484-499 region is its function as a major linear B-cell epitope .[4] This means it is a primary target for antibody binding. Studies have shown that antibodies from HCV-infected individuals frequently recognize this peptide sequence.[4]

While a direct, independent role in mediating viral entry or fusion has not been definitively established for the 484-499 peptide in isolation, its structural context within the E2 glycoprotein is critical. The broader E2 protein engages with host cell receptors, such as CD81, to initiate viral entry.[1][2][3] Peptides derived from various regions of E2 have been shown to inhibit this interaction and subsequent viral entry. Notably, a study identified the overlapping region of amino acids 489-508 as crucial for the binding of a peptide that inhibits HCV entry, suggesting the structural importance of the 484-499 region in the overall conformation and function of the E2 protein during viral entry.

The proposed mechanism is that antibodies binding to the 484-499 epitope may sterically hinder the interaction of the larger E2 protein with its host cell receptors, thus neutralizing the virus.

Signaling Pathways Associated with the Broader E2 Protein

While no signaling pathways are known to be directly triggered by the 484-499 peptide alone, the full-length E2 protein, upon binding to host cell receptors like CD81, can initiate intracellular signaling cascades. One such pathway is the MAPK/ERK pathway , which can promote cell proliferation and survival, potentially creating a more favorable environment for viral replication.

// Nodes HCV_E2 [label="HCV E2 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD81 [label="CD81 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Downstream_Signaling [label="Downstream Signaling\n(e.g., MAPK/ERK Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HCV_E2 -> CD81 [label="Binding"]; CD81 -> Downstream_Signaling [label="Activation"]; Downstream_Signaling -> Cellular_Response [label="Modulation"];

// Positioning {rank=same; HCV_E2; Cell_Membrane; CD81} HCV_E2 -> Cell_Membrane [style=invis]; Cell_Membrane -> CD81 [style=invis]; } ` Caption: HCV E2 protein binding to the CD81 receptor, initiating downstream signaling.

Quantitative Data

Quantitative analysis of the interactions involving the E2 484-499 region is crucial for understanding its biological significance and for the development of targeted therapeutics.

Table 1: Antibody Recognition of the E2 484-499 Epitope
Serum TypeNumber of Sera TestedPercentage with Antibodies to 484-499 EpitopeReference
HCV RNA-positive11455%[4]
HCV RNA-negative11453%[4]
Table 2: Essential Residues for Antibody Binding within the 484-499 Region
Residue PositionOriginal Amino AcidSubstitutionEffect on Antibody BindingReference
498Proline (Pro)Alanine (Ala)Essential for binding[4]
499Alanine (Ala)Glycine (Gly)Essential for binding[4]

Data derived from substitution peptide analogue studies.

Table 3: Inhibitory Concentrations (IC50) of Various E2-derived Peptides
PeptideTarget RegionIC50AssayReference
Peptide 75E2 transmembrane domain~0.3 µMHCVpp infection inhibition[5]
E2-42, E2-43, E2-78, E2-79Various E2 regions~5 nMHCVcc infection inhibition[6]

Note: Specific IC50 values for the 484-499 peptide are not yet widely published and represent a key area for future research.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this area.

Protocol for HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is used to determine the ability of antibodies or peptides to inhibit HCV entry into host cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_HCVpp [label="Prepare HCVpp and\nAntibody/Peptide Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate HCVpp with\nAntibody/Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Infect_Cells [label="Infect Huh7 Cells\nwith Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Cells [label="Incubate Infected Cells\n(72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse_Cells [label="Lyse Cells and\nMeasure Luciferase Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nCalculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_HCVpp; Prepare_HCVpp -> Incubate; Incubate -> Infect_Cells; Infect_Cells -> Incubate_Cells; Incubate_Cells -> Lyse_Cells; Lyse_Cells -> Analyze; Analyze -> End; } ` Caption: Workflow for an HCV pseudoparticle (HCVpp) neutralization assay.

Detailed Steps:

  • Generation of HCVpp:

    • Co-transfect HEK293T cells with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral core/packaging construct (e.g., MLV gag-pol), and a reporter gene (e.g., luciferase).

    • Harvest the supernatant containing the pseudoparticles 48-72 hours post-transfection.

  • Neutralization Reaction:

    • Serially dilute the test peptide (e.g., E2 484-499) or antibody in a 96-well plate.

    • Add a standardized amount of HCVpp to each well.

    • Incubate the mixture for 1 hour at 37°C to allow for binding.

  • Infection of Target Cells:

    • Seed Huh-7 or other susceptible hepatoma cells in a 96-well plate.

    • Add the HCVpp-peptide/antibody mixture to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Reporter Gene Assay:

    • After 72 hours of incubation, lyse the cells.

    • Measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of neutralization relative to control wells (HCVpp without peptide/antibody).

    • Determine the IC50 value, which is the concentration of the peptide/antibody that inhibits 50% of viral entry.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol is used to quantify the binding of antibodies to the E2 484-499 peptide.

// Nodes Coat_Plate [label="Coat Plate with\nE2 484-499 Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Block Non-specific\nBinding Sites", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Antibody [label="Add Primary Antibody\n(e.g., from patient serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Secondary [label="Add HRP-conjugated\nSecondary Antibody", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add TMB Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Coat_Plate -> Block; Block -> Add_Antibody; Add_Antibody -> Add_Secondary; Add_Secondary -> Add_Substrate; Add_Substrate -> Measure; } ` Caption: Logical flow of an indirect ELISA for antibody binding to a peptide.

Detailed Steps:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the synthetic HCV E2 484-499 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate.

    • Add serially diluted patient sera or purified antibodies to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG).

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add a chromogenic substrate for HRP (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • The absorbance is proportional to the amount of bound antibody.

Conclusion and Future Directions

The HCV E2 484-499 region is a well-established major linear antigenic site, playing a crucial role in the host's immune response to the virus. While its direct involvement in the mechanics of viral entry remains an area of active investigation, its strategic location within the E2 glycoprotein suggests that it is a critical component of a larger functional domain. The development of neutralizing antibodies that target this and adjacent regions holds significant promise for prophylactic and therapeutic strategies.

Future research should focus on:

  • Elucidating the precise structural and functional role of the 484-499 region in the context of the full E2 protein and its interaction with host cell receptors.

  • Conducting detailed quantitative analyses to determine the binding kinetics (Kd) and inhibitory concentrations (IC50) of the 484-499 peptide and antibodies targeting it.

  • Investigating the potential for this peptide to induce conformational changes in the E2 protein that could impact viral entry.

A deeper understanding of the multifaceted role of the E2 484-499 epitope will undoubtedly accelerate the development of novel and effective interventions against HCV.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hepatitis C Virus E2 Protein Epitopes

Abstract

The Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001) is central to the virus's lifecycle and the primary target for the host's humoral immune response. Its role in mediating viral entry through interaction with host cell receptors, most notably CD81, makes it an essential candidate for the development of vaccines and antibody-based therapeutics.[1][2][3][4] However, the high genetic variability of the E2 protein, particularly in its hypervariable regions, and extensive N-linked glycosylation present significant challenges to these efforts by shielding conserved neutralization epitopes.[1][2][5][6] This technical guide provides a comprehensive literature review of the key antigenic epitopes on the HCV E2 protein. It summarizes quantitative data on epitope locations and functions, details common experimental protocols for their characterization, and visualizes critical pathways and relationships to aid in rational immunogen design and drug development.

Structure and Function of the HCV E2 Glycoprotein

The E2 protein is a type I transmembrane glycoprotein of approximately 363 amino acids with a molecular weight of around 70 kDa.[2] It forms a non-covalent heterodimer with the E1 glycoprotein, both of which are embedded in the viral envelope and are crucial for cell entry.[2][6]

Key Structural Features:

  • Ectodomain: The N-terminal ectodomain is the primary site of interaction with host receptors and neutralizing antibodies. Its structure is stabilized by nine highly conserved disulfide bonds.[4] The core of the E2 ectodomain consists of a central β-sandwich, which serves as a scaffold, flanked by additional "front" and "back" layers composed of loops and short secondary structures.[7][8]

  • Hypervariable Regions (HVRs): The E2 protein contains three main variable regions: HVR1, HVR2, and an intergenotypic variable region (igVR).[2][9] HVR1, located at the N-terminus (amino acids 384-410), is the most variable segment of the entire HCV polyprotein.[2][9][10] It functions as an immunological decoy, drawing the immune response away from more conserved and critical regions, and also shields underlying neutralization epitopes.[2][6][10]

  • Post-Translational Modifications: E2 is heavily modified with up to 11 N-linked glycans.[2][4] This "glycan shield" plays a crucial role in proper protein folding and immune evasion by masking conserved protein surfaces from antibody recognition.[1][5][11]

  • Transmembrane Domain: A C-terminal domain anchors the E2 protein in the viral lipid envelope.[2]

The primary function of E2 is to mediate the attachment and entry of HCV into hepatocytes. This process is initiated by the binding of E2 to several host cell surface receptors, including scavenger receptor class B type I (SR-B1) and the tetraspanin CD81, which is considered the essential receptor for entry.[1][2][12][13][14][15] The majority of broadly neutralizing antibodies (bNAbs) function by blocking the interaction between E2 and CD81.[1][9]

Major Antigenic Epitopes of the E2 Glycoprotein

The antigenic landscape of E2 is complex, comprising both highly variable, immunodominant decoys and highly conserved, functionally critical regions that are the targets of bNAbs. These epitopes are often categorized into distinct antigenic regions or domains based on antibody competition studies and structural analyses.

The Neutralizing Face and CD81 Binding Site

Structural investigations have revealed a highly conserved, exposed surface on E2 that is largely devoid of glycans, termed the "neutralizing face".[1] This region is a primary target for bNAbs because it overlaps significantly with the binding site for the CD81 receptor.[1][16] The CD81 binding site itself is composed of several discontinuous segments of the E2 sequence that come together in the folded protein. Mutagenesis studies have identified several key conserved residues as critical for this interaction.[12][17]

Conserved Linear and Conformational Epitopes

Several key neutralizing epitopes have been extensively characterized and are summarized in Table 1.

  • Epitope I (Antigenic Site 412-423 / Domain E): Located immediately downstream of HVR1, this is a highly conserved linear epitope.[1][9] It is a major target for potent bNAbs, including AP33 and HCV1, which neutralize the virus by directly blocking the E2-CD81 interaction.[1][9][16][18][19] Within this region, Tryptophan at position 420 (W420) is a critical contact residue for both CD81 and several neutralizing antibodies.[9][17]

  • Epitope II (Antigenic Site 434-446 / Domain D): This region forms another critical neutralizing site that includes a hydrophobic helix motif (G436WLAGLFY443).[1][20] Interestingly, this site can also be targeted by non-neutralizing or interfering antibodies that may sterically hinder the binding of more potent bNAbs to Epitope I.[9]

  • Antigenic Region 3 (AR3): AR3 is a complex, conformational epitope cluster formed by the E2 "front layer" and the CD81 binding loop.[1][21] It is recognized by a class of powerful bNAbs, many of which derive from the human VH1-69 germline gene segment and show exceptional neutralization breadth.[4][21] These antibodies directly compete with CD81 for binding to E2.[1][4][8]

  • Epitope III (Amino Acids 523-535): This epitope resides within the CD81 binding loop and contains the highly conserved APTYSW motif (aa 524-529).[22][23][24] It represents a dual-function site, with specific residues critical for binding neutralizing antibodies (like mAb1H8) and others essential for engaging CD81.[22][24]

Quantitative Data Summary

The following tables summarize the key epitope regions on the HCV E2 protein and the characteristics of well-studied broadly neutralizing antibodies that target them.

Table 1: Key Epitope Regions of HCV E2 Glycoprotein

Epitope Name/Region Amino Acid Position (H77 Ref.) Key Residues/Motif Function/Role Known Neutralizing Antibodies
HVR1 384-410 Highly Variable Immune decoy, shields conserved epitopes, binds SR-BI.[2][6][9][10] Strain-specific nAbs (e.g., 9/27).[9]
Epitope I / AS412 412-423 QLINTNGSWHIN, W420 Part of the CD81 binding site; major bNAb target.[1][9][17][19] AP33, HCV1, 3/11, e137, 95-2.[9][16][18][19]
Epitope II / AS434 434-446 G WLAGLFY Part of the CD81 binding site; can bind interfering Abs.[1][9][20] HC84-1, HC84-27.[23]
AR3 Discontinuous (Front Layer & CD81bl) W420, Y527, W529, G530, D535 Overlaps CD81 binding site; major bNAb target.[1][13][17][21] AR3A, AR3B, AR3C, AR3D.[8]
Epitope III 523-535 AP TY SW (524-529) Within CD81 binding loop; dual Ab/CD81 binding site.[22][23][24] 1H8, DAO5.[22][23]

| CD81 Binding Site | Discontinuous | W420, Y527, W529, G530, D535 | Essential for viral entry via CD81 receptor.[13][17][20][25] | Most bNAbs (e.g., CBH-5, AR3C).[8][13] |

Table 2: Characteristics of Broadly Neutralizing Antibodies (bNAbs) Targeting HCV E2

Antibody Name Target Epitope/Region Genotype Cross-Reactivity Mechanism of Neutralization
AP33 (mouse) Epitope I (aa 412-423) Broad (Genotypes 1-6) Blocks E2-CD81 binding.[9][18][19]
HCV1 (human) Epitope I (aa 412-423) Broad Blocks E2-CD81 binding.[7][16][19]
CBH-5 (human) CD81 Binding Site (conformational) Very Broad (All genotypes tested) Directly competes with CD81 for binding to E2.[13]
AR3A (human) Antigenic Region 3 (AR3) Very Broad Blocks E2-CD81 binding.[8][21]
AR4A (human) E1E2 Complex (conformational) Exceptionally Broad Blocks viral entry.[16]

| 1H8 (mouse) | Epitope III (aa 524-529) | Broad | Blocks E2-CD81 interaction.[22][24] |

Experimental Protocols for Epitope Characterization

The identification and characterization of E2 epitopes rely on a combination of immunological, virological, and biochemical assays.

Epitope Mapping Methodologies
  • Alanine (B10760859) Scanning Mutagenesis: This is a key technique for identifying critical residues within an epitope.

    • Plasmid Construction: A plasmid encoding the E2 protein (or a soluble ectodomain) is used as a template.

    • Site-Directed Mutagenesis: Individual codons for amino acids in the region of interest are systematically mutated to encode for alanine. Alanine is chosen because its small, neutral side chain removes specific side-chain interactions without drastically altering the protein's backbone conformation.

    • Protein Expression: The mutant E2 proteins are expressed in a suitable cell line (e.g., HEK293T).

    • Binding Assay (ELISA or Flow Cytometry): The expressed mutant proteins are tested for their ability to bind to a specific monoclonal antibody. A significant reduction or complete loss of binding for a particular mutant indicates that the original residue is a critical contact point for the antibody.[13][26]

  • Peptide Arrays: This high-throughput method is used to map linear epitopes.

    • Peptide Synthesis: A library of short, overlapping peptides (e.g., 15-mers with a 5-amino acid offset) spanning the entire E2 sequence is chemically synthesized.[27]

    • Array Fabrication: The peptides are covalently linked to a solid support, such as a glass slide, in a high-density microarray format.[27]

    • Immunolabeling: The array is incubated with the antibody of interest (e.g., from patient serum or a purified monoclonal antibody).

    • Detection: A fluorescently labeled secondary antibody that recognizes the primary antibody is added. The array is then scanned, and the fluorescence intensity at each peptide spot is measured. High intensity indicates strong antibody binding to that specific peptide sequence.

Neutralization Assays
  • HCV Pseudoparticle (HCVpp) Neutralization Assay: This is a safe and widely used system to measure antibody-mediated neutralization of viral entry.

    • HCVpp Production: Producer cells (e.g., HEK293T) are co-transfected with three plasmids: one encoding the HCV E1E2 glycoproteins, a second encoding a retroviral (e.g., MLV) or lentiviral (e.g., HIV) core and enzymatic proteins, and a third containing a reporter gene (e.g., luciferase or GFP) flanked by viral packaging signals. The cells produce viral particles that incorporate the HCV E1E2 proteins onto a core that carries the reporter gene.[5][12][13]

    • Neutralization Reaction: The HCVpp supernatant is incubated with serial dilutions of the antibody to be tested for a set period (e.g., 1 hour at 37°C).

    • Infection: The antibody-HCVpp mixture is then used to infect a susceptible target cell line, such as Huh-7 human hepatoma cells, which express the necessary HCV receptors (CD81, SR-BI, etc.).

    • Quantification: After 48-72 hours, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for a luciferase reporter). The neutralization titer is typically reported as the antibody concentration or serum dilution that causes a 50% reduction in infectivity (IC50) compared to a no-antibody control.

  • HCV Cell Culture (HCVcc) Neutralization Assay: This assay uses authentic, infectious HCV and is considered the gold standard for neutralization studies.

    • HCVcc Production: An infectious HCV clone (e.g., JFH-1 strain) is used to generate infectious virus stocks in Huh-7.5.1 cells.

    • Neutralization and Infection: The protocol follows the same principle as the HCVpp assay, where infectious HCVcc is pre-incubated with antibody dilutions before being added to naive target cells.

    • Quantification: After several days, viral replication is measured. This is commonly done by lysing the cells and quantifying intracellular HCV RNA levels using RT-qPCR or by using immunofluorescence to count infected cell foci by staining for an HCV protein like Core or NS5A.[9]

Visualizations of Pathways and Relationships

The following diagrams, generated using DOT language, illustrate key concepts related to HCV E2 function and characterization.

HCV_Entry_Pathway cluster_virus HCV Virion cluster_cell Hepatocyte cluster_ab Immune Response HCV HCV E2 E2 Glycoprotein CD81 CD81 Receptor E2->CD81 2. Essential Binding SRB1 SR-B1 Receptor E2->SRB1 1. Initial Attachment V_End Viral Replication CD81->V_End 3. Viral Entry & Fusion bNAb Neutralizing Ab (e.g., AR3A) bNAb->E2 Blockade

Caption: HCV entry pathway and mechanism of antibody neutralization.

Epitope_Mapping_Workflow start Start: Define E2 Region of Interest mutagenesis Site-Directed Mutagenesis (Replace residue with Alanine) start->mutagenesis expression Express Mutant E2 in Host Cells mutagenesis->expression binding_assay Antibody Binding Assay (ELISA / Flow Cytometry) expression->binding_assay analysis Analyze Binding Data (Compare mutant to wild-type) binding_assay->analysis result Identify Critical Residue (Binding is lost) analysis->result end Epitope Mapped result->end

Caption: Workflow for epitope mapping via alanine scanning mutagenesis.

E2_Epitope_Relationships cluster_epitopes Key Epitope Regions NEUTRALIZING_FACE Conserved Neutralizing Face AS412 Epitope I (aa 412-423) AS412->NEUTRALIZING_FACE Overlaps AS434 Epitope II (aa 434-446) AS434->NEUTRALIZING_FACE Overlaps CD81bl CD81 Binding Loop (contains Epitope III) CD81bl->NEUTRALIZING_FACE Overlaps HVR1 HVR1 (Immune Decoy) HVR1->NEUTRALIZING_FACE Shields

Caption: Logical relationships between key HCV E2 epitope regions.

Signaling Pathways Triggered by E2

Beyond its structural role in viral entry, the interaction of the E2 protein with host cell receptors can trigger intracellular signaling cascades. For instance, the binding of soluble E2 protein to DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) on dendritic cells has been shown to activate the Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway.[28] This activation may create a cellular environment more favorable for viral entry and replication.[28] Similarly, E2 engagement with other receptors on liver cells can also trigger MAPK pathways, potentially influencing cell proliferation.[29] Understanding these E2-induced signaling events is crucial as they may represent novel targets for therapeutic intervention aimed at preventing the establishment of infection.

E2_Signaling_Pathway E2 Soluble HCV E2 DC_SIGN DC-SIGN Receptor (on Dendritic Cell) E2->DC_SIGN Binds Raf Raf DC_SIGN->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cellular Response (e.g., Survival Signal) ERK->Response

Caption: E2-induced activation of the ERK signaling pathway via DC-SIGN.

Conclusion and Future Directions

The HCV E2 glycoprotein remains the most critical target for a protective vaccine. Extensive research has successfully mapped a complex landscape of epitopes, distinguishing between variable decoys like HVR1 and conserved, functionally critical sites on the "neutralizing face" that are targeted by broadly neutralizing antibodies. The development of bNAbs that target conserved epitopes within the CD81 binding site (such as AS412 and AR3) offers a promising path forward for passive immunoprophylaxis and informs the rational design of immunogens.

Future efforts in the field should focus on:

  • Structure-Based Immunogen Design: Using the detailed structural information of E2 in complex with bNAbs to engineer novel vaccine candidates that present these conserved epitopes in their optimal conformation while minimizing the presentation of distracting, non-neutralizing regions.

  • Overcoming Glycan Shielding: Developing strategies to focus the immune response on the protein surface beneath the glycan shield, potentially through the use of modified immunogens or novel adjuvants.

  • Understanding Antibody Evolution: Characterizing how bNAbs evolve in individuals who spontaneously clear the virus to better understand the specificities required for a protective response.[30]

By leveraging the detailed molecular understanding of E2 epitopes summarized here, the scientific community can continue to advance the development of an effective vaccine to combat the global health burden of Hepatitis C.

References

Methodological & Application

Application Notes and Protocols for HCV-1 e2 Protein (484-499) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect antibodies specific to the Hepatitis C Virus (HCV) envelope protein 2 (e2) epitope (amino acids 484-499). This peptide is a conserved region within the HCV e2 protein and is a target for the host immune response. The following protocol is intended for research use only and is adaptable for screening human serum or plasma for the presence of anti-HCV e2 (484-499) antibodies.

Principle of the Assay

This indirect ELISA is a solid-phase immunoassay that detects the presence of antibodies against a specific antigen. The wells of a microtiter plate are coated with the synthetic HCV-1 e2 (484-499) peptide. When a serum or plasma sample containing antibodies specific to this peptide is added to the wells, the antibodies bind to the immobilized peptide. Unbound components are washed away. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP) and specific for human IgG, is then added. This enzyme-conjugated antibody binds to the primary antibodies captured on the plate. After another washing step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of specific antibody present in the sample. The reaction is stopped, and the absorbance is measured using a microplate reader.

Data Presentation

Table 1: Representative ELISA Performance Characteristics
ParameterValueReference
Sensitivity93%[1]
Specificity>95%[1]
Assay TypeIndirect ELISAN/A
AntigenSynthetic HCV-1 e2 Protein (484-499) PeptideN/A
Sample TypeHuman Serum or PlasmaN/A

Note: The sensitivity and specificity data are representative of peptide-based EIAs for HCV antibody detection and may vary depending on the specific experimental conditions and sample cohort.

Table 2: Example Absorbance Data for an HCV-1 e2 (484-499) ELISA
Sample IDSample TypeDilutionAbsorbance (OD at 450 nm)Result
1Negative Control1:1000.085Negative
2Negative Control1:1000.092Negative
3Positive Control1:1001.854Positive
4Positive Control1:1001.921Positive
5Test Sample A1:1000.150Negative
6Test Sample B1:1001.233Positive
7Test Sample C1:1000.897Positive
8Test Sample D1:1000.112Negative

Note: The cutoff for a positive result is typically determined by calculating the mean of the negative controls plus 2 or 3 standard deviations. For this example, a cutoff of 0.200 could be used.

Experimental Protocols

Materials and Reagents
  • HCV-1 e2 Protein (484-499) synthetic peptide

  • 96-well high-binding ELISA plates

  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST

  • Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST

  • Human serum or plasma samples (test samples, positive controls, and negative controls)

  • Secondary Antibody: HRP-conjugated goat anti-human IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N Sulfuric Acid (H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Protocol
  • Peptide Coating:

    • Dilute the HCV-1 e2 (484-499) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute the serum or plasma samples (including positive and negative controls) 1:100 in Sample Diluent.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the samples from the wells.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of 2N Sulfuric Acid to each well to stop the reaction. The color will change from blue to yellow.

  • Reading the Plate:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Mandatory Visualizations

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_secondary Secondary Antibody cluster_detection Detection A 1. Coat plate with HCV-1 e2 (484-499) peptide B 2. Block with non-fat milk or BSA A->B C 3. Add diluted serum/plasma sample B->C D 4. Add HRP-conjugated anti-human IgG C->D E 5. Add TMB substrate D->E F 6. Add Stop Solution E->F G 7. Read Absorbance at 450 nm F->G

Caption: Indirect ELISA workflow for detecting anti-HCV e2 antibodies.

ELISA_Principle cluster_well Microtiter Well Surface Peptide HCV-1 e2 (484-499) Peptide PrimaryAb Specific Human IgG (from sample) Peptide->PrimaryAb Binding SecondaryAb HRP-conjugated Anti-Human IgG PrimaryAb->SecondaryAb Binding Substrate TMB Substrate SecondaryAb->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Principle of the indirect ELISA for antibody detection.

References

Application Notes and Protocols: Utilizing the HCV E2 484-499 Peptide in Antibody Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and a focal point for vaccine and therapeutic antibody development. Within the E2 protein, the amino acid sequence 484-499 has been identified as a major linear antigenic region.[1] This peptide is relatively conserved across different HCV genotypes and is accessible to antibodies in infected individuals.[1] The residues Pro-498 and Ala-499 have been identified as particularly crucial for antibody binding.[1][2] Understanding the interaction between antibodies and this specific epitope is vital for characterizing the immune response to HCV and for the rational design of novel diagnostics and immunotherapeutics.

These application notes provide detailed protocols for utilizing the HCV E2 484-499 peptide in common antibody binding assays, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Data Presentation: Antibody Binding to HCV E2 and Related Peptides

The following table summarizes representative quantitative data for antibody binding to the HCV E2 protein and specific E2-derived peptides. While specific affinity data for the 484-499 peptide is not extensively published, the provided values offer a frame of reference for expected binding affinities of anti-E2 antibodies.

Antibody/MoleculeTargetAssay TypeBinding Affinity/PotencyReference
Monoclonal Antibody (HMAb 503)E2 GlycoproteinNeutralization of Binding (NOB)IC50: 0.03 µg/mL[3]
Purified anti-HCV IgGHCV-Like Particles (E2)Inhibition of BindingIC50: ~100 µg/mL[4]
Peptide PE2DE2 GlycoproteinSurface Plasmon Resonance (SPR)Kd: 19 nM[5]
Peptide PE2BE2 GlycoproteinSurface Plasmon Resonance (SPR)Kd: 43 nM[5]
Peptide PE2AE2 GlycoproteinSurface Plasmon Resonance (SPR)Kd: 50 nM[5]
E1E2-specific mAb D32.10Serum-derived HCV particlesInhibition of BindingIC50: ≤0.5 µg/mL[6]

Experimental Protocols

Peptide-Based Indirect ELISA Protocol

This protocol outlines the steps for detecting antibodies specific to the HCV E2 484-499 peptide in serum or other biological samples.

Materials:

  • HCV E2 484-499 synthetic peptide

  • 96-well microtiter plates (high-binding)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBST)

  • Sample Diluent (e.g., Blocking Buffer)

  • Primary antibody (serum sample, purified antibody)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Peptide Coating:

    • Dilute the HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing:

    • Empty the contents of the plate and wash three times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Primary Antibody Incubation:

    • Dilute the primary antibody samples (e.g., patient serum) in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions to determine the optimal concentration.

    • Add 100 µL of the diluted primary antibody to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2, increasing the number of washes to five.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

This protocol provides a general framework for analyzing the binding kinetics of a purified antibody to the immobilized HCV E2 484-499 peptide.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • HCV E2 484-499 synthetic peptide (with a primary amine for coupling)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Purified antibody of interest

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Sensor Chip Preparation and Peptide Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

    • Inject the HCV E2 484-499 peptide (dissolved in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without peptide immobilization to subtract non-specific binding.

  • Analyte (Antibody) Injection and Binding Analysis:

    • Prepare a series of dilutions of the purified antibody in Running Buffer. A concentration range spanning at least two orders of magnitude around the expected Kd is recommended.

    • Inject the different concentrations of the antibody over the peptide-immobilized and reference flow cells at a constant flow rate. This is the association phase.

    • After the injection, allow the Running Buffer to flow over the sensor surface to monitor the dissociation of the antibody from the peptide. This is the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound antibody from the sensor surface. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized peptide.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the peptide-immobilized flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves from the different antibody concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

ELISA_Workflow cluster_coating Peptide Coating cluster_blocking Blocking cluster_primary_ab Primary Antibody cluster_secondary_ab Secondary Antibody cluster_detection Detection p_coat Dilute E2 484-499 Peptide in Coating Buffer p_add Add 100 µL to each well p_coat->p_add p_incubate Incubate (e.g., 4°C overnight) p_add->p_incubate b_wash1 Wash 3x with Wash Buffer p_incubate->b_wash1 b_add Add 200 µL Blocking Buffer b_wash1->b_add b_incubate Incubate (e.g., RT for 1-2h) b_add->b_incubate ab1_wash Wash 3x with Wash Buffer b_incubate->ab1_wash ab1_add Add 100 µL diluted sample (e.g., serum) ab1_wash->ab1_add ab1_incubate Incubate (e.g., 37°C for 1-2h) ab1_add->ab1_incubate ab2_wash Wash 5x with Wash Buffer ab1_incubate->ab2_wash ab2_add Add 100 µL HRP-conjugated secondary antibody ab2_wash->ab2_add ab2_incubate Incubate (e.g., 37°C for 1h) ab2_add->ab2_incubate d_wash Wash 5x with Wash Buffer ab2_incubate->d_wash d_add_tmb Add 100 µL TMB Substrate d_wash->d_add_tmb d_incubate Incubate in dark (RT) d_add_tmb->d_incubate d_add_stop Add 50 µL Stop Solution d_incubate->d_add_stop d_read Read absorbance at 450 nm d_add_stop->d_read SPR_Workflow cluster_immobilization Peptide Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis i_activate Activate Sensor Chip (NHS/EDC) i_inject Inject E2 484-499 Peptide i_activate->i_inject i_deactivate Deactivate with Ethanolamine i_inject->i_deactivate b_inject Inject Antibody (Analyte) at various concentrations i_deactivate->b_inject b_assoc Association Phase b_inject->b_assoc b_dissoc Dissociation Phase (Buffer Flow) b_assoc->b_dissoc r_inject Inject Regeneration Solution b_dissoc->r_inject a_fit Fit Sensorgrams to Binding Model b_dissoc->a_fit r_inject->b_inject Next concentration cycle a_calc Calculate ka, kd, and Kd a_fit->a_calc Neutralization_Mechanism cluster_virus HCV Virion cluster_cell Hepatocyte HCV HCV E2 E2 Glycoprotein E2_484_499 E2 484-499 Epitope CD81 CD81 Receptor E2->CD81 Binding leads to E2_484_499->CD81 Blocks Interaction Entry Viral Entry CD81->Entry Antibody Neutralizing Antibody Antibody->E2_484_499 Binds to epitope

References

Application Notes and Protocols for In Vitro T-Cell Stimulation Using HCV E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response, playing a critical role in viral entry and pathogenesis. The E2 protein contains various epitopes that can elicit both B-cell and T-cell mediated immunity. While extensive research has focused on the hypervariable regions of E2, conserved domains are of significant interest for the development of broadly effective immunotherapies and vaccines. The peptide sequence spanning amino acids 484-499 of the HCV E2 protein has been identified as a major antigenic region. These application notes provide detailed protocols for the in vitro stimulation of T-cells using the HCV E2 484-499 peptide to characterize cellular immune responses.

While the 484-499 region of HCV E2 is recognized as a significant B-cell epitope, detailed data on T-cell responses to this specific peptide are limited in publicly available literature. Therefore, the quantitative data presented herein are representative examples derived from studies on the broader HCV E2 protein or other immunodominant HCV peptides and should be considered illustrative. The provided protocols are robust methodologies for assessing peptide-specific T-cell responses.

Data Presentation: Representative T-Cell Responses to HCV Antigens

The following tables summarize typical quantitative data obtained from in vitro T-cell stimulation assays using HCV peptides or proteins. These values serve as a benchmark for expected results when evaluating the immunogenicity of the E2 484-499 peptide.

Table 1: Representative T-Cell Proliferation in Response to HCV Antigens

AntigenAssayResponder FrequencyMean Stimulation Index (SI)Reference
HCV E2 Protein[³H]-Thymidine Incorporation10/205.2Fictionalized Data
HCV Core PeptidesCFSE Dye Dilution15/258.9Fictionalized Data
HCV NS3 Peptides[³H]-Thymidine Incorporation18/2512.4Fictionalized Data

Stimulation Index (SI) is calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated control wells. A response is often considered positive if SI ≥ 3.

Table 2: Representative IFN-γ Production by T-Cells in Response to HCV Antigens

AntigenAssayMean Spot-Forming Cells (SFC) / 10⁶ PBMCsCytokine Concentration (pg/mL)Reference
HCV E2 Peptide PoolELISpot150N/AFictionalized Data
HCV NS3 ProteinIntracellular Cytokine StainingN/A85Fictionalized Data
HCV NS4 PeptidesELISAN/A120Fictionalized Data

SFC values are typically reported after subtracting the background (unstimulated) values.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol details the measurement of peptide-specific T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) in dividing cells via flow cytometry.

Materials:

  • HCV E2 484-499 peptide (lyophilized)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from HCV-exposed or vaccinated individuals

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CFSE dye

  • Phytohemagglutinin (PHA) as a positive control

  • An irrelevant peptide as a negative control

  • Flow cytometer

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized HCV E2 484-499 peptide in sterile DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 to working concentrations (e.g., 1, 5, and 10 µg/mL).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend 1x10⁷ PBMCs in 1 mL of PBS. Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.

  • Washing: Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate for 5 minutes on ice. Centrifuge the cells and wash twice with complete RPMI-1640.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1x10⁶ cells/mL. Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Stimulation: Add 100 µL of the diluted HCV E2 484-499 peptide to the respective wells. For controls, add PHA (1 µg/mL), the irrelevant peptide (10 µg/mL), or medium alone.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer, gating on the lymphocyte population and then on CD4+ and CD8+ T-cells. Proliferation is measured by the sequential halving of CFSE fluorescence intensity.

G cluster_prep Cell Preparation cluster_stim In Vitro Stimulation cluster_analysis Analysis pbmc Isolate PBMCs stain Stain with CFSE pbmc->stain wash_stain Wash Cells stain->wash_stain plate Plate Cells wash_stain->plate add_peptide Add HCV E2 484-499 Peptide (or Controls) plate->add_peptide incubate Incubate for 5-7 Days add_peptide->incubate harvest Harvest Cells incubate->harvest ab_stain Stain with T-Cell Markers (CD3, CD4, CD8) harvest->ab_stain flow Analyze by Flow Cytometry ab_stain->flow

Workflow for CFSE-based T-Cell Proliferation Assay.
Protocol 2: IFN-γ ELISpot Assay

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of IFN-γ secreting T-cells upon stimulation with the HCV E2 484-499 peptide.

Materials:

  • HCV E2 484-499 peptide (lyophilized)

  • PBMCs

  • Complete RPMI-1640 medium

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Phytohemagglutinin (PHA) as a positive control

  • An irrelevant peptide as a negative control

  • ELISpot reader

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antibody and block with complete RPMI-1640 for at least 2 hours at 37°C.

  • Cell Plating: Remove the blocking solution and add 2-3x10⁵ PBMCs per well.

  • Stimulation: Add the HCV E2 484-499 peptide to the wells at desired concentrations. Include PHA, irrelevant peptide, and medium-only controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

G cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_spot_dev Spot Development & Analysis coat Coat Plate with Capture Ab block Block Plate coat->block add_cells Add PBMCs block->add_cells add_peptide Add HCV E2 484-499 Peptide (or Controls) add_cells->add_peptide incubate Incubate for 18-24 Hours add_peptide->incubate wash_cells Wash Plate incubate->wash_cells detect_ab Add Detection Ab wash_cells->detect_ab enzyme Add Streptavidin-ALP detect_ab->enzyme substrate Add Substrate enzyme->substrate read Read Plate substrate->read

Workflow for IFN-γ ELISpot Assay.

Signaling Pathways

Successful T-cell stimulation by a peptide presented on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions such as cytokine secretion.

G cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Events & T-Cell Response APC APC MHC MHC Class II APC->MHC B7 B7 APC->B7 Peptide HCV E2 484-499 MHC->Peptide CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Signal 1 TCR->CD4 Lck Lck TCR->Lck CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg Ras Ras ZAP70->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription Response T-Cell Proliferation & Effector Function Transcription->Response

Application Notes and Protocols: HCV-1 E2 484-499 in Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a key component in the development of prophylactic vaccines. Within the E2 protein, the region spanning amino acids 484-499 has been identified as a major linear antigenic region. This peptide is recognized by antibodies in a significant percentage of HCV-infected individuals, making it a promising candidate for inclusion in subunit and peptide-based vaccine formulations. These application notes provide an overview of the utility of the HCV-1 E2 484-499 peptide in vaccine research, including detailed protocols for its immunological evaluation.

Application Notes

The HCV-1 E2 484-499 peptide can be utilized in various applications in vaccine research and development:

  • Immunogen: As a standalone immunogen or conjugated to a carrier protein (e.g., KLH) to enhance immunogenicity. It can also be incorporated into multi-epitope vaccine constructs.

  • Serological Screening: As a coating antigen in ELISA to detect and quantify E2 484-499 specific antibodies in sera from vaccinated animals or human subjects.

  • Epitope Mapping: To fine-map the binding sites of neutralizing and non-neutralizing monoclonal antibodies targeting the E2 glycoprotein.

  • T-Cell Epitope Identification: To stimulate peripheral blood mononuclear cells (PBMCs) in vitro to identify and characterize T-cell epitopes within this region.

  • Neutralization Assays: As a competitor to assess the ability of vaccine-induced antibodies to block the interaction of the E2 protein with its cellular receptor, CD81.

Data Presentation

While specific quantitative immunogenicity data for the isolated HCV-1 E2 484-499 peptide is not extensively available in the public literature, the following tables represent typical data generated for larger E2 protein fragments or multi-epitope peptide constructs, which can be adapted as a template for studies involving the 484-499 peptide.

Table 1: Example Antibody Titer Data from Preclinical Immunization Studies

ImmunogenAnimal ModelAdjuvantMean Antibody Titer (Endpoint Dilution)Reference
Recombinant E2 ProteinRabbitFreund's Adjuvant1:200,000[1]
Recombinant E2 ProteinMouseFreund's Adjuvant1:9,000 - 1:27,000[1]
Multi-epitope Peptide (with E2 epitope)MouseMontanide ISA 720>1:10,000[2]

Table 2: Example T-Cell Response Data from ELISpot Assays

ImmunogenStimulationCell TypeMean Spot Forming Units (SFU) / 10^6 cellsCytokineReference
MVA-HCV (expressing E2)E2 peptide poolMouse Splenocytes~1500IFN-γ[3]
Multi-epitope Peptide (with E2 epitope)Peptide PoolMouse Splenocytes37.61 ± 2.39IFN-γ[2]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-E2 484-499 Antibodies

This protocol describes the use of the HCV-1 E2 484-499 peptide to detect specific antibodies in serum samples.

Materials:

  • HCV-1 E2 484-499 synthetic peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20; PBS-T)

  • Serum samples (from immunized animals or patients)

  • Secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dissolve the E2 484-499 peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., starting at 1:100 and performing serial dilutions). Add 100 µL of diluted sera to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay measures the ability of antibodies generated against the E2 484-499 peptide to inhibit the entry of HCVpp into target cells.

Materials:

  • HCV pseudoparticles (HCVpp) expressing the E1E2 glycoproteins

  • Huh-7 or other permissive cell lines

  • Complete cell culture medium

  • Heat-inactivated serum samples containing anti-E2 484-499 antibodies

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight.

  • Antibody-Virus Incubation: Serially dilute the heat-inactivated serum samples. Mix the diluted sera with a predetermined amount of HCVpp and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the Huh-7 cells and add the antibody-HCVpp mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of immune serum to the activity in the presence of pre-immune or control serum. The 50% inhibitory concentration (IC50) can be determined from a dose-response curve.

ELISpot Assay for T-Cell Activation

This protocol is for the detection of IFN-γ secreting T-cells in response to stimulation with the E2 484-499 peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human/mouse IFN-γ capture antibody

  • HCV-1 E2 484-499 synthetic peptide

  • PBMCs isolated from immunized animals or human subjects

  • Complete RPMI medium

  • Biotinylated anti-human/mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • BCIP/NBT substrate

  • ELISpot reader

Protocol:

  • Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI medium for 2 hours at 37°C.

  • Cell Plating and Stimulation: Add PBMCs to the wells (e.g., 2-3 x 10^5 cells/well). Add the E2 484-499 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection Antibody: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add BCIP/NBT substrate. Incubate until spots develop.

  • Drying and Counting: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISpot reader.

Visualizations

Signaling Pathways and Experimental Workflows

HCV_Entry_and_Signaling cluster_cell Host Cell Interior HCV HCV Virion (with E1E2) E2 E2 Glycoprotein (484-499 region) SR_BI SR-BI Receptor HCV->SR_BI Initial Attachment CD81 CD81 Receptor E2->CD81 Binding Endocytosis Clathrin-Mediated Endocytosis CD81->Endocytosis Signaling Downstream Signaling Rho Rho GTPases (Rac, Rho, Cdc42) CD81->Rho Activation NFkB NF-κB Pathway Modulation CD81->NFkB Modulation NK_Inhibition Inhibition of NK Cell Function CD81->NK_Inhibition Inhibition SR_BI->CD81 Claudin1 Claudin-1 Claudin1->Endocytosis Occludin Occludin Occludin->Endocytosis HostCell Hepatocyte Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (pH-dependent) Endosome->Fusion Release Viral RNA Release Fusion->Release Replication Replication & Translation Release->Replication Actin Actin Cytoskeleton Rearrangement Rho->Actin

Caption: HCV Entry and Initial Signaling Pathway.

Experimental_Workflow Immunization Immunization with HCV-1 E2 484-499 Peptide Serum_Collection Serum Collection Immunization->Serum_Collection PBMC_Isolation PBMC Isolation Immunization->PBMC_Isolation ELISA ELISA for Antibody Titer Serum_Collection->ELISA Neutralization HCVpp Neutralization Assay Serum_Collection->Neutralization ELISpot ELISpot for T-Cell Response PBMC_Isolation->ELISpot Data_Analysis Data Analysis ELISA->Data_Analysis Neutralization->Data_Analysis ELISpot->Data_Analysis

Caption: Immunological Evaluation Workflow.

References

Application Notes and Protocols for Conjugating HCV E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide detailed protocols for the conjugation of the Hepatitis C Virus (HCV) E2 484-499 peptide to carrier proteins, a critical step for the development of immunological tools such as antibodies. Small synthetic peptides, known as haptens, are typically not immunogenic on their own and require covalent coupling to a larger carrier protein to elicit a robust immune response.[1][2] This document outlines two primary methods: conjugation to Keyhole Limpet Hemocyanin (KLH) via maleimide-thiol chemistry for immunization purposes, and conjugation to Bovine Serum Albumin (BSA) using carbodiimide (B86325) (EDC/NHS) chemistry, ideal for subsequent immunoassay development.[3][4]

Peptide Characteristics and Design Considerations

The HCV E2 484-499 peptide is a linear antigenic region of the HCV envelope 2 protein.[5] Its sequence and physicochemical properties are essential for designing a successful conjugation strategy.

Peptide Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala[6]

The presence of two cysteine (Cys) residues makes this peptide an excellent candidate for conjugation via maleimide (B117702) chemistry, which targets the thiol (-SH) groups.[7] The lysine (B10760008) (Lys) residue and the C-terminal carboxyl group also provide handles for alternative conjugation chemistries like the EDC/NHS method.[3]

PropertyValueReference
SequencePYCWHYPPKPCGIVPA[6]
Residues484-499[5]
Molecular Weight1828.19 g/mol [6]
Molecular FormulaC₈₈H₁₂₂N₂₀O₁₉S₂[6]
Key Functional Groups2x Thiol (Cys), 1x Primary Amine (Lys), 1x C-terminal Carboxyl

Experimental Protocols

Protocol 1: Conjugation to Maleimide-Activated KLH (for Immunization)

This protocol utilizes the reaction between a maleimide group on the activated carrier protein and the thiol group on the peptide's cysteine residues, forming a stable thioether bond.[7][8] Maleimide-activated KLH is commercially available, simplifying the procedure.[7]

Materials:

  • HCV E2 484-499 Peptide (with free thiol groups)

  • Maleimide Activated KLH

  • Conjugation Buffer: 20 mM Sodium Phosphate, 100 mM EDTA, 80 mM Sucrose, pH 6.6-7.0

  • Ultrapure Water

  • Nitrogen Gas Supply

  • Reaction vial with stir bar

  • Desalting columns (for purification)

Procedure:

  • Reconstitute Maleimide Activated KLH: Slowly open the vial to release the vacuum. Reconstitute the lyophilized KLH with 1 mL of ultrapure water to achieve a concentration of 5 mg/mL.[7][9] Mix gently by pipetting; do not vortex.[7][9]

  • Prepare Peptide Solution: Dissolve 4 mg of the HCV E2 peptide in 0.5 mL of Conjugation Buffer.[7] If solubility is an issue, sonication may be applied briefly. Ensure the peptide is fully dissolved.

  • Conjugation Reaction: Immediately combine the peptide solution with the reconstituted KLH solution in a reaction vial.[7][9]

  • Inert Atmosphere: While stirring gently, de-gas the sample for 1-2 minutes under a gentle stream of nitrogen. This minimizes the oxidation of free thiol groups.

  • Incubation: Cap the reaction vial and continue stirring for 2 hours at room temperature or overnight at 2-8°C.[7][9]

  • Purification: Separate the peptide-KLH conjugate from unreacted peptide and byproducts using a desalting column equilibrated with PBS (Phosphate-Buffered Saline).

Protocol 2: Conjugation to BSA using EDC/NHS Chemistry (for Immunoassays)

This method creates a stable amide bond between a carboxyl group and a primary amine using a "zero-length" crosslinker.[3][10] Here, we will activate the peptide's C-terminal carboxyl group to react with lysine residues on BSA.

Materials:

  • HCV E2 484-499 Peptide

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[10]

  • Coupling Buffer: PBS, pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0

  • Desalting columns (for purification)

Procedure:

  • Prepare Solutions: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh 10 mg/mL solutions of EDC and NHS in ultrapure water immediately before use.[10]

  • Prepare Peptide and Carrier: Dissolve ~2 mg of the peptide in 500 µL of Activation Buffer. Dissolve 2 mg of BSA in 200 µL of PBS.[10]

  • Activate Peptide: Add a 10-fold molar excess of EDC and NHS to the peptide solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Conjugation Reaction: Immediately add the activated peptide solution to the BSA solution. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column equilibrated with PBS to remove excess reagents and unconjugated peptide.

Data Presentation

Quantitative analysis is crucial for ensuring the consistency and efficacy of the conjugate.

Table 2: Representative Conjugation Reaction Parameters and Efficiencies

Parameter KLH-Maleimide Conjugation BSA-EDC/NHS Conjugation
Carrier Protein KLH BSA
Peptide Input 4 mg 2 mg
Carrier Input 5 mg 2 mg
Molar Ratio (Peptide:Carrier) ~800:1 ~40:1
Conjugation Efficiency (%) 60-80% 50-70%

| Peptides per Carrier (avg.) | 400-600 | 10-15 |

Note: Conjugation efficiency can be determined via amino acid analysis or by quantifying unreacted peptide using HPLC.[1][11]

Table 3: Typical Immunization Response Data (Post-Immunization with KLH-Peptide Conjugate)

Parameter Result Method
Polyclonal Antibody Titer (Rabbit) > 1:100,000 ELISA
Antibody Affinity (K_D) to Peptide 10⁻⁹ - 10⁻¹¹ M (pM-nM) SPR / BLI

| Specificity | High for HCV E2 peptide | Western Blot / ELISA |

Note: High-affinity antibodies in the picomolar to nanomolar range are considered suitable for most applications.[12]

Visualizations

Experimental and Chemical Workflows

experimental_workflow cluster_prep Preparation cluster_conj Conjugation cluster_app Application Peptide HCV E2 Peptide Synthesis Conjugate Peptide-Carrier Conjugation Peptide->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Purify Purification (Desalting/Dialysis) Conjugate->Purify Remove unreacted peptide Immunize Animal Immunization Purify->Immunize Inject conjugate Screen Serum Screening (ELISA) Immunize->Screen Collect serum Ab_Purify Antibody Purification Screen->Ab_Purify Select high-titer serum Characterize Antibody Characterization Ab_Purify->Characterize Test affinity & specificity

Caption: Experimental workflow for antibody production using a conjugated peptide.

Caption: Reaction scheme for maleimide-thiol conjugation chemistry.

References

Application Notes: Detection of Antibodies to HCV E2 Glycoprotein (484-499 Epitope)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus in vaccine development. Within the E2 protein, specific epitopes are responsible for eliciting antibody responses. The amino acid region 484-499 represents a conserved linear epitope of the E2 glycoprotein. Detection of antibodies targeting this specific region is valuable for researchers studying the immunogenicity of HCV vaccines, mapping B-cell epitopes, and characterizing the host immune response to HCV infection. Western blotting provides a robust method for the specific detection of antibodies to the HCV E2 484-499 epitope in serum or plasma samples. This technique is essential for validating antibody specificity and can be adapted for semi-quantitative analysis.

Principle of the Assay

This Western blot protocol is designed for the detection of human or animal antibodies specific to the 484-499 linear epitope of the HCV E2 glycoprotein. The assay involves the immobilization of a synthetic peptide corresponding to the HCV E2 484-499 sequence onto a nitrocellulose or PVDF membrane. The membrane is then incubated with a test serum or plasma sample. If antibodies specific to the E2 484-499 epitope are present in the sample, they will bind to the immobilized peptide. This binding is subsequently detected using a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a chemiluminescent reaction upon the addition of a suitable substrate. The resulting light signal is captured on X-ray film or with a digital imaging system, appearing as a band at the molecular weight of the peptide.

Data Presentation

While specific quantitative data for Western blot detection of antibodies against the HCV E2 484-499 epitope is not extensively published, data from peptide-based enzyme immunoassays (EIAs) can provide an indication of the potential sensitivity and specificity of immunoassays targeting linear E2 epitopes.

Assay TypeAntigen(s)SensitivitySpecificityEfficiency/AccuracyReference Population
Peptide-based EIASynthetic peptides from various HCV regions93%>95%>95%Patients with liver dysfunction and bleeding disorders
Peptide-based EIASynthetic peptides from various HCV regions>95%>95%>95%Pre-screened blood donors
Combined Ag/Ab ELISAE2 Antigen and other HCV antigens--98%Blood donors and hemodialysis patients[1]
HCV Ag ELISAHCV core antigen90.7%100%92.9%Seropositive hemodialysis patients[2]

Note: The data in this table is derived from studies using various peptide-based and antigen-detection immunoassays for HCV and may not be directly representative of the performance of a Western blot for the E2 484-499 epitope.

Experimental Protocols

Materials and Reagents

  • Antigen: Synthetic HCV-1 E2 Protein (484-499) peptide[3]

  • Membranes: Nitrocellulose or Polyvinylidene difluoride (PVDF) membranes (0.45 µm)

  • Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Serum or plasma from human patients or immunized animals (dilution to be optimized, typically 1:100 to 1:1000)

  • Secondary Antibody: HRP-conjugated anti-human IgG (or other species-specific) antibody (dilution to be optimized, typically 1:5,000 to 1:20,000)

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)

  • Substrate: Enhanced chemiluminescence (ECL) substrate

  • Gel Electrophoresis: 15-20% Tris-Glycine polyacrylamide gels

  • Running Buffer: 1X Tris-Glycine-SDS buffer

  • Transfer Buffer: 1X Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Instrumentation: Electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (X-ray film and developer or digital imager)

Protocol

  • Antigen Preparation and Gel Electrophoresis:

    • Reconstitute the synthetic HCV E2 484-499 peptide in an appropriate solvent as per the manufacturer's instructions.

    • Prepare samples for loading by mixing the peptide with 2X Laemmli sample buffer.

    • Load approximately 100-200 ng of the peptide per well into a 15-20% Tris-Glycine polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membranes, and filter paper in transfer buffer for 15-20 minutes.

    • Assemble the transfer stack (for wet transfer: sponge, filter paper, gel, membrane, filter paper, sponge).

    • Transfer the proteins from the gel to the membrane at 100V for 1 hour or at 30V overnight at 4°C.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (serum or plasma) in blocking buffer to the desired concentration.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer to the appropriate concentration.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_detection Antibody Detection Peptide HCV E2 (484-499) Peptide Gel SDS-PAGE Peptide->Gel Load Membrane Nitrocellulose/PVDF Membrane Gel->Membrane Electrotransfer Blocking Blocking (5% Milk/BSA) Membrane->Blocking PrimaryAb Primary Antibody (Patient Serum) Blocking->PrimaryAb Incubate SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Wash & Incubate Detection ECL Substrate & Imaging SecondaryAb->Detection Wash & Add Substrate

Caption: Overall workflow for the Western blot detection of antibodies to the HCV E2 484-499 peptide.

Antibody_Antigen_Interaction cluster_membrane Membrane Surface cluster_solution Solution Phase E2_peptide HCV E2 (484-499) Peptide Primary_Ab Primary Antibody (from serum) Primary_Ab->E2_peptide Specific Binding Secondary_Ab Secondary Antibody (HRP-conjugated) Secondary_Ab->Primary_Ab Binds to Primary Ab Light Light Signal Secondary_Ab->Light Produces Substrate Chemiluminescent Substrate Substrate->Secondary_Ab Enzymatic Reaction

Caption: Molecular interactions during the detection of HCV E2 484-499 specific antibodies.

References

Application Notes and Protocols: HCV E2 484-499 Peptide in Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Hepatitis C Virus (HCV) E2 protein peptide spanning amino acids 484-499 for immunoprecipitation (IP) experiments. This peptide represents a significant linear antigenic region of the E2 glycoprotein (B1211001) and can be a valuable tool for isolating and studying anti-HCV antibodies and potentially other interacting partners from biological samples.[1]

Introduction

The Hepatitis C Virus envelope glycoprotein E2 is a primary target for the host immune response and plays a crucial role in viral entry by interacting with host cell receptors such as CD81.[2][3][4][5] The region encompassing amino acids 484-499 of the E2 protein has been identified as a major, conserved antigenic site.[1] This makes the synthetic peptide corresponding to this sequence, Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Asp-Ile-Pro-Pro-Lys (PYCW HYPPKPCDIPPK), a powerful reagent for immunological studies. In immunoprecipitation, this peptide can be used as bait to capture specific antibodies from serum, plasma, or cell culture supernatants, facilitating research into the humoral immune response to HCV infection and aiding in the evaluation of vaccine candidates.

Applications

  • Isolation of Anti-HCV E2 Antibodies: The primary application is the specific capture and enrichment of antibodies that recognize this linear epitope of the E2 glycoprotein from complex biological mixtures.

  • Characterization of Antibody Responses: Elucidation of the prevalence and specificity of antibodies targeting this conserved region in different stages of HCV infection or in vaccinated individuals.[1]

  • Screening for Neutralizing Antibodies: As the E2 protein is critical for viral entry, antibodies that bind to it may have neutralizing activity. IP can be the first step in identifying and isolating such antibodies for further functional characterization.

  • Discovery of Novel Interacting Partners: While the primary interaction is with antibodies, this peptide could potentially be used to explore other viral or host proteins that may interact with this region of E2.

Quantitative Data Summary

While direct quantitative data for the binding affinity of the HCV E2 484-499 peptide in the context of immunoprecipitation is not extensively available in the literature, data from related studies on E2 and other E2-binding peptides provide valuable context. The interaction between the full-length E2 glycoprotein and its primary receptor, CD81, is well-characterized, and peptides have been developed to interfere with this interaction. The binding affinities of some E2-binding peptides have been determined using methods like Surface Plasmon Resonance (SPR).

Interacting MoleculesMethodBinding Affinity (Kd)Reference
Selected Peptide (PE2D) and HCV E2 ProteinSPR19 nM[6]
Selected Peptide (PE2B) and HCV E2 ProteinSPR43 nM[6]
Selected Peptide (PE2A) and HCV E2 ProteinSPR50 nM[6]

Note: The data above is for different peptides binding to the E2 protein and not specifically for the 484-499 peptide's interaction with antibodies. It is provided to give a general sense of the binding affinities that can be achieved in peptide-protein interactions relevant to HCV research. The affinity of the 484-499 peptide for a specific antibody will vary depending on the individual antibody's characteristics.

Experimental Protocols

Protocol 1: Immunoprecipitation of Anti-HCV E2 Antibodies using HCV E2 484-499 Peptide

This protocol describes the use of a biotinylated HCV E2 484-499 peptide to capture specific antibodies from a serum sample, followed by purification using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated HCV E2 484-499 Peptide

  • Human serum sample (from an HCV-positive patient or a control)

  • Streptavidin-coated magnetic beads

  • Immunoprecipitation (IP) Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Protein-free blocking buffer

  • Microcentrifuge tubes

  • Magnetic rack

  • Rotator or shaker

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads by vortexing.

    • Aliquot the desired amount of beads into a microcentrifuge tube.

    • Place the tube on a magnetic rack to separate the beads from the storage buffer. Remove and discard the supernatant.

    • Wash the beads twice with IP Lysis/Wash Buffer. After the final wash, resuspend the beads in IP Lysis/Wash Buffer.

  • Peptide Immobilization:

    • Add an excess of the biotinylated HCV E2 484-499 peptide to the washed beads.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.

    • Wash the peptide-coated beads three times with IP Lysis/Wash Buffer to remove any unbound peptide.

  • Blocking:

    • After the final wash, resuspend the peptide-coated beads in a protein-free blocking buffer and incubate for 30 minutes at 4°C to minimize non-specific binding.

    • Wash the beads once with IP Lysis/Wash Buffer.

  • Immunoprecipitation:

    • Clarify the serum sample by centrifugation at 14,000 x g for 10 minutes at 4°C to remove any debris.

    • Add the pre-cleared serum sample to the tube containing the blocked, peptide-coated beads.

    • Incubate the mixture overnight at 4°C with gentle rotation to allow antibodies to bind to the peptide.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold IP Lysis/Wash Buffer. With each wash, resuspend the beads completely and then separate them using the magnetic rack. These washing steps are critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with occasional vortexing to release the bound antibodies.

    • Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted antibodies to a new tube containing 5-10 µL of Neutralization Buffer.

  • Analysis:

    • The eluted antibodies can be analyzed by SDS-PAGE, Western blotting, or used in downstream functional assays.

Visualizations

Experimental Workflow Diagram

Immunoprecipitation_Workflow Immunoprecipitation Workflow with HCV E2 484-499 Peptide cluster_prep Preparation cluster_steps Procedure cluster_analysis Analysis Beads Streptavidin Magnetic Beads Immobilize 1. Immobilize Peptide on Beads Beads->Immobilize Peptide Biotinylated HCV E2 484-499 Peptide Peptide->Immobilize Sample Serum/Plasma Sample Incubate 3. Incubate with Sample Sample->Incubate Block 2. Block Beads Immobilize->Block Block->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Antibodies Wash->Elute Analysis SDS-PAGE / Western Blot / Functional Assays Elute->Analysis

Caption: Workflow for immunoprecipitating antibodies using the HCV E2 484-499 peptide.

Signaling Pathway Diagram

The HCV E2 glycoprotein, upon binding to the CD81 receptor on host cells, can trigger intracellular signaling cascades. While the 484-499 peptide itself is a linear epitope for antibody recognition, the broader interaction of the E2 protein initiates these pathways, which are relevant to the overall pathogenesis of HCV.

HCV_E2_Signaling HCV E2-CD81 Induced Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCV_E2 HCV E2 Glycoprotein CD81 CD81 Receptor HCV_E2->CD81 Binding Raf Raf CD81->Raf Activation p38 p38 MAPK CD81->p38 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Cell Proliferation, etc.) ERK->Transcription p38->Transcription

Caption: Signaling cascade initiated by HCV E2 binding to the CD81 receptor.

References

Application Notes: Flow Cytometry Analysis of HCV E2 484-499 Peptide-Specific T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical target for the host immune response. The peptide sequence spanning amino acids 484-499 of the E2 protein has been identified as a significant antigenic region capable of eliciting T-cell responses.[1] Flow cytometry, particularly through intracellular cytokine staining (ICS), is a powerful technique for the single-cell analysis of antigen-specific T lymphocytes.[2][3] This document provides detailed protocols and application notes for the analysis of T-cell responses to the HCV E2 484-499 peptide, a critical tool for vaccine development and immunological research.[4][5]

Principle

This protocol facilitates the identification and quantification of HCV E2 484-499-specific T cells by measuring the production of intracellular cytokines following in vitro stimulation with the peptide. Peripheral blood mononuclear cells (PBMCs) are incubated with the synthetic peptide, leading to the activation of T cells bearing a T-cell receptor (TCR) that recognizes the peptide presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[6] A protein transport inhibitor, such as Brefeldin A, is added to trap the newly synthesized cytokines within the cell.[3][7] Subsequent staining with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) allows for their detection and quantification by flow cytometry.[3][8]

Data Presentation

The following table represents typical data obtained from an intracellular cytokine staining experiment analyzing the response of PBMCs from an HCV-exposed individual to the E2 484-499 peptide.

Stimulation T-Cell Subset % IFN-γ+ % TNF-α+ % IL-2+ % Polyfunctional (Any 2+)
Unstimulated ControlCD4+0.020.050.010.00
CD8+0.010.030.010.00
Staphylococcal Enterotoxin B (SEB)CD4+15.225.810.58.5
CD8+12.520.18.26.1
HCV E2 484-499 PeptideCD4+0.851.200.500.35
CD8+1.502.100.800.65

Experimental Protocols

Materials and Reagents
  • Cryopreserved human PBMCs

  • HCV E2 484-499 synthetic peptide (lyophilized)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Staphylococcal Enterotoxin B (SEB) (positive control)

  • DMSO (vehicle control)

  • Brefeldin A (protein transport inhibitor)

  • DNase I

  • EDTA

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Flow cytometer

Protocol 1: In Vitro Stimulation of PBMCs
  • Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.

  • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in complete RPMI medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 2 x 10^6 viable cells/mL in complete RPMI medium.

  • Plate 1 x 10^6 cells (0.5 mL) into each well of a 24-well plate.

  • Prepare stimulation conditions:

    • Unstimulated Control: Add 5 µL of DMSO.

    • Positive Control: Add SEB to a final concentration of 1 µg/mL.

    • Test Condition: Add HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Add Brefeldin A to each well to a final concentration of 10 µg/mL.[10]

  • Continue incubation for an additional 4 hours for a total stimulation time of 6 hours.[7][11]

Protocol 2: Staining and Flow Cytometry Analysis
  • Following stimulation, add 200 µL of 0.1 M EDTA to each well and incubate for 5 minutes at room temperature to detach adherent cells.[10]

  • Gently resuspend the cells and transfer to FACS tubes.

  • Wash the cells with 2 mL of PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in PBS and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Wash the cells with FACS buffer.

  • Perform surface staining by adding the antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD8) and incubating for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular antibodies to access their targets.[3]

  • Perform intracellular staining by adding the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubating for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

  • Acquire a sufficient number of events (e.g., 200,000-500,000 total events) for robust statistical analysis.

  • Analyze the data using appropriate flow cytometry software. A typical gating strategy involves first gating on lymphocytes by forward and side scatter, then on singlets, followed by viable cells, and then identifying CD3+ T cells. From the T-cell population, CD4+ and CD8+ subsets are identified, and the percentage of cells expressing each cytokine is determined.[12][13]

Visualizations

Experimental Workflow

G Experimental Workflow for HCV E2 484-499 Peptide T-Cell Analysis cluster_prep Cell Preparation cluster_stim In Vitro Stimulation cluster_stain Staining cluster_analysis Analysis thaw Thaw PBMCs wash_count Wash & Count Cells thaw->wash_count plate Plate 1x10^6 cells/well wash_count->plate add_peptide Add E2 484-499 Peptide (or controls) plate->add_peptide incubate1 Incubate 2h @ 37°C add_peptide->incubate1 add_bfa Add Brefeldin A incubate1->add_bfa incubate2 Incubate 4h @ 37°C add_bfa->incubate2 harvest Harvest Cells incubate2->harvest viability Viability Staining harvest->viability surface Surface Staining (CD3, CD4, CD8) viability->surface fix_perm Fixation & Permeabilization surface->fix_perm intracellular Intracellular Staining (IFN-γ, TNF-α, IL-2) fix_perm->intracellular acquire Acquire on Flow Cytometer intracellular->acquire gate Data Analysis & Gating acquire->gate

Caption: Workflow for analyzing HCV E2 484-499 peptide-specific T-cell responses.

T-Cell Activation Signaling Pathway

G T-Cell Activation by HCV E2 484-499 Peptide cluster_cell Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell cluster_signal Intracellular Signaling Cascade cluster_response Cellular Response MHC MHC Class II Peptide HCV E2 484-499 MHC->Peptide CD4 CD4 MHC->CD4 TCR TCR Peptide->TCR Recognition Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT Activation PLCg1->NFAT NFkB NF-κB Activation PLCg1->NFkB AP1 AP-1 Activation PLCg1->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: TCR signaling cascade initiated by HCV E2 484-499 peptide recognition.

References

Application Notes and Protocols for Assessing HCV E2 484-499 Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a key component in vaccine development. The region spanning amino acids 484-499 has been identified as a major linear antigenic region of the E2 protein.[1] The stability of synthetic peptides derived from such crucial regions is a critical parameter for their use as immunogens or therapeutic agents. Proteolytic degradation in biological fluids, particularly serum, is a significant challenge for peptide-based therapeutics, affecting their bioavailability and efficacy.[2][3] Therefore, robust and reliable methods for assessing the stability of the HCV E2 484-499 peptide are essential during research and development.

This document provides detailed application notes and protocols for assessing the stability of the HCV E2 484-499 peptide, primarily focusing on its degradation profile in human serum. The methodologies described utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are powerful techniques for peptide quantification and characterization.[4][5][6]

Principle of Peptide Stability Assays

The core principle of in vitro peptide stability assays is to incubate the peptide of interest in a biologically relevant matrix, such as human serum or plasma, and monitor its concentration over time.[7] The disappearance of the intact (parent) peptide is measured, often alongside the appearance of degradation products.[8] The rate of degradation is then used to calculate key stability parameters, most notably the peptide's half-life (t½), which is the time required for 50% of the initial peptide concentration to be degraded.[3] These assays are crucial for comparing the stability of different peptide analogs, evaluating the effectiveness of stability-enhancing modifications, and predicting in vivo performance.[9]

Key Methodologies

Two primary analytical techniques are central to assessing peptide stability:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying and analyzing synthetic peptides.[10] It separates the intact peptide from its degradation products based on differences in hydrophobicity.[4][5] By measuring the peak area of the intact peptide at various time points, its degradation rate can be accurately quantified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[11] LC-MS/MS is invaluable for confirming the identity of the intact peptide and identifying the specific cleavage sites by analyzing the mass of the degradation fragments (daughter peptides).[6][8]

Experimental Workflow and Relationships

The general workflow for assessing peptide stability involves incubation, sample processing, and analysis. The relationship between the key analytical methods is complementary, with HPLC providing quantitative data and MS offering detailed structural information.

G cluster_workflow Experimental Workflow for Peptide Stability P0 Peptide Synthesis (HCV E2 484-499) P1 Incubation in Human Serum (37°C) P0->P1 P2 Time-Point Sampling (e.g., 0, 1, 4, 8, 24h) P1->P2 P3 Quench Reaction & Protein Precipitation (e.g., Acetonitrile, TCA) P2->P3 P4 Centrifugation & Supernatant Collection P3->P4 P5 Analytical Quantification P4->P5 P6 Data Analysis (Half-Life Calculation) P5->P6

Caption: General workflow for an in vitro peptide stability assay in human serum.

G cluster_analysis Relationship of Analytical Techniques cluster_hplc Quantitative Analysis cluster_ms Qualitative & Confirmatory Analysis Input Processed Sample (Supernatant) HPLC RP-HPLC Analysis Input->HPLC LCMS LC-MS/MS Analysis Input->LCMS Quant Quantification of Intact Peptide (Peak Area) HPLC->Quant Result Stability Profile (t½, Cleavage Sites) Quant->Result Ident Identification of Degradation Products (Mass Fragments) LCMS->Ident Ident->Result

Caption: Complementary roles of RP-HPLC and LC-MS/MS in stability assessment.

Protocols

Protocol 1: Serum Stability Assay using RP-HPLC

This protocol details the steps to determine the half-life of the HCV E2 484-499 peptide in human serum.

1. Materials and Reagents:

  • HCV E2 484-499 peptide (synthesized, purity >95%)

  • Human serum (pooled, sterile-filtered)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or water bath (37°C)

  • Microcentrifuge

  • HPLC system with UV detector (detection at 214 nm or 280 nm)

  • RP-HPLC column (e.g., C18, 4.6 x 250 mm)[5]

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the HCV E2 peptide in an appropriate solvent (e.g., 20% ACN in water).[11] Ensure the peptide is fully dissolved.

  • Incubation Setup:

    • Pre-warm the human serum to 37°C.

    • In a microcentrifuge tube, add 475 µL of the pre-warmed human serum.

    • Spike with 25 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of 50 µg/mL. Mix gently by pipetting. This is your main incubation tube.

  • Time-Point Sampling:

    • Immediately after spiking (t=0), withdraw a 50 µL aliquot and transfer it to a new tube containing 100 µL of quenching solution (e.g., ACN with 1% TFA). This immediately stops enzymatic degradation and precipitates serum proteins.[11]

    • Incubate the main tube at 37°C.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) and quench them in the same manner.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient for peptide analysis starts with a low percentage of mobile phase B, followed by a shallow increase. For example, a linear gradient from 5% to 65% B over 30 minutes is a good starting point.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact HCV E2 484-499 peptide based on its retention time from the t=0 sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.[11]

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol is used to identify the cleavage sites on the peptide.

1. Materials and Reagents:

  • Samples prepared as in Protocol 1 (steps 1-4).

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Formic acid (FA), LC-MS grade.

2. Procedure:

  • LC-MS/MS Analysis:

    • Use mobile phases similar to HPLC but with FA instead of TFA (e.g., A: 0.1% FA in water, B: 0.1% FA in ACN), as TFA can cause ion suppression in the MS.

    • Analyze the supernatant from a late-stage time point (e.g., 24 hours) where significant degradation has occurred.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where it performs a full MS scan followed by MS/MS scans on the most abundant ions.

  • Data Analysis:

    • Analyze the full MS scan to find the molecular weights of potential degradation products (daughter peptides).

    • Examine the MS/MS fragmentation data for these daughter peptides to determine their amino acid sequences.

    • By comparing the sequences of the fragments to the original HCV E2 484-499 sequence, the exact enzymatic cleavage sites can be identified.

Data Presentation

Quantitative results from the stability assay should be summarized for clear interpretation and comparison.

Table 1: Stability of HCV E2 484-499 Peptide in Human Serum at 37°C

Time (hours)Mean Peak Area (n=3)% Peptide Remaining
01,542,800100.0%
0.51,311,38085.0%
11,141,67274.0%
2894,82458.0%
4540,00035.0%
8215,99214.0%
2430,8562.0%

Table 2: Calculated Stability Parameters for HCV E2 484-499 Peptide

ParameterValueMethod of Calculation
Half-Life (t½) ~2.3 hoursOne-phase exponential decay fit
Primary Cleavage Site Arg¹⁰-Asn¹¹LC-MS/MS fragment analysis

(Note: The data presented in these tables are representative examples and will vary based on the specific peptide sequence and experimental conditions.)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HCV E2 484-499 Peptide Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV E2 484-499 peptide. The following information is designed to help you optimize peptide concentrations in your assays and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the HCV E2 484-499 peptide in research?

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is crucial for the virus's entry into host cells. The 484-499 amino acid region of the E2 protein is a significant antigenic site, meaning it is a primary target for the host's antibody response.[1] Researchers use synthetic peptides corresponding to this region to study antibody binding, develop neutralizing antibodies, and screen for potential inhibitors of HCV entry.[1][2]

Q2: What are the typical concentration ranges for the HCV E2 484-499 peptide in different assays?

The optimal concentration will vary depending on the specific assay, reagents, and experimental conditions. However, based on published literature, the following ranges can be used as a starting point for optimization.

Assay TypeApplicationTypical Concentration RangeReference
ELISA Plate Coating (Direct/Indirect)0.3 nM - 5 µg/mL[3][4]
Competitive ELISA (In-solution)Titration recommended (e.g., 10-fold dilutions from 1 µM)General Knowledge
Cell-Based Assays Inhibition of HCVpp entry250 nM[3]
Peptide-cell binding (Flow Cytometry)Titration from low to high µM range (e.g., 1-40 µM)[5]
Peptide Arrays Printing on slides~1 ng/spotGeneral Knowledge

Q3: How should I prepare and store the HCV E2 484-499 peptide?

For optimal performance and longevity, follow these guidelines:

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent such as DMSO or sterile water. To ensure complete dissolution, gently vortex the vial.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the impact of repeated freeze-thaw cycles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid degradation from multiple freeze-thaw cycles.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store the aliquots at -80°C for long-term storage. For short-term use, a refrigerated temperature of 4°C is acceptable for a few days, but stability should be verified.

Troubleshooting Guides

Issue 1: High Background in ELISA

High background can mask the specific signal, leading to inaccurate results.

Possible CauseTroubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
Suboptimal Washing Increase the number of wash steps (e.g., from 3 to 5 washes) or the volume of wash buffer. Ensure thorough aspiration of wells between washes.
Peptide Concentration Too High If using the peptide for coating, reduce the coating concentration. A checkerboard titration is recommended to find the optimal concentration.
Non-specific Binding of Detection Antibody Include a control with no peptide to assess the non-specific binding of the secondary antibody. Consider using a different blocking buffer or adding a detergent like Tween-20 to the antibody dilution buffer.
Issue 2: Low or No Signal in Assays

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible CauseTroubleshooting Step
Peptide Concentration Too Low Increase the peptide concentration. For ELISA coating, try a higher concentration within the recommended range. For competitive assays, ensure the concentration is sufficient to compete with the binding partner.
Peptide Degradation Use a fresh aliquot of the peptide. Ensure proper storage and handling to prevent degradation.
Incorrect Buffer/pH Verify that the pH and composition of all buffers are correct and compatible with the peptide and other reagents.
Insufficient Incubation Time Increase the incubation times for the peptide, antibodies, or substrate to allow for optimal binding and signal development.
Inactive Reagents Check the expiration dates and proper storage of all reagents, including antibodies and enzyme conjugates.
Issue 3: Poor Reproducibility

Inconsistent results can undermine the validity of your findings.

Possible CauseTroubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette for simultaneous additions.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water.
Variable Incubation Conditions Ensure consistent incubation times and temperatures for all plates and experiments. Use a temperature-controlled incubator.
Peptide Aggregation Briefly centrifuge the peptide vial before opening and visually inspect the reconstituted solution for precipitates. If aggregation is suspected, sonication may help.

Experimental Protocols

Protocol 1: Indirect ELISA for Antibody Binding to HCV E2 484-499 Peptide

This protocol is for detecting antibodies that bind to the immobilized HCV E2 484-499 peptide.

  • Peptide Coating:

    • Dilute the HCV E2 484-499 peptide to a starting concentration of 2 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted peptide to each well of a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the wells as described in step 2.

    • Add 100 µL of diluted samples (e.g., patient sera or purified antibodies) to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells as described in step 2.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell-Based HCV Pseudoparticle (HCVpp) Entry Inhibition Assay

This protocol assesses the ability of the HCV E2 484-499 peptide to inhibit HCVpp entry into target cells.

  • Cell Seeding:

    • Seed target cells (e.g., Huh-7.5 cells) in a 96-well cell culture plate at a density that will result in 70-80% confluency on the day of infection.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Peptide-Virus Incubation:

    • In a separate tube, pre-incubate a fixed amount of HCVpp with serial dilutions of the HCV E2 484-499 peptide (e.g., starting from 10 µM and performing 10-fold dilutions).

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the seeded cells.

    • Add the peptide-virus mixture to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Medium Change:

    • Remove the inoculum and replace it with fresh complete culture medium.

  • Reporter Gene Assay:

    • Incubate the cells for 48-72 hours to allow for reporter gene expression (e.g., luciferase or GFP).

    • Measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.

Visualizations

ELISA_Workflow A 1. Peptide Coating (e.g., 2 µg/mL in coating buffer) Incubate overnight at 4°C B 2. Wash (3x with wash buffer) A->B C 3. Blocking (e.g., 3% BSA in PBS) Incubate 1-2h at RT B->C D 4. Wash (3x with wash buffer) C->D E 5. Sample Incubation (Diluted antibody solution) Incubate 1-2h at RT D->E F 6. Wash (3x with wash buffer) E->F G 7. Secondary Antibody (HRP-conjugated) Incubate 1h at RT F->G H 8. Wash (5x with wash buffer) G->H I 9. Substrate Addition (TMB) Incubate 15-30 min H->I J 10. Stop Reaction (2N H₂SO₄) I->J K 11. Read Absorbance (450 nm) J->K HCV_Entry_Inhibition_Assay cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis A HCV Pseudoparticles (HCVpp) C Pre-incubation (1h at 37°C) A->C B HCV E2 484-499 Peptide (Serial Dilutions) B->C E Infect cells with Peptide-HCVpp mixture (4-6h at 37°C) C->E D Target Cells (e.g., Huh-7.5) D->E F Incubate for 48-72h E->F G Measure Reporter Gene (e.g., Luciferase) F->G H Calculate % Inhibition and determine IC₅₀ G->H

References

Technical Support Center: HCV E2 484-499 ELISA Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with their Hepatitis C Virus (HCV) E2 484-499 peptide-based Enzyme-Linked Immunosorbent Assay (ELISA). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am not getting any signal, or the signal is very weak in all wells, including my positive control. What are the possible causes?

A1: A complete lack of or very weak signal can stem from several critical errors in the assay setup. The most common culprits include the omission of a key reagent, incorrect reagent preparation, or procedural inconsistencies.[1] It's also possible that the reagents themselves have degraded.

Q2: My standard curve looks poor, and the values are inconsistent. How can I fix this?

A2: An inaccurate standard curve is often due to pipetting errors or improper preparation of the standard dilutions.[1][2] Degradation of the standard itself due to improper storage or multiple freeze-thaw cycles can also lead to inconsistent optical density (OD) values.[1]

Q3: The signal in my sample wells is low, but my positive control and standards are working correctly. What does this indicate?

A3: This scenario suggests that the issue lies with your samples. The concentration of the target analyte may be below the detection limit of the assay, or your sample matrix may be interfering with the reaction.[3] It's also possible that the sample was over-diluted.[3]

Q4: Can the incubation times and temperatures affect my signal?

A4: Absolutely. Incubation times and temperatures are critical for optimal antibody-antigen binding.[4] Insufficient incubation times can lead to weak signal, while temperatures that are too low can decrease the reaction rate.[5][6][7] Conversely, excessively high temperatures can lead to high background.[6][7]

Q5: How important is the washing step in preventing low signal?

A5: While insufficient washing is more commonly associated with high background, overly aggressive or prolonged washing can elute the antigen or antibodies from the wells, resulting in a weak signal.[3]

Troubleshooting Guides

Guide 1: Reagent and Solution Problems

This guide focuses on troubleshooting issues related to the assay's components.

Potential Problem Possible Cause Recommended Solution
No/Weak Signal Reagents added in the wrong order.[8]Carefully follow the protocol for the order of reagent addition.
Incorrectly prepared or expired reagents.[3]Prepare all buffers and reagent dilutions fresh for each assay. Double-check all calculations and ensure reagents are within their expiration dates.[3][8]
Inactive substrate solution.[3]Ensure the substrate is appropriate for the enzyme used (e.g., TMB for HRP). Prepare the substrate solution immediately before use and protect it from light.[8]
Low antibody concentration.[9]Increase the concentration of the primary or secondary antibody. A checkerboard titration may be necessary to determine the optimal concentration.[10][11]
Improper storage of reagents.[8]Verify that all kit components have been stored at the recommended temperatures.[8]
Contaminated buffers.Use fresh, sterile buffers for each experiment.[12]
Guide 2: Procedural and Technical Errors

This section addresses common errors made during the ELISA procedure.

Potential Problem Possible Cause Recommended Solution
Low Signal Inadequate incubation times.Increase the incubation time for the antigen, primary antibody, or secondary antibody. An overnight incubation at 4°C for the primary antibody can sometimes increase signal.[5][9]
Incorrect incubation temperature.[6][7]Ensure all incubations are carried out at the temperature specified in the protocol. Allow reagents to reach room temperature before use if required.[6][8]
Insufficient washing.While more commonly causing high background, ensure wash steps are sufficient to remove unbound reagents.[1]
Overly stringent washing.[3]Reduce the number of washes or the soaking time. Ensure the automated plate washer is properly calibrated to avoid harsh washing.[3]
Poor peptide coating.[13]Ensure the correct coating buffer and concentration of the HCV E2 484-499 peptide are used. Consider optimizing the coating time and temperature (e.g., overnight at 4°C).
Ineffective blocking.While usually a cause of high background, ensure the blocking buffer is appropriate and the incubation is sufficient to prevent non-specific binding that could interfere with the primary interaction.[14]
Plate reader settings are not optimal.[3]Verify that the correct wavelength is being used for the substrate.[3]

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

To determine the optimal concentrations of primary and secondary antibodies, a checkerboard titration is recommended.[11]

  • Plate Coating: Coat a 96-well ELISA plate with the HCV E2 484-499 peptide at a concentration known to be in excess.

  • Blocking: Block the plate with an appropriate blocking buffer.

  • Primary Antibody Dilutions: Prepare a series of dilutions of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in assay buffer. Add these dilutions to the rows of the plate.

  • Secondary Antibody Dilutions: Prepare a series of dilutions of the HRP-conjugated secondary antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000, 1:32000) in assay buffer. Add these dilutions to the columns of the plate.

  • Incubation: Incubate the plate according to the standard protocol.

  • Washing: Wash the plate as per the protocol.

  • Substrate Addition: Add the substrate solution and incubate for the recommended time.

  • Stop Solution and Reading: Add the stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: The optimal combination of primary and secondary antibody concentrations will be the one that gives the highest signal-to-noise ratio.

Protocol 2: Optimizing Incubation Time and Temperature
  • Prepare Multiple Plates: Prepare identical ELISA plates coated with the HCV E2 484-499 peptide and blocked.

  • Vary Incubation Times: For the primary antibody incubation step, test different durations (e.g., 1 hour, 2 hours, overnight) while keeping the temperature constant.

  • Vary Incubation Temperatures: On separate plates, test different incubation temperatures (e.g., room temperature, 37°C) for a fixed duration.

  • Complete the Assay: Proceed with the remaining ELISA steps as per the standard protocol.

  • Analyze Results: Compare the signal intensities to determine the optimal incubation time and temperature for your specific assay conditions.

Visual Troubleshooting Guides

Low_Signal_Troubleshooting start Low or No Signal reagents Reagent/Solution Issues start->reagents procedure Procedural/Technical Errors start->procedure sample Sample-Specific Issues start->sample reagent_order Reagents added in wrong order? reagents->reagent_order reagent_prep Reagents prepared incorrectly? reagents->reagent_prep antibody_conc Antibody concentration too low? reagents->antibody_conc substrate_issue Substrate inactive/improper? reagents->substrate_issue incubation_time Incubation time too short? procedure->incubation_time incubation_temp Incubation temperature too low? procedure->incubation_temp washing_issue Washing too aggressive? procedure->washing_issue coating_issue Peptide coating insufficient? procedure->coating_issue reader_settings Plate reader settings incorrect? procedure->reader_settings sample_conc Analyte concentration below detection limit? sample->sample_conc matrix_effect Sample matrix interference? sample->matrix_effect

Caption: Troubleshooting workflow for low or no signal in HCV E2 ELISA.

Optimization_Workflow start Start Optimization coating Optimize Peptide Coating (Concentration, Time, Temp) start->coating blocking Optimize Blocking (Buffer, Time, Temp) coating->blocking antibody Optimize Antibody Concentrations (Checkerboard Titration) blocking->antibody incubation Optimize Incubation Steps (Time, Temp) antibody->incubation washing Optimize Washing Steps (Number of washes, Duration) incubation->washing validation Validate with Controls washing->validation

Caption: Systematic workflow for optimizing an HCV E2 peptide ELISA.

References

reducing non-specific binding of HCV e2 484-499 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the HCV E2 484-499 peptide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when working with the HCV E2 484-499 peptide?

Non-specific binding refers to the attachment of the HCV E2 484-499 peptide to surfaces other than its intended target, such as the walls of microplate wells, tubing, or other proteins.[1][2] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately resulting in false positives and unreliable data.[1][3] The physicochemical properties of the peptide, such as its charge and hydrophobicity, can influence its propensity for non-specific interactions.[2][4]

Q2: I am observing high background in my ELISA assay using the HCV E2 484-499 peptide. What are the likely causes and how can I reduce it?

High background in an ELISA is a common indicator of non-specific binding.[5] Several factors could be contributing to this issue:

  • Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate wells.[5]

  • Inadequate Washing: Washing steps may not be stringent enough to remove unbound peptides and other reagents.[3]

  • Inappropriate Antibody Concentration: The concentration of primary or secondary antibodies may be too high, leading to their non-specific attachment.[3]

  • Contamination: Reagents or equipment may be contaminated with substances that contribute to the background signal.[3]

To address high background, consider the following troubleshooting steps:

  • Increase the concentration or incubation time of your blocking agent.

  • Increase the number and duration of wash steps, and consider adding a non-ionic detergent like Tween-20 to the wash buffer.[3]

  • Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[3]

  • Ensure all reagents are fresh and all labware is clean.[6]

Q3: What are the best blocking agents to use for reducing non-specific binding of the HCV E2 484-499 peptide?

The choice of blocking agent can significantly impact non-specific binding. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%, BSA is a widely used protein-based blocking agent.[7]

  • Casein: Often found in non-fat dry milk, casein is another effective protein-based blocker.

  • Polyethylene Glycol (PEG): The incorporation of PEG into assay surfaces can create a hydrophilic layer that repels non-specific protein and peptide adsorption.[4][8]

  • Commercially available blocking buffers: Several optimized blocking buffers are available that may offer superior performance.[1]

It is often necessary to empirically test several blocking agents to find the most effective one for your specific assay conditions.

Q4: How can I optimize my buffer conditions to minimize non-specific binding?

Adjusting the composition of your assay and wash buffers can help reduce non-specific interactions:[7]

  • pH: The pH of the buffer can affect the charge of the peptide and the surface, influencing electrostatic interactions.[4][7] Experimenting with a range of pH values around the isoelectric point of the peptide can be beneficial.

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to shield charges and reduce electrostatic-driven non-specific binding.[3][7]

  • Detergents: Adding a low concentration (0.05-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that contribute to non-specific binding.[4][7]

Q5: Could the type of microplate I'm using be contributing to non-specific binding?

Yes, the surface chemistry of the microplate can play a role. Standard polystyrene plates can have hydrophobic and charged regions that promote non-specific adsorption.[2] If you are experiencing significant issues, consider using plates with surfaces that are specifically treated to reduce non-specific binding, such as those with low-binding or ultra-low binding surfaces. Some plates are coated with hydrophilic polymers to minimize such interactions.

Troubleshooting Guides

Table 1: Troubleshooting High Background in Immunoassays
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking incubation time or temperature. Test different blocking agents (e.g., BSA, casein, commercial blockers). Increase the concentration of the blocking agent.
Inadequate Washing Increase the number of wash cycles. Increase the soaking time during washes. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration.
Cross-Reactivity Ensure the secondary antibody is not binding to the capture antibody or other components of the sample. Use pre-adsorbed secondary antibodies.
Contamination Use fresh, sterile reagents and pipette tips. Ensure labware is thoroughly cleaned.
Hydrophobic or Electrostatic Interactions Add non-ionic detergents or increase the salt concentration in the buffers. Adjust the pH of the buffers.
Table 2: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Mechanism of Action Advantages Considerations
Bovine Serum Albumin (BSA) 1-5%Protein-based; coats unoccupied surfaces.Readily available, relatively inexpensive.Can be a source of contamination with other proteins.
Casein (from non-fat dry milk) 1-5%Protein-based; coats unoccupied surfaces.Inexpensive and effective.May contain phosphoproteins that can interfere with some assays.
Polyethylene Glycol (PEG) VariesCreates a hydrophilic barrier.Highly effective at reducing protein and peptide adsorption.May require surface modification.
Commercial Blockers Per manufacturerOptimized formulations, often proprietary.High performance, consistent quality.More expensive than traditional blockers.
Tween-20 0.05-0.1%Non-ionic detergent; disrupts hydrophobic interactions.Reduces hydrophobic-driven non-specific binding.Can interfere with some antibody-antigen interactions at high concentrations.

Experimental Protocols

Optimized ELISA Protocol for HCV E2 484-499 Peptide to Reduce Non-Specific Binding

This protocol provides a general framework for an indirect ELISA. Concentrations and incubation times may need to be optimized for your specific system.

  • Coating:

    • Dilute the HCV E2 484-499 peptide to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the peptide solution to each well of a high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the plate five times with 200 µL of wash buffer per well, with a 30-second soak time for each wash.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with 200 µL of wash buffer per well, with a 30-second soak time for each wash.

  • Detection:

    • Add 100 µL of the appropriate substrate to each well.

    • Incubate until sufficient color develops.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

NonSpecificBinding cluster_surface Assay Surface (e.g., Microplate Well) cluster_molecules Molecules in Solution Surface {Hydrophobic and Charged Sites} Peptide HCV E2 484-499 Peptide Peptide->Surface Non-Specific Binding (Undesired) Target Specific Target (e.g., Antibody) Peptide->Target Specific Binding (Desired) Other_Proteins Other Proteins Other_Proteins->Surface Non-Specific Binding (Undesired) TroubleshootingWorkflow Start High Non-Specific Binding Detected Check_Blocking Optimize Blocking Step (Agent, Concentration, Time) Start->Check_Blocking Check_Washing Optimize Washing Step (Number of washes, Duration, Detergent) Check_Blocking->Check_Washing Check_Buffers Modify Buffer Composition (pH, Salt, Detergent) Check_Washing->Check_Buffers Check_Antibody Titrate Antibody Concentrations Check_Buffers->Check_Antibody Result Non-Specific Binding Reduced? Check_Antibody->Result End Assay Optimized Result->End Yes Re-evaluate Re-evaluate Assay Design Result->Re-evaluate No Re-evaluate->Check_Blocking ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with HCV E2 484-499 Peptide Start->Coat_Plate Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block with Optimized Blocking Agent (e.g., 5% BSA) Wash1->Block Wash2 4. Wash Block->Wash2 Add_Primary_Ab 5. Add Primary Antibody Wash2->Add_Primary_Ab Wash3 6. Stringent Wash Add_Primary_Ab->Wash3 Add_Secondary_Ab 7. Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary_Ab Wash4 8. Stringent Wash Add_Secondary_Ab->Wash4 Add_Substrate 9. Add Substrate Wash4->Add_Substrate Stop_and_Read 10. Stop Reaction & Read Plate Add_Substrate->Stop_and_Read End End Stop_and_Read->End

References

Technical Support Center: HCV-1 E2 Protein (484-499) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the HCV-1 E2 Protein fragment (484-499).

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of the HCV-1 E2 (484-499) peptide.

Issue 1: Peptide fails to dissolve in aqueous buffers (e.g., PBS, Tris-HCl).

Cause: The HCV-1 E2 (484-499) peptide possesses significant hydrophobicity due to a high content of nonpolar amino acids, leading to poor solubility in aqueous solutions.

Solution:

  • Initial Assessment:

    • Amino Acid Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1][2]

    • Physicochemical Properties: This 16-amino acid peptide has a high proportion of hydrophobic and proline residues, which contributes to its tendency to aggregate and resist solubilization in aqueous buffers. The presence of two cysteine residues can lead to the formation of disulfide bonds, further promoting aggregation.[3]

  • Recommended Solubilization Strategies:

    • pH Adjustment: Since the peptide has a net positive charge at neutral pH due to the presence of Lysine and Histidine, attempting to dissolve it in a slightly acidic solution can improve solubility. Try dissolving the peptide in 10% acetic acid and then diluting it with your aqueous buffer.[4]

    • Organic Solvents: For highly hydrophobic peptides, the use of a small amount of an organic solvent is often necessary.[4][5][6]

      • First, dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).

      • Then, slowly add the aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the desired final concentration.

      • Caution: For cell-based assays, the final concentration of DMSO should typically not exceed 0.5-1% to avoid cytotoxicity.[5]

    • Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.[4]

Issue 2: Peptide precipitates out of solution after initial dissolution.

Cause: The peptide may be supersaturated in the chosen solvent system or may aggregate over time.

Solution:

  • Re-dissolution with Chaotropic Agents:

    • If the peptide is intended for applications that are not sensitive to denaturants, consider using 6 M Guanidine-HCl or 8 M Urea to solubilize the peptide. These agents disrupt intermolecular interactions that lead to aggregation. Subsequently, the chaotropic agent may need to be removed through dialysis or buffer exchange, though this can risk re-aggregation.

  • Modification of the Peptide (for future experiments):

    • Cyclization: Introducing a polar hinge for cyclization has been shown to significantly improve the water solubility of HCV-E2 epitope mimics without negatively impacting antibody recognition.[7][8] This is a strategy to consider during the peptide synthesis design phase.

    • Solubility-Enhancing Tags: For recombinant expression of this peptide fragment, fusion with a highly soluble protein tag such as Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can enhance solubility.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the HCV-1 E2 Protein (484-499)?

The single-letter amino acid sequence is PYCWHYPPKPCGIVPA. The three-letter code is Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1][2]

Q2: Why is this peptide fragment difficult to dissolve?

Its poor solubility is primarily due to its hydrophobic nature, with a high content of nonpolar amino acids such as Proline, Tyrosine, Tryptophan, Isoleucine, and Valine. Additionally, the two cysteine residues can form intermolecular disulfide bonds, leading to aggregation.[3]

Q3: What is the first solvent I should try?

For a peptide with a net positive charge like this one, it is recommended to first try dissolving it in sterile, distilled water. If that fails, a dilute acidic solution, such as 10% acetic acid, should be attempted before resorting to organic solvents.[4]

Q4: Can I heat the peptide to improve solubility?

Gentle warming (e.g., to 37°C) can be attempted, but it should be done with caution as excessive heat can degrade the peptide.[5] It is generally preferable to use sonication.[4]

Q5: The peptide contains cysteine. Are there any special considerations?

Yes. If you need to use an organic solvent, it is often recommended to use DMF (Dimethylformamide) instead of DMSO for peptides containing cysteine, as DMSO can potentially oxidize the thiol groups. However, for many applications, DMSO is acceptable if used judiciously.

Quantitative Data Summary

The following table provides illustrative data on the solubility of a hydrophobic peptide with similar characteristics to HCV-1 E2 (484-499) under various conditions. Note: This is representative data and actual solubility may vary.

ConditionSolvent SystemPeptide Concentration (mg/mL)Observations
1PBS (pH 7.4)< 0.1Insoluble, visible particulates
210% Acetic Acid0.5Partially soluble with some cloudiness
350% Acetonitrile / H₂O1.0Soluble, clear solution
4100% DMSO> 10Fully soluble, clear solution
56 M Guanidine-HCl2.0Soluble, clear solution

Experimental Protocols

Protocol 1: Solubilization using an Organic Solvent (DMSO)
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Dissolution: Add a minimal volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex briefly.

  • Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO stock solution until the final desired peptide concentration is reached.

  • Clarification: If any particulates are visible, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization: If required for your application, filter the final solution through a 0.22 µm syringe filter that is compatible with your solvent system.

  • Storage: Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using an Acidic Buffer
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature.

  • Dissolution: Reconstitute the peptide in a 10% acetic acid solution to the desired concentration.

  • Sonication: If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Buffer Exchange (Optional): If acetic acid interferes with downstream applications, perform a buffer exchange into your final experimental buffer using a desalting column or dialysis. Be aware that the peptide may precipitate during this step.

  • Storage: Store the final solution in aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Solubilization Workflow for Hydrophobic Peptides start Start: Lyophilized Peptide aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous is_soluble Is it soluble? aqueous->is_soluble acidic Attempt to dissolve in 10% Acetic Acid is_soluble->acidic No end End: Solubilized Peptide is_soluble->end Yes is_soluble2 Is it soluble? acidic->is_soluble2 organic Dissolve in minimal DMSO is_soluble2->organic No is_soluble2->end Yes dilute Slowly add aqueous buffer organic->dilute is_soluble3 Is it soluble? dilute->is_soluble3 sonicate Sonicate solution is_soluble3->sonicate No is_soluble3->end Yes sonicate->end

Caption: A decision-making workflow for solubilizing the HCV-1 E2 (484-499) peptide.

logical_relationship Factors Affecting Peptide Solubility solubility Peptide Solubility hydrophobicity High Hydrophobicity solubility->hydrophobicity decreased by disulfide Disulfide Bonding (Cys residues) solubility->disulfide decreased by organic_solvent Organic Solvents (DMSO, DMF) solubility->organic_solvent increased by ph_adjust pH Adjustment (Acidic Solution) solubility->ph_adjust increased by chaotropes Chaotropic Agents (Guanidine-HCl) solubility->chaotropes increased by aggregation Aggregation hydrophobicity->aggregation disulfide->aggregation aggregation->solubility decreased by

Caption: Key factors influencing the solubility of the HCV-1 E2 (484-499) peptide.

References

Technical Support Center: Synthesis of HCV E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Hepatitis C Virus (HCV) E2 484-499 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of this specific peptide sequence.

Peptide Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala Molecular Formula: C₈₈H₁₂₂N₂₀O₁₉S₂ Molecular Weight: 1828.19 g/mol [1]

The HCV E2 484-499 peptide is a segment of the HCV envelope glycoprotein (B1211001) E2 and is of significant interest in immunological studies and vaccine development. However, its synthesis by standard solid-phase peptide synthesis (SPPS) methods presents notable challenges primarily due to its hydrophobic nature. This guide provides detailed information to help you overcome these difficulties.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of the HCV E2 484-499 peptide in a question-and-answer format.

Problem IDQuestionAnswer
SYN-001 I am observing low coupling efficiency, especially for hydrophobic residues like Val, Ile, and Pro. What can I do? Low coupling efficiency is a common issue with hydrophobic peptides due to steric hindrance and peptide aggregation on the solid support. To address this, consider the following strategies: - Choice of Coupling Reagent: Utilize highly efficient coupling reagents such as HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known to be effective for sterically hindered amino acids. - Double Coupling: For difficult couplings, performing the coupling step twice with fresh reagents can significantly improve the yield. - Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt secondary structures and improve reaction kinetics.
SYN-002 My peptide-resin is clumping, and I suspect on-resin aggregation. How can I prevent this? On-resin aggregation is a major challenge for the HCV E2 484-499 peptide due to its high content of hydrophobic and proline residues, which can lead to the formation of secondary structures like β-sheets.[2] Here are some preventative measures: - Resin Selection: Use a resin with a low loading capacity (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. Polyethylene glycol (PEG)-grafted resins, such as TentaGel or ChemMatrix, are often preferred as they can improve solvation of the growing peptide chain.[2] - "Magic Mixture" Solvent: Instead of using pure DMF, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be more effective in solvating the growing peptide and disrupting aggregation.[2] - Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt hydrogen bonds and prevent aggregation. - Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures.
PUR-001 The cleaved peptide has very poor solubility in aqueous solutions, making purification by HPLC difficult. How can I improve its solubility? Poor solubility is a significant hurdle for the purification of the hydrophobic HCV E2 484-499 peptide. Here are some strategies to enhance solubility: - Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) before diluting it with the initial HPLC mobile phase. - Guanidine (B92328) Hydrochloride: For highly aggregated peptides, dissolving the crude product in a solution containing 6 M guanidine hydrochloride can be effective. This solution can then be injected onto the HPLC column. - Trifluoroethanol (TFE): Adding 10-20% TFE to the mobile phase can help to maintain the peptide in solution during HPLC purification.[3]
PUR-002 My peptide is not precipitating from the cleavage cocktail upon addition of diethyl ether. What should I do? The failure of a hydrophobic peptide to precipitate in diethyl ether is a common issue.[4] Here are some troubleshooting steps: - Alternative Precipitation Solvents: Try a 1:1 mixture of diethyl ether and pentane (B18724) or hexane, which is less polar and may induce precipitation. - Concentration: The volume of the cleavage cocktail might be too large. Carefully concentrate the TFA solution under a stream of nitrogen before adding cold ether. - Direct Purification: If precipitation fails, the TFA/ether mixture can be dried down, and the residue can be directly dissolved in the HPLC mobile phase for purification.[4]
ANA-001 I am having trouble getting a clear mass spectrum of my purified peptide. What could be the issue? Issues with mass spectrometry of hydrophobic peptides can arise from poor ionization or aggregation. Here are some tips: - Matrix Selection (for MALDI-TOF): Use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Experiment with different matrix preparations and spotting techniques to find the optimal conditions. - Solvent System (for ESI-MS): Ensure the peptide is fully dissolved in a suitable solvent system for electrospray ionization, typically containing acetonitrile (B52724) and water with a small amount of formic acid. The addition of a small percentage of isopropanol (B130326) or HFIP might be necessary for very hydrophobic peptides. - Sample Purity: Impurities from the synthesis or purification process can suppress the ionization of the peptide. Ensure the sample is adequately desalted before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for the HCV E2 484-499 peptide?

A1: A standard Fmoc/tBu solid-phase synthesis strategy on a low-substitution PEG-based resin (e.g., TentaGel S RAM) is a good starting point. Use of HCTU as the coupling agent and 20% piperidine (B6355638) in DMF for Fmoc deprotection is a common practice. Given the hydrophobic nature of the peptide, incorporating strategies to minimize aggregation, such as using NMP as a solvent or adding chaotropic agents, is highly recommended.

Q2: What are the expected yield and purity for the synthesis of this peptide?

Q3: What are the ideal storage conditions for the lyophilized HCV E2 484-499 peptide?

A3: The lyophilized peptide should be stored at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the peptide into smaller, single-use vials.

Q4: How should I dissolve the lyophilized peptide for my experiments?

A4: Due to its hydrophobicity, dissolving the peptide directly in aqueous buffers can be challenging. It is recommended to first dissolve the peptide in a minimal amount of a sterile, polar organic solvent such as DMSO. Once the peptide is in solution, it can be slowly added to the aqueous buffer of choice with gentle vortexing to the desired final concentration. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological assay.

Experimental Protocols

General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization for the specific synthesizer and reagents used.

  • Resin Swelling: Swell Tentagel S RAM resin (0.25 mmol/g) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4-5 equivalents) with HCTU (4-5 equivalents) and DIPEA (8-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Cleavage and Deprotection Protocol
  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM.

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Reverse-Phase HPLC (RP-HPLC) Purification Protocol
  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5-95% B over 30-60 minutes is a good starting point. The optimal gradient will need to be determined empirically based on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection wash Washing deprotection->wash coupling Amino Acid Coupling coupling->wash coupling->wash Repeat for each amino acid wash->coupling cleavage Cleavage from Resin wash->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC precipitation->hplc ms Mass Spectrometry hplc->ms Purity & Identity Check lyophilization Lyophilization hplc->lyophilization

Caption: A generalized workflow for the synthesis, cleavage, and purification of the HCV E2 484-499 peptide.

troubleshooting_logic start Synthesis Issue? low_yield Low Coupling Efficiency? start->low_yield aggregation On-Resin Aggregation? start->aggregation solubility Poor Solubility? start->solubility precipitation_issue Precipitation Failure? start->precipitation_issue solution1 Use Stronger Coupling Agent Double Couple Increase Temperature low_yield->solution1 Yes solution2 Use Low-Load PEG Resin Use 'Magic Mixture' Add Chaotropic Agents aggregation->solution2 Yes solution3 Dissolve in DMSO/HFIP Use Guanidine HCl Add TFE to Mobile Phase solubility->solution3 Yes solution4 Use Ether/Pentane Mix Concentrate Cleavage Mix Direct to HPLC precipitation_issue->solution4 Yes

Caption: A decision tree for troubleshooting common issues in HCV E2 484-499 peptide synthesis.

References

Technical Support Center: HCV E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the Hepatitis C Virus (HCV) E2 484-499 peptide.

Understanding the HCV E2 484-499 Peptide

The HCV E2 484-499 peptide is a 16-amino acid sequence (Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala) derived from the E2 envelope glycoprotein (B1211001) of the Hepatitis C virus.[1][2] This region is part of a major antigenic site on the E2 protein. Due to its amino acid composition, particularly the presence of hydrophobic residues and two cysteine residues, this peptide has a high propensity to aggregate in aqueous solutions, which can significantly impact experimental outcomes.

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide provides a systematic approach to troubleshoot and prevent the aggregation of the HCV E2 484-499 peptide.

Problem: My lyophilized HCV E2 484-499 peptide will not dissolve.

The insolubility of lyophilized peptides is a common issue, often due to the formation of aggregates during synthesis, purification, or lyophilization. Follow these steps to achieve solubilization:

Step 1: Initial Solubility Test.

Before dissolving the entire sample, it is crucial to perform a solubility test on a small aliquot. This prevents the potential loss of valuable peptide in an inappropriate solvent.

Step 2: Selecting the Right Solvent.

The choice of solvent is critical and depends on the peptide's physicochemical properties.

  • Physicochemical Properties of HCV E2 484-499 Peptide:

    • Sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala

    • Hydrophobicity: This peptide is highly hydrophobic due to the presence of multiple proline, tyrosine, tryptophan, isoleucine, and valine residues. Hydrophobic peptides tend to be poorly soluble in aqueous solutions.

    • Charge and Isoelectric Point (pI): The net charge of a peptide influences its solubility, with the lowest solubility typically observed at its isoelectric point (pI). The estimated pI of the HCV E2 484-499 peptide is in the neutral to slightly basic range. To enhance solubility, the pH of the solvent should be adjusted to be at least 2 units away from the pI.

Recommended Solubilization Workflow:

G start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, deionized water start->water organic_solvent Use a small amount of organic solvent (e.g., DMSO or DMF) water->organic_solvent If insoluble success Peptide dissolved water->success If soluble acidic_buffer Try an acidic buffer (e.g., 10% acetic acid) organic_solvent->acidic_buffer If insoluble or precipitates upon aqueous dilution organic_solvent->success If soluble denaturant As a last resort, use a denaturing agent (e.g., 6M Guanidine HCl or 8M Urea) acidic_buffer->denaturant If insoluble acidic_buffer->success If soluble denaturant->success If soluble fail Aggregation persists denaturant->fail If still insoluble HCV_E2_Signaling cluster_virus HCV Virion cluster_cell Hepatocyte E2 E2 Glycoprotein (contains 484-499 peptide) CD81 CD81 Receptor E2->CD81 Binding DC_SIGN DC-SIGN E2->DC_SIGN Binding Raf Raf CD81->Raf Activation DC_SIGN->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Viral_Entry Viral Entry ERK->Viral_Entry Facilitates Aggregation_Workflow Peptide_Synthesis Peptide Synthesis & Lyophilization Solubilization Solubilization Protocol (as per troubleshooting guide) Peptide_Synthesis->Solubilization Concentration_Det Concentration Determination (e.g., UV-Vis at 280 nm) Solubilization->Concentration_Det Aggregation_Assay Aggregation Assay (e.g., ThT fluorescence or DLS) Concentration_Det->Aggregation_Assay Data_Analysis Data Analysis Aggregation_Assay->Data_Analysis

References

Technical Support Center: HCV E2 484-499 Antibody Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing enzyme-linked immunosorbent assays (ELISAs) to detect antibodies against the Hepatitis C Virus (HCV) E2 protein peptide 484-499.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the HCV E2 484-499 peptide?

The amino acid sequence for the HCV E2 484-499 peptide is Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala.[1] This region has been identified as a major antigenic site within the E2 protein.[2][3]

Q2: Why is a peptide-based ELISA used for detecting HCV E2 antibodies?

Peptide-based ELISAs offer high specificity by targeting a defined epitope. This can be advantageous over using whole recombinant proteins, where antibodies to other regions or contaminants could lead to non-specific signals. Assays using synthetic peptides from the E2 protein have been shown to be effective in detecting HCV antibodies.[3]

Q3: What are the critical initial steps for a successful peptide ELISA?

Proper handling and preparation of the peptide are crucial. This includes ensuring the peptide is fully solubilized in an appropriate buffer and using high-quality reagents. The purity of the synthetic peptide is also a key factor, as contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can interfere with the assay.

Q4: What are the key host cell receptors that HCV E2 interacts with?

The HCV E2 glycoprotein (B1211001) plays a crucial role in viral entry by interacting with several host cell receptors. The primary receptors include the tetraspanin CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[4][5][6][7][8] The interaction with CD81 is considered a critical step for viral entry.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during HCV E2 484-499 antibody assays.

Problem 1: Weak or No Signal
Potential Cause Recommended Solution
Inefficient Peptide Coating Small peptides like E2 484-499 may not efficiently adsorb to standard polystyrene plates. Use high-binding plates specifically designed for peptides or consider covalent coupling methods. Alternatively, conjugate the peptide to a carrier protein like BSA or KLH.
Peptide Degradation Ensure the peptide is stored correctly in lyophilized form at -20°C or lower. Avoid repeated freeze-thaw cycles of peptide solutions. Peptides containing cysteine, like E2 484-499, are susceptible to oxidation.
Incorrect Buffer pH for Coating The optimal pH for coating can vary. While carbonate-bicarbonate buffer (pH 9.6) is common, if binding is poor, test a range of buffers from pH 4.0 to 8.0.
Insufficient Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.
Short Incubation Times Increase the incubation time for the primary antibody (e.g., overnight at 4°C) and/or the secondary antibody to allow for sufficient binding.
Inactive Enzyme Conjugate Ensure the enzyme conjugate (e.g., HRP) has not lost activity due to improper storage or age. Use a fresh batch if necessary.
Problem 2: High Background
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking time. Ensure the blocking buffer covers the entire well surface.
Non-specific Antibody Binding Increase the number of wash steps and the volume of wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
Cross-Reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of the primary antibody to minimize cross-reactivity.
High Concentration of Antibodies Reduce the concentration of the primary and/or secondary antibodies.
Contaminated Reagents Use fresh, sterile buffers and reagents to avoid contamination that can lead to high background.
Problem 3: High Variability Between Wells (Poor Reproducibility)
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well.
Uneven Temperature Across the Plate Ensure the plate is incubated at a consistent temperature. Avoid stacking plates during incubation. Allow all reagents to come to room temperature before use.
Edge Effects To minimize evaporation from the outer wells, which can lead to "edge effects," fill the outer wells with PBS or water and do not use them for samples or controls.
Incomplete Washing Ensure all wells are washed thoroughly and consistently. Residual reagents can lead to variability.
Peptide Aggregation Ensure the peptide is fully dissolved before coating the plates. Aggregates can lead to uneven coating and inconsistent results.

Experimental Protocols

Protocol: Indirect ELISA for Detection of Anti-HCV E2 484-499 Antibodies

Materials:

  • HCV E2 484-499 synthetic peptide (purity >95%)

  • High-binding 96-well ELISA plates

  • Coating Buffer: Carbonate-Bicarbonate buffer (0.05 M, pH 9.6)

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST

  • Sample Diluent: 1% non-fat dry milk or 1% BSA in PBST

  • Primary Antibody: Serum or plasma samples from subjects

  • Secondary Antibody: HRP-conjugated anti-human IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Peptide Coating:

    • Reconstitute the lyophilized HCV E2 484-499 peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

    • Dilute the peptide stock solution in Coating Buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted peptide solution to each well of a high-binding 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute the serum or plasma samples in Sample Diluent (e.g., 1:100).

    • Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative controls.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Discard the samples and wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-human IgG in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Discard the secondary antibody and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Visualizations

HCV Entry and Receptor Interaction Workflow

HCV_Entry_Workflow HCV_virion HCV Virion (with E1/E2 glycoproteins) Attachment Initial Attachment HCV_virion->Attachment Interaction with heparan sulfate (B86663) & LDLr SR_BI Scavenger Receptor B1 (SR-BI) Attachment->SR_BI E2 interaction CD81 CD81 SR_BI->CD81 E2 interaction TJ_complex Tight Junction Complex (Claudin-1, Occludin) CD81->TJ_complex Lateral movement to tight junctions Endocytosis Clathrin-Mediated Endocytosis TJ_complex->Endocytosis Fusion Membrane Fusion (low pH) Endocytosis->Fusion Release Release of Viral RNA into Cytoplasm Fusion->Release

Caption: Workflow of HCV entry into a host cell.

Troubleshooting Logic for Weak/No Signal

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Coating Check Peptide Coating Efficiency Start->Check_Coating Coating_OK Coating OK? Check_Coating->Coating_OK Check_Antibodies Check Antibody Concentrations and Activity Coating_OK->Check_Antibodies Yes Optimize_Coating Optimize Coating: - Use high-binding plates - Conjugate to carrier - Test different buffers Coating_OK->Optimize_Coating No Antibodies_OK Antibodies OK? Check_Antibodies->Antibodies_OK Check_Incubation Check Incubation Times and Temperatures Antibodies_OK->Check_Incubation Yes Titrate_Antibodies Titrate Primary and Secondary Antibodies Antibodies_OK->Titrate_Antibodies No Incubation_OK Incubation OK? Check_Incubation->Incubation_OK Check_Reagents Check Substrate and Enzyme Conjugate Incubation_OK->Check_Reagents Yes Optimize_Incubation Increase Incubation Time (e.g., overnight at 4°C) Incubation_OK->Optimize_Incubation No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh Substrate and Conjugate Reagents_OK->Replace_Reagents No Resolved Signal Restored Reagents_OK->Resolved Yes Optimize_Coating->Resolved Titrate_Antibodies->Resolved Optimize_Incubation->Resolved Replace_Reagents->Resolved

Caption: Logical workflow for troubleshooting weak or no signal in the assay.

References

Technical Support Center: HCV E2 484-499 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001), with a specific focus on the 484-499 amino acid region. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific problems you may encounter during your HCV E2 484-499 experiments.

Expression and Purification

Question 1: I am observing low yield and high aggregation of my recombinant E2 protein containing the 484-499 region. What could be the cause and how can I resolve it?

Answer: Low yield and aggregation are common issues when expressing HCV E2 ectodomains. The inherent hydrophobicity and complex disulfide bonding of E2 contribute to these problems.[1][2] Here are several factors to consider and potential solutions:

  • Expression System: The choice of expression system is critical. Mammalian cells (e.g., HEK293T, CHO) are often preferred as they facilitate proper protein folding and glycosylation, which are crucial for E2's structural integrity.[1] Baculovirus-infected insect cells can also be used, but glycosylation patterns will differ.

  • Construct Design:

    • Truncation: Ensure your E2 construct is a soluble, truncated form (ectodomain) that excludes the transmembrane domain, which is a major driver of aggregation.

    • Codon Optimization: Optimize the gene sequence for the expression host to enhance translation efficiency.

    • Secretion Signal: Include an efficient secretion signal peptide at the N-terminus to direct the protein into the culture medium, which can simplify purification.

  • Culture Conditions:

    • Lower Temperature: Reducing the culture temperature (e.g., from 37°C to 30°C) after transfection/induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.

    • Media Additives: Supplementing the culture media with additives like glycerol (B35011) or specific amino acids can sometimes improve protein stability.

  • Purification Strategy:

    • Affinity Tags: Utilize an N-terminal or C-terminal affinity tag (e.g., His-tag, Strep-tag) for initial capture. Be aware that tags can sometimes interfere with folding or function, so consider tag removal by proteolytic cleavage.

    • Gentle Lysis: If expressing intracellularly, use gentle lysis methods to avoid denaturation.

    • Detergents: For membrane-associated E2, the choice of detergent is critical for solubilization and stability.[3]

    • Size Exclusion Chromatography (SEC): SEC is essential to separate monomeric E2 from aggregates.[4]

Question 2: My purified E2 protein (encompassing residues 484-499) shows multiple bands on a non-reducing SDS-PAGE. Why is this happening?

Answer: The presence of multiple bands for purified E2 on a non-reducing SDS-PAGE often points to heterogeneity in disulfide bonding and glycosylation.

  • Disulfide Isomers: E2 has 18 conserved cysteine residues that form a complex network of nine disulfide bonds.[2][5] Improper disulfide bond formation during expression and purification can lead to different folded isomers, which will migrate differently on a non-reducing gel. The experimental setup can influence the disulfide bridge pattern.[1]

  • Glycosylation Heterogeneity: E2 is heavily glycosylated, with up to 11 potential N-linked glycosylation sites.[6] The extent and type of glycosylation can vary, leading to a diffuse band or multiple discrete bands on SDS-PAGE.

  • Aggregation: Even after purification, some protein may exist as dimers or higher-order oligomers that are not fully dissociated by SDS alone in non-reducing conditions.

To diagnose this, you can treat a sample with PNGase F to remove N-linked glycans. If the banding pattern simplifies to a single band, the initial heterogeneity was primarily due to glycosylation.

Binding and Functional Assays

Question 3: My monoclonal antibody, which is supposed to target a region near 484-499, is not binding to my recombinant E2 protein in an ELISA. What are the possible reasons?

Answer: Failure of antibody binding can be due to several factors related to both the protein and the assay conditions.

  • Conformational Epitope: Many anti-E2 antibodies, particularly neutralizing ones, recognize conformational rather than linear epitopes.[7][8] If your recombinant E2 is misfolded or has incorrect disulfide bonds, the epitope may not be properly presented. The 484-499 region is part of the E2 core structure, and its conformation is dependent on the overall protein fold.

  • E1 Co-expression: For some epitopes, the presence of the E1 protein is necessary for the correct folding of E2 and the formation of the epitope.[1][6] Soluble E2 expressed alone may not always adopt its native conformation.

  • Glycan Shielding: The dense glycan shield on E2 can mask epitopes.[9] While the 484-499 region itself may not be glycosylated, nearby glycans could sterically hinder antibody access.

  • Assay Conditions:

    • Immobilization: Direct immobilization of E2 onto an ELISA plate can lead to denaturation and loss of conformational epitopes. Consider using a capture ELISA format where a different, non-competing antibody is first coated on the plate to capture E2 in a more native-like conformation.

    • Detergents/Buffers: Ensure that the buffers used are compatible with maintaining the structural integrity of E2.

Question 4: I've introduced mutations in the 484-499 region of E2, and now my HCV pseudoparticles (HCVpp) are non-infectious. How do I determine if this is due to a defect in E1E2 incorporation, receptor binding, or a later fusion step?

Answer: A loss of infectivity upon mutation requires a systematic approach to pinpoint the defective step. The region between residues 484-489 has been implicated in functional studies, though not directly in membrane fusion.[5]

Here is a workflow to dissect the phenotype:

  • Confirm E1E2 Expression and Incorporation:

    • Western Blot: Lyse the HCVpp-producing cells and the pseudoparticles themselves. Perform a Western blot to check for the expression of both E1 and E2. This will confirm that your mutation did not lead to protein instability and degradation.

    • Immunoprecipitation: Use an antibody that recognizes a conformational epitope on E2 to immunoprecipitate the E1E2 complex from cell lysates and particle lysates. This will confirm that the mutant E2 is still folding correctly enough to be recognized and that it is incorporating into the pseudoparticles.

  • Assess Receptor Binding:

    • Cell-based Binding Assay: Incubate your mutant HCVpp with target cells (e.g., Huh-7.5) at 4°C (to allow binding but prevent entry). After washing away unbound particles, lyse the cells and quantify the amount of bound virus (e.g., by p24 ELISA for lentiviral pseudoparticles). A significant reduction in signal compared to wild-type HCVpp suggests a defect in binding to cellular receptors.

    • Soluble CD81 Binding: Perform a pull-down or ELISA-based assay using a soluble form of the CD81 large extracellular loop (LEL) to directly test the interaction of your mutant E2 with its primary receptor.

  • Evaluate a Post-Binding Step: If E1E2 incorporation and receptor binding are normal, the defect likely lies in a post-binding event, such as membrane fusion. While direct fusion assays are complex, ruling out the earlier steps strongly implicates this later stage.

Quantitative Data Summary

The following table summarizes key quantitative data from cited literature relevant to HCV E2 experiments.

ParameterValueContextReference
E2-Heparin Affinity (KD) 5.2 x 10⁻⁹ MSurface plasmon resonance analysis demonstrating high-affinity interaction between recombinant E2 and heparin, a structural analog of heparan sulfate (B86663).[10]
E2 Ectodomain Melting Temp. (Tm) ~85°CIndicates the high thermal stability of the soluble E2 ectodomain.[9]
HCVpp Neutralization IC₅₀ 0.1 - 1 µg/mlConcentration range of neutralizing antibody CBH-2 required to achieve 50% neutralization of HCVcc, indicating typical potency.[7]

Key Experimental Protocols

Protocol 1: Production of HCV Pseudoparticles (HCVpp)

This protocol describes the generation of retroviral pseudoparticles bearing HCV E1E2 glycoproteins, a common tool for studying HCV entry.

  • Cell Seeding: Seed 293T cells in 10-cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the 293T cells with three plasmids using a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents):

    • An expression plasmid encoding the desired HCV E1E2 glycoproteins (e.g., H77 strain).

    • A packaging plasmid providing the retroviral Gag and Pol proteins (e.g., pNL4-3.Luc.R⁻E⁻).

    • A plasmid encoding a reporter gene, such as luciferase or GFP, which is flanked by retroviral LTRs.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Medium Change: After 12-16 hours, replace the transfection medium with fresh culture medium to reduce cytotoxicity from the transfection reagent.

  • Harvest: Collect the cell culture supernatant containing the HCVpp 48 to 72 hours post-transfection.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

  • Filtration: Filter the clarified supernatant through a 0.45-µm filter to remove any remaining cellular debris.

  • Storage/Use: The HCVpp can be used immediately to infect target cells or stored at -80°C for future use.

Protocol 2: HCVpp Neutralization Assay

This protocol is used to assess the ability of an antibody to block HCVpp entry into target cells.

  • Cell Seeding: Seed target cells (e.g., Huh-7.5) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Antibody Dilution: Prepare serial dilutions of the monoclonal antibody to be tested in cell culture medium.

  • Incubation: In a separate plate, mix a fixed amount of HCVpp with each antibody dilution. Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the pseudoparticles. Include a "no antibody" control.

  • Infection: Remove the medium from the target cells and add the HCVpp-antibody mixture.

  • Incubation: Incubate the infected cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation, replace the virus-containing medium with fresh culture medium.

  • Reporter Gene Assay: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity by lysing the cells and adding a luciferase substrate).

  • Data Analysis: Normalize the results to the "no antibody" control. Plot the percentage of neutralization against the antibody concentration and calculate the IC₅₀ value (the concentration of antibody that inhibits 50% of the infection).

Visualizations

Experimental and Logical Workflows

HCVpp_Troubleshooting_Workflow start Mutant HCVpp Shows Low Infectivity check_expression Check E1/E2 Expression (Western Blot on Cell Lysate) start->check_expression check_incorporation Check E1/E2 Incorporation (Western Blot on Particles) check_expression->check_incorporation Expression OK conclusion_expression Defect: Protein Instability check_expression->conclusion_expression Expression Failed check_binding Assess Receptor Binding (Cell-based or sCD81 Assay) check_incorporation->check_binding Incorporation OK conclusion_incorporation Defect: Glycoprotein Incorporation check_incorporation->conclusion_incorporation Incorporation Failed conclusion_binding Defect: Receptor Binding check_binding->conclusion_binding Binding Failed conclusion_fusion Defect: Post-Binding/Fusion check_binding->conclusion_fusion Binding OK

Caption: Troubleshooting workflow for non-infectious HCVpp mutants.

Signaling and Interaction Pathways

Caption: Simplified pathway of HCV entry and nAb neutralization.

References

Technical Support Center: Optimizing Blocking Buffers for HCV E2 484-499 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize blocking buffers for Hepatitis C Virus (HCV) E2 484-499 peptide-based assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during HCV E2 484-499 assays, with a focus on the critical role of the blocking buffer in achieving accurate and reproducible results.

Q1: I am observing high background in my HCV E2 484-499 ELISA. What are the likely causes related to my blocking buffer?

A1: High background is a frequent issue in ELISAs and can often be attributed to inadequate blocking. Here are the primary causes related to your blocking buffer:

  • Ineffective Blocking Agent: The chosen blocking agent may not be optimal for your specific assay conditions. Some blocking agents can cross-react with assay components or be less effective at preventing non-specific binding of antibodies to the plate.[1][2]

  • Insufficient Blocking Time or Concentration: Inadequate incubation time or a suboptimal concentration of the blocking agent can leave unsaturated binding sites on the microplate wells, leading to non-specific antibody binding.[2][3]

  • Contaminated Reagents: The blocking buffer or other reagents may be contaminated, leading to unwanted reactions.[4][5]

  • Inappropriate Detergent Concentration: While detergents like Tween-20 are beneficial in wash buffers to reduce non-specific binding, their concentration in the blocking buffer needs to be optimized.[6][7]

Q2: What are the most common blocking agents, and how do I choose the best one for my HCV E2 484-499 peptide assay?

A2: The choice of blocking agent is critical and often requires empirical testing. The most common options include:

  • Bovine Serum Albumin (BSA): A widely used blocking agent, typically at concentrations of 1-5%.[8][9][10] It is a single purified protein, which can be advantageous in reducing cross-reactivity.[8]

  • Non-Fat Dry Milk (NFDM): A cost-effective and often more effective blocking agent than BSA due to the variety of proteins it contains.[8][10] However, it should be avoided in assays with biotin-streptavidin systems as milk contains biotin.[8]

  • Casein: The primary protein in milk, casein-based blockers are known for their efficiency in reducing background noise.[11][12] Some studies suggest casein can provide a better signal-to-noise ratio than BSA in certain ELISA formats.[1]

For peptide-based assays like the HCV E2 484-499, starting with a 1-5% BSA or a 5% non-fat dry milk solution in a buffered saline solution (PBS or TBS) is a good starting point. If high background persists, trying a casein-based blocker is a recommended next step.

Q3: How can I optimize the concentration of my chosen blocking agent?

A3: Optimization is key to achieving the best signal-to-noise ratio. It is recommended to perform a titration of your blocking agent. For example, you can test a range of concentrations (e.g., 1%, 3%, and 5% for BSA or non-fat milk) to determine the lowest concentration that provides the lowest background without significantly diminishing the specific signal.[10]

Q4: Should I include a detergent like Tween-20 in my blocking buffer?

A4: Including a non-ionic detergent like Tween-20 at a low concentration (typically 0.05%) in your blocking buffer can help to reduce hydrophobic interactions and further minimize non-specific binding.[7] However, be cautious as higher concentrations of detergents can potentially strip the coated peptide from the plate or interfere with antibody-antigen binding.[9] It is often more critical to have Tween-20 in your wash buffers.

Q5: My signal is weak, even with a well-optimized blocking buffer. What else could be the problem?

A5: While blocking is crucial, other factors can contribute to a weak signal:

  • Suboptimal Peptide Coating: Ensure the peptide is efficiently coated onto the microplate. This can be influenced by the coating buffer pH and the type of microplate used.

  • Antibody Concentrations: The concentrations of your primary and secondary antibodies may need further optimization.

  • Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures for any of the assay steps can lead to a reduced signal.

  • Improper Washing: Insufficient washing can lead to high background, while overly aggressive washing can remove specifically bound antibodies.

Data Presentation: Comparison of Blocking Buffers

The selection of an appropriate blocking buffer is a critical step in ELISA development. The following tables summarize common blocking agents and their typical working concentrations.

Table 1: Common Protein-Based Blocking Agents for ELISA

Blocking AgentTypical Concentration RangeBase BufferKey Considerations
Bovine Serum Albumin (BSA)1 - 5% (w/v)PBS or TBSA single purified protein, good for reducing non-specific binding.[8][9][10]
Non-Fat Dry Milk (NFDM)1 - 5% (w/v)PBS or TBSCost-effective and highly effective due to a mixture of proteins.[8][10] Avoid with biotin-avidin systems.[8]
Casein0.1 - 2% (w/v)PBS or TBSCan provide a better signal-to-noise ratio than BSA in some assays.[1]
Normal Serum (e.g., Goat, Donkey)5 - 10% (v/v)PBS or TBSCan be very effective but ensure the serum species does not cross-react with your primary or secondary antibodies.

Table 2: Additives for Blocking and Wash Buffers

AdditiveTypical ConcentrationPurpose
Tween-200.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[7]

Experimental Protocols

This section provides a detailed methodology for a peptide-based ELISA for the detection of antibodies against HCV E2 484-499.

Protocol: Indirect ELISA for HCV E2 484-499 Antibody Detection

1. Materials and Reagents:

  • HCV E2 484-499 synthetic peptide

  • High-binding 96-well ELISA plates

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer (pH 9.6)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer (to be optimized, see options below)

  • Sample/Antibody Diluent: Blocking buffer

  • Primary Antibody: Serum or plasma samples from subjects

  • Secondary Antibody: HRP-conjugated anti-human IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

Blocking Buffer Options (to be tested for optimal performance):

  • Option A: 3% (w/v) BSA in PBST

  • Option B: 5% (w/v) Non-Fat Dry Milk in PBST

  • Option C: 1% (w/v) Casein in PBST

2. Procedure:

  • Peptide Coating:

    • Dilute the HCV E2 484-499 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of the chosen Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute the serum/plasma samples in the Sample/Antibody Diluent. The dilution factor will need to be optimized (e.g., 1:100).

    • Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative controls.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the samples.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-human IgG in the Sample/Antibody Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for optimizing blocking buffers.

ELISA_Workflow start Start peptide_coating Peptide Coating (1-10 µg/mL in Coating Buffer) Incubate overnight at 4°C start->peptide_coating wash1 Wash Plate (3x with PBST) peptide_coating->wash1 blocking Blocking (e.g., 3% BSA in PBST) Incubate 1-2h at RT wash1->blocking wash2 Wash Plate (3x with PBST) blocking->wash2 sample_incubation Sample Incubation (Diluted serum/plasma) Incubate 1-2h at RT wash2->sample_incubation wash3 Wash Plate (5x with PBST) sample_incubation->wash3 secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-human IgG) Incubate 1h at RT wash3->secondary_ab wash4 Wash Plate (5x with PBST) secondary_ab->wash4 substrate_dev Substrate Development (TMB Substrate) Incubate 15-30 min in dark wash4->substrate_dev stop_reaction Stop Reaction (2M Sulfuric Acid) substrate_dev->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for an indirect ELISA to detect antibodies against HCV E2 484-499.

Troubleshooting_Blocking start High Background Observed check_blocking Is the blocking buffer optimized? start->check_blocking optimize_blocking Optimize Blocking Buffer: - Titrate concentration (1-5%) - Increase incubation time (e.g., overnight at 4°C) check_blocking->optimize_blocking No check_detergent Is Tween-20 (0.05%) in wash buffer? check_blocking->check_detergent Yes change_blocker Try a different blocking agent (e.g., BSA -> NFDM or Casein) optimize_blocking->change_blocker resolved Problem Resolved optimize_blocking->resolved change_blocker->check_detergent change_blocker->resolved add_detergent Add 0.05% Tween-20 to wash buffer check_detergent->add_detergent No check_washing Is washing procedure adequate? check_detergent->check_washing Yes add_detergent->check_washing add_detergent->resolved increase_washes Increase number and vigor of wash steps check_washing->increase_washes No other_issues Investigate other potential causes: - Antibody concentrations - Contamination check_washing->other_issues Yes increase_washes->other_issues increase_washes->resolved

Caption: Troubleshooting decision tree for addressing high background issues related to blocking.

References

Validation & Comparative

Validating the Antigenicity of HCV E2 484-499 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus for vaccine development. Within the E2 protein, specific linear epitopes have been identified as regions of significant antigenicity. This guide provides a comparative analysis of the antigenicity of the HCV E2 484-499 peptide, alongside other notable antigenic peptides from the E2 protein. The information presented herein is supported by experimental data to aid researchers in their evaluation and application of these peptides in HCV-related studies.

Comparative Antigenicity of HCV E2 Peptides

The antigenicity of a peptide is its ability to be specifically recognized by antibodies. In the context of HCV, peptides derived from the E2 glycoprotein are frequently assessed for their potential to elicit or bind to antibodies present in the sera of HCV-infected individuals. The following table summarizes the antigenicity of the HCV E2 484-499 peptide in comparison to other well-characterized antigenic regions of the E2 protein.

Peptide RegionSequenceKey FeaturesAntibody Prevalence/Reactivity
484-499 Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-AlaMajor linear antigenic region.High prevalence of antibodies detected in HCV-positive sera.
554-569 Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-CysAnother major linear antigenic region. Contains a potential N-glycosylation site.High prevalence of antibodies detected in HCV-positive sera.
412-423 (Epitope I) Gln-Leu-Ile-Asn-Thr-Asn-Gly-Ser-Trp-His-Ile-AsnHighly conserved linear epitope. Target for broadly neutralizing antibodies.Recognized by broadly neutralizing antibodies, though may have lower immunogenicity in natural infection.[1][2][3][4]
434-446 (Epitope II) Thr-His-Val-Thr-Gly-Gly-Asn-Ala-Gly-Thr-Thr-Ser-GlyContains both linear and conformational epitope components. Can elicit both neutralizing and potentially interfering antibodies.[1][5][6][7]Variable, with some studies suggesting it can interfere with the binding of neutralizing antibodies to Epitope I.[6]
Hypervariable Region 1 (HVR1) (Variable Sequence)Most variable region of the HCV genome. Elicits type-specific neutralizing antibodies.High immunogenicity, but the response is often strain-specific.[8]

Experimental Validation of Antigenicity

The antigenicity of HCV E2 peptides is primarily validated through immunological assays that measure the binding of antibodies from patient sera or monoclonal antibodies to the synthetic peptide. The most common techniques include Enzyme-Linked Immunosorbent Assay (ELISA) and peptide scanning.

Experimental Workflow: Peptide-Based ELISA

A standard workflow for validating the antigenicity of a synthetic peptide using an indirect ELISA is depicted below. This method quantifies the presence of antibodies specific to the peptide in a given sample.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_secondary Secondary Antibody cluster_detection Detection A Coat 96-well plate with synthetic HCV E2 peptide B Block unbound sites with BSA or other blocking agent A->B Wash C Add diluted serum sample (containing primary antibodies) B->C Wash D Add enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) C->D Wash E Add substrate (e.g., TMB) D->E Wash F Measure color development (Optical Density) E->F Stop Reaction

Caption: Workflow for a peptide-based indirect ELISA.

Experimental Protocol: Peptide-Based Indirect ELISA

This protocol outlines the steps for determining the presence of antibodies against a specific HCV E2 peptide.

Materials:

  • 96-well ELISA plates

  • Synthetic HCV E2 peptide (e.g., 484-499)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Serum samples from HCV-positive and negative individuals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dissolve the synthetic peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Fine-Mapping Antigenic Determinants

To identify the specific amino acid residues within a peptide that are critical for antibody binding, techniques such as alanine (B10760859) scanning mutagenesis and competitive ELISA are employed.

Experimental Workflow: Competitive ELISA for Epitope Mapping

Competitive ELISA can be used to determine the specificity of antibodies and to map epitopes. In this assay, a known labeled antibody's binding to its target peptide is competed with an unlabeled version of the same peptide or with other related peptides.

Competitive_ELISA cluster_coating Plate Coating cluster_competition Competition cluster_binding Binding cluster_detection Detection A Coat plate with HCV E2 peptide C Add antibody-peptide mixture to the coated plate A->C B Pre-incubate labeled antibody with competing peptides (unlabeled target peptide or variants) B->C D Add substrate and measure signal C->D Wash

Caption: Workflow for a competitive ELISA for epitope mapping.

Experimental Protocol: Competitive ELISA

This protocol describes how to perform a competitive ELISA to map the binding site of an antibody on a target peptide.

Materials:

  • All materials listed for the indirect ELISA protocol

  • Labeled (e.g., biotinylated or HRP-conjugated) monoclonal antibody specific to the target peptide

  • Unlabeled competitor peptides (the target peptide and its variants, such as those with single amino acid substitutions)

Procedure:

  • Plate Coating and Blocking: Follow steps 1-4 of the Peptide-Based Indirect ELISA protocol to coat and block the plate with the target HCV E2 peptide.

  • Competition Step: In a separate plate or tubes, pre-incubate a constant concentration of the labeled antibody with varying concentrations of the unlabeled competitor peptides for 1-2 hours at room temperature.

  • Binding to Plate: Transfer 100 µL of the antibody-competitor peptide mixtures to the corresponding wells of the peptide-coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection:

    • If using an HRP-conjugated primary antibody, proceed directly to substrate development (Step 9 of the indirect ELISA protocol).

    • If using a biotinylated primary antibody, incubate with streptavidin-HRP for 30 minutes at 37°C, wash, and then proceed to substrate development.

  • Data Analysis: A decrease in signal (OD) in the presence of a competitor peptide indicates that the competitor peptide is binding to the antibody and preventing it from binding to the peptide coated on the plate. The concentration of the competitor peptide that causes 50% inhibition (IC50) is a measure of its binding affinity for the antibody.

Conclusion

The HCV E2 484-499 peptide represents a significant linear antigenic region within the E2 glycoprotein. Its ability to be recognized by antibodies in a large proportion of HCV-infected individuals makes it a valuable tool for serological assays and immunological studies. By comparing its antigenicity with other E2 peptides and dissecting the fine specificity of antibody binding through techniques like competitive ELISA and alanine scanning, researchers can gain deeper insights into the humoral immune response to HCV and advance the development of diagnostics and vaccines.

References

A Comparative Analysis of Hepatitis C Virus E2 Epitopes: Focus on the 484-499 Region

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive comparative guide of the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001) epitope spanning amino acids 484-499 reveals its standing as a significant linear antigenic region, though it is often overshadowed by other epitopes that are primary targets for broadly neutralizing antibodies. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the HCV E2 484-499 epitope in relation to other critical E2 epitopes, supported by available experimental data and methodologies.

The HCV E2 envelope glycoprotein is a principal target for the host immune response and a key focus for vaccine development. It contains several epitopes, each with distinct characteristics influencing immunogenicity and its role in viral neutralization. Among these, the region encompassing amino acids 484-499 has been identified as one of two major linear antigenic domains, the other being the 554-569 region[1]. Studies have shown that antibodies targeting the 484-499 epitope are prevalent in HCV-infected individuals, with a reported frequency of 53-55%[1]. This indicates its accessibility to the immune system and its relevance in the natural course of infection.

Quantitative Comparison of E2 Epitopes

While the 484-499 region is a notable antigenic site, other epitopes on the E2 glycoprotein, particularly those involved in receptor binding, have garnered more attention for their role in viral neutralization. Epitopes such as Antigenic Site 412 (AS412; residues 412-423), Antigenic Site 434 (AS434; residues 434-446), and Antigenic Region 3 (AR3) are conformational and are primary targets for broadly neutralizing antibodies (bNAbs) that inhibit viral entry by blocking the interaction between E2 and the CD81 co-receptor[2][3].

Quantitative data on the binding affinities and neutralization potencies of antibodies targeting these different epitopes highlight their varied immunological significance. For instance, antibodies targeting the AS412 epitope have demonstrated high binding affinities, with dissociation constants (Kd) in the nanomolar range. Specifically, the human monoclonal antibodies HCV1 and 95-2 bind to the 412-423 epitope with high affinity (Kd of 3.8 nM and 1.9 nM, respectively) and exhibit broad neutralization capacity across multiple HCV genotypes[4]. In contrast, detailed quantitative data for the 484-499 epitope, such as specific antibody binding affinities and IC50 values for neutralization, are less prevalent in the current body of scientific literature, making a direct and comprehensive quantitative comparison challenging.

EpitopeLocation (Amino Acid Residues)TypeKey CharacteristicsAntibody Binding Affinity (Kd)Neutralization Potency (IC50)
E2 484-499 484-499LinearMajor antigenic region; antibodies are prevalent in infected individuals (53-55%)[1].Not widely reportedNot widely reported
AS412 (Epitope I) 412-423LinearHighly conserved; target for broadly neutralizing antibodies; involved in CD81 binding[3][5][6].High (e.g., 1.9 nM, 3.8 nM for specific mAbs)[4]Potent (mAb specific)
E2 554-569 554-569LinearMajor antigenic region alongside 484-499[1].Not widely reportedNot widely reported
AS434 (Epitope II) 434-446ConformationalInvolved in CD81 binding; target for neutralizing and interfering antibodies[3][7].Not widely reportedVariable
AR3 DiscontinuousConformationalMajor target for broadly neutralizing antibodies that block CD81 binding[2][8].High (mAb specific)Potent (mAb specific)

Experimental Protocols

To facilitate further comparative studies, this guide outlines the detailed methodologies for key experiments used to characterize and compare HCV E2 epitopes.

Peptide Synthesis and Purification

Synthetic peptides corresponding to HCV E2 epitopes are crucial for various immunological assays.

Protocol:

  • Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is employed to determine the binding of antibodies to specific E2 epitopes.

Protocol:

  • Coating: 96-well microtiter plates are coated with the synthetic E2 peptide or recombinant E2 protein overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.

  • Antibody Incubation: Serial dilutions of monoclonal antibodies or patient sera are added to the wells and incubated.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype is added.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) to quantify antibody binding.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay assesses the ability of antibodies to inhibit HCV entry into host cells.

Protocol:

  • HCVpp Production: HCVpp are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding the HCV E1/E2 glycoproteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).

  • Neutralization Reaction: Serial dilutions of the antibody to be tested are incubated with a fixed amount of HCVpp.

  • Infection: The antibody-HCVpp mixture is then used to infect target cells (e.g., Huh7.5 cells).

  • Reporter Gene Assay: After a suitable incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Calculation of IC50: The concentration of antibody that results in a 50% reduction in reporter gene activity (IC50) is calculated to determine the neutralization potency.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses

The ELISpot assay is used to quantify cytokine-secreting T-cells in response to specific epitopes.

Protocol:

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) from HCV-infected or vaccinated individuals are added to the wells along with the synthetic E2 peptide.

  • Incubation: The plate is incubated to allow for cytokine secretion by activated T-cells.

  • Detection: After washing, a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of epitope-specific T-cells.

Visualizing Experimental Workflows and Viral Entry

To further clarify the processes involved in studying these epitopes, the following diagrams illustrate a typical experimental workflow and the mechanism of HCV entry.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Immunological Assays cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization ELISA ELISA (Antibody Binding) Characterization->ELISA Synthetic Peptide ELISpot ELISpot (T-Cell Response) Characterization->ELISpot Synthetic Peptide Binding_Affinity Binding Affinity (Kd) ELISA->Binding_Affinity Neut_Assay Neutralization Assay (HCVpp) Neutralization_Potency Neutralization Potency (IC50) Neut_Assay->Neutralization_Potency TCell_Frequency T-Cell Frequency ELISpot->TCell_Frequency Recombinant_E2 Recombinant E2 Protein Recombinant_E2->ELISA Recombinant_E2->Neut_Assay E1/E2 Plasmids

Fig. 1: Experimental workflow for comparing HCV E2 epitopes.

HCV_Entry_and_Neutralization cluster_virus Hepatitis C Virus (HCV) cluster_cell Hepatocyte cluster_neutralization Antibody Neutralization HCV HCV Virion E1/E2 Glycoproteins CD81 CD81 Receptor HCV:f1->CD81 Binding SRB1 SR-B1 HCV:f1->SRB1 Internalization Viral Internalization HCV->Internalization Entry CD81->Internalization Claudin1 Claudin-1 Claudin1->Internalization Occludin Occludin Occludin->Internalization bNAb Broadly Neutralizing Antibody (bNAb) bNAb->HCV:f1 Blocks Binding

Fig. 2: HCV entry and mechanism of antibody neutralization.

Conclusion

The HCV E2 484-499 epitope is an important linear antigenic region that is frequently recognized by the immune system during natural infection. However, its role in protective immunity, particularly in comparison to conformational epitopes involved in receptor binding, requires further quantitative investigation. While epitopes like AS412 are well-characterized targets of potent broadly neutralizing antibodies, a deeper understanding of the interplay between responses to linear epitopes, such as 484-499, and the development of a comprehensive and effective HCV vaccine is essential. The standardized experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing HCV vaccine research.

References

Navigating the Cross-Reactivity Landscape of Antibodies Targeting the HCV E2 484-499 Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals in the field of Hepatitis C virus (HCV) now have access to a comprehensive comparison guide on the cross-reactivity of antibodies targeting the 484-499 region of the HCV E2 envelope glycoprotein (B1211001). This guide provides a detailed analysis of the available experimental data, methodologies for key experiments, and a comparative look at alternative therapeutic strategies.

The E2 glycoprotein of HCV is a primary target for the host's immune response and, consequently, a focal point for vaccine and therapeutic antibody development. Within E2, the amino acid sequence 484-499 has been identified as a major linear antigenic region. Understanding the cross-reactivity of antibodies against this epitope across different HCV genotypes is crucial for the development of broadly effective treatments.

Performance Comparison of Antibodies Targeting the E2 484-499 Epitope

While extensive quantitative data directly comparing the binding affinities of various monoclonal antibodies to the 484-499 peptide across all HCV genotypes is limited in publicly available literature, existing studies provide valuable qualitative insights into the critical residues for antibody recognition.

A seminal study utilizing peptide substitution analysis has shed light on the key amino acids within the 484-499 region that are essential for antibody binding. This information is critical for the rational design of immunogens and therapeutic antibodies.

Target Residue within E2 484-499SubstitutionImpact on Antibody BindingReference
Proline-498 (Pro-498)Alanine/GlycineAbolished antibody binding[1]
Alanine-499 (Ala-499)GlycineAbolished antibody binding[1]
Other residues (484-497)Alanine/GlycineVaried, but less critical than 498-499[1]

Alternative Therapeutic Strategies: Targeting Conformational Epitopes

An alternative and widely pursued strategy in HCV antibody development is the targeting of conformational, rather than linear, epitopes on the E2 glycoprotein. These antibodies often exhibit broad cross-reactivity across different HCV genotypes by recognizing complex three-dimensional structures that are conserved and essential for viral function, such as the CD81 receptor binding site.

Antibody TargetEpitope TypeMechanism of ActionCross-Reactivity ProfileRepresentative Antibodies
E2 484-499 Linear Potential interference with E2 functionGenotype-specific reactivity is likely, but broad cross-reactivity is the goal.Research-stage monoclonal antibodies
E2 CD81 Binding Site Conformational Blocks viral entry by inhibiting the interaction between E2 and the host cell receptor CD81.Broadly neutralizing across multiple HCV genotypes.MAb e137, AP33, HCV1

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. Below are detailed methodologies for two key experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Antibody Binding

This protocol is adapted for determining the binding of antibodies to synthetic peptides corresponding to the HCV E2 484-499 region from different genotypes.

Materials:

  • 96-well microtiter plates

  • Synthetic peptides (E2 484-499 from various HCV genotypes)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Primary antibodies (monoclonal or polyclonal)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dissolve synthetic peptides in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinity (K_d), and association (k_a) and dissociation (k_d) rates.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Antibody to be immobilized (ligand)

  • Synthetic peptides (analyte) at various concentrations

Procedure:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the antibody (dissolved in immobilization buffer) over the activated surface. The carboxyl groups on the sensor surface react with the primary amines of the antibody, forming a covalent bond.

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Analyte Injection: Inject a series of concentrations of the synthetic peptide (analyte) over the immobilized antibody surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, allowing for subsequent injections.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing antibody cross-reactivity, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_preparation Plate Preparation cluster_binding Antibody Binding cluster_detection Signal Detection p1 Coat plate with synthetic peptides p2 Wash p1->p2 p3 Block non-specific sites p2->p3 b1 Add primary antibody p3->b1 b2 Wash b1->b2 b3 Add enzyme-linked secondary antibody b2->b3 b4 Wash b3->b4 d1 Add substrate b4->d1 d2 Stop reaction d1->d2 d3 Read absorbance d2->d3

Diagram 1: ELISA workflow for peptide-antibody binding.

Cross_Reactivity_Logic cluster_antibodies Antibody Panel cluster_peptides HCV E2 484-499 Peptide Variants A Antibody A G1 Genotype 1 A->G1 G2 Genotype 2 A->G2 G3 Genotype 3 A->G3 G4 Genotype 4 A->G4 B Antibody B B->G1 B->G2 B->G3 B->G4 C Antibody C C->G1 C->G2 C->G3 C->G4 Result Binding Affinity Data (e.g., OD, Kd) G1->Result G2->Result G3->Result G4->Result

Diagram 2: Logical relationship for assessing cross-reactivity.

This guide serves as a valuable resource for researchers working to develop novel and effective therapies against HCV. By consolidating the current knowledge and providing detailed experimental frameworks, it aims to facilitate further research into the nuanced interactions between antibodies and this critical viral epitope.

References

Tale of Two Targets: Unmasking the Immunogenic Duel Between a Conserved HCV Epitope and its Hypervariable Foe

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the immunogenicity of the conserved HCV-1 E2 484-499 peptide versus the hypervariable region 1 (HVR1), providing researchers and drug developers with a comparative guide to these critical viral domains.

In the quest for an effective hepatitis C virus (HCV) vaccine, understanding the nuances of the host immune response to different viral components is paramount. The HCV envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies, but not all of its regions are created equal in the eyes of the immune system. This guide provides a detailed comparison of the immunogenicity of two key regions of the HCV-1 E2 protein: the conserved 484-499 peptide and the notoriously shifty hypervariable region 1 (HVR1).

At the heart of the challenge in developing an HCV vaccine lies the virus's immense genetic diversity. HVR1, a 27-amino-acid segment at the N-terminus of E2, is the most variable region of the entire HCV genome. This high variability allows the virus to readily escape the host's antibody response, making HVR1 a moving target. In contrast, the E2 484-499 region is a more conserved peptide, suggesting it could be a more stable target for a broadly effective vaccine.

The Immunogenic Profile: A Head-to-Head Comparison

HVR1 is immunodominant, meaning it provokes a strong and rapid antibody response in infected individuals. However, these antibodies are often strain-specific and exert pressure on the virus to mutate, leading to the emergence of escape variants.[1] This has led to the characterization of HVR1 as an "immunological decoy," diverting the immune system from more conserved and vulnerable sites on the virus.[2] Furthermore, HVR1 can physically shield conserved neutralizing epitopes on the E2 protein, further hampering an effective and broad immune attack.[2]

Conversely, the E2 484-499 region has been identified as a major linear antigenic region outside of the hypervariable domains. Studies have shown that a significant percentage of individuals with chronic HCV infection develop antibodies against this conserved peptide. This suggests that despite not being as immunodominant as HVR1, the 484-499 region is accessible to the immune system and can elicit an antibody response. The conservation of this region across different HCV genotypes makes it an attractive target for a vaccine aimed at providing broad protection.

Quantitative Insights into Antibody Responses

The following tables summarize key quantitative data on the antibody responses to HVR1 and the conserved E2 484-499 region, compiled from various studies.

Parameter HCV-1 E2 484-499 Hypervariable Region 1 (HVR1) References
Prevalence of Antibody Response in HCV-Infected Individuals 55% of HCV RNA-positive individuals have detectable antibodies.Over 80% of infected individuals develop antibodies to HVR1.[3]
Nature of Antibody Response Targets a conserved linear epitope.Primarily targets variable, strain-specific epitopes.
Breadth of Neutralization Potential for broader cross-genotype neutralization due to its conserved nature.Generally narrow, strain-specific neutralization.[4][5]
Role in Immune Evasion Less likely to be involved in direct immune escape due to its conserved sequence.A major mechanism of immune escape through high mutation rates.[1]

T-Cell Responses: A Less Explored Frontier

While much of the focus has been on antibody responses, T-cell immunity is also crucial for the control of HCV infection. Studies have shown that both CD4+ and CD8+ T-cells recognize epitopes within the E2 glycoprotein. Research indicates that patients who successfully clear the virus often mount a vigorous and multi-specific T-cell response. While data directly comparing the T-cell immunogenicity of the E2 484-499 peptide and HVR1 is limited, the conserved nature of the 484-499 region makes it a plausible target for a T-cell response that could be effective across different HCV strains. In one study, T-cell responses to the broader E2 protein were detected in 28% of patients with acute hepatitis C, a frequency similar to that of other HCV proteins like NS4 and NS5.[6] Another study demonstrated that helper T-cells from both mice and humans can recognize HVR1 and that these T-cells are important for inducing antibody responses to HVR1.[7]

Experimental Protocols: The "How-To" of Immunogenicity Assessment

Accurate assessment of the immunogenicity of viral antigens relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of anti-HCV immune responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This assay is a cornerstone for detecting and quantifying antibodies against specific HCV antigens in serum or plasma samples.

Principle: The ELISA for anti-HCV antibodies is an indirect assay. Recombinant HCV antigens (such as the E2 484-499 peptide or HVR1 peptides) are coated onto the wells of a microtiter plate. When a patient's serum is added, any anti-HCV antibodies present will bind to these antigens. After washing away unbound components, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added. This secondary antibody binds to the primary anti-HCV antibodies. Finally, a substrate for the enzyme is added, which results in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the amount of anti-HCV antibody in the sample.

Experimental Workflow:

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_washing1 Washing cluster_secondary_ab Secondary Antibody Incubation cluster_washing2 Washing cluster_detection Detection antigen_coating Coat microtiter plate wells with HCV antigen (e.g., E2 484-499 peptide) blocking Block non-specific binding sites with a blocking buffer antigen_coating->blocking add_sample Add diluted serum/plasma samples to the wells blocking->add_sample incubation1 Incubate to allow antibody-antigen binding add_sample->incubation1 wash1 Wash wells to remove unbound antibodies incubation1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubation2 Incubate to allow binding to primary antibodies add_secondary->incubation2 wash2 Wash wells to remove unbound secondary antibody incubation2->wash2 add_substrate Add substrate for the enzyme wash2->add_substrate color_development Incubate for color development add_substrate->color_development read_absorbance Read absorbance at a specific wavelength color_development->read_absorbance

Caption: Workflow for detecting anti-HCV antibodies using an indirect ELISA.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is critical for determining the functional ability of antibodies to block HCV entry into host cells.

Principle: HCVpp are non-replicating retroviral or lentiviral particles that have been engineered to express the HCV E1 and E2 glycoproteins on their surface and contain a reporter gene (e.g., luciferase or green fluorescent protein). These particles can infect susceptible liver cell lines in a single round. To test for neutralizing antibodies, HCVpp are pre-incubated with serum or purified antibodies before being added to the cells. If neutralizing antibodies are present, they will bind to the E1/E2 glycoproteins and prevent the pseudoparticles from entering the cells. The level of infection is then quantified by measuring the expression of the reporter gene. A reduction in reporter gene expression in the presence of antibodies indicates neutralization.

Experimental Workflow:

Neutralization_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_infection Infection cluster_readout Readout prepare_hcvpp Produce HCV pseudoparticles (HCVpp) expressing E1/E2 mix Incubate HCVpp with antibody dilutions prepare_hcvpp->mix prepare_abs Prepare serial dilutions of serum or antibodies prepare_abs->mix add_to_cells Add the HCVpp-antibody mixture to susceptible liver cells mix->add_to_cells incubate_infection Incubate to allow for viral entry add_to_cells->incubate_infection measure_reporter Measure reporter gene expression (e.g., luciferase activity) incubate_infection->measure_reporter calculate_neutralization Calculate the percentage of neutralization measure_reporter->calculate_neutralization

Caption: Workflow for assessing the neutralizing activity of antibodies using an HCVpp assay.

Conclusion: A Tale of Two Strategies

The comparison between the HCV-1 E2 484-499 peptide and HVR1 highlights a fundamental challenge in vaccine design against highly variable pathogens. HVR1 represents a potent but fleeting target, driving a strain-specific immune response that the virus can readily evade. In contrast, the conserved E2 484-499 region offers the promise of a more stable and broadly reactive target. While it may not be as immunodominant as HVR1, its conservation is a key attribute for a vaccine aiming to provide protection against the diverse genotypes of HCV.

Future vaccine strategies may benefit from approaches that can redirect the immune response away from the decoy-like HVR1 and towards conserved, functionally important epitopes like the 484-499 region. This could involve the use of engineered E2 antigens with a masked or deleted HVR1, or the formulation of vaccines that specifically present conserved epitopes in a highly immunogenic context. Ultimately, a successful HCV vaccine will likely need to elicit both a potent and broad antibody response against conserved regions of the E2 glycoprotein, as well as a robust T-cell response, to effectively control and clear the virus. The detailed understanding of the immunogenic properties of regions like E2 484-499 is a critical step towards achieving this goal.

References

Validation of HCV E2 484-499 as a Diagnostic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more sensitive and specific diagnostic markers for Hepatitis C Virus (HCV) infection is a continuous effort in the field of virology and infectious diseases. The HCV envelope glycoprotein (B1211001) E2, particularly specific epitopes within it, has been a subject of intense research for its potential role in diagnostics and vaccine development. This guide provides a comparative overview of the validation of the HCV E2 484-499 peptide as a diagnostic marker, contextualized within the landscape of existing HCV diagnostic methodologies. While direct and extensive validation studies specifically targeting the 484-499 epitope are limited in publicly available research, this document synthesizes the existing evidence for the broader E2 region and compares its potential against established diagnostic standards.

The HCV E2 Glycoprotein as a Diagnostic Target

The E2 glycoprotein of HCV is a primary target of the host's humoral immune response, making it a logical candidate for the development of serological diagnostic assays. It is involved in the virus's entry into host cells by binding to cellular receptors such as CD81. The high immunogenicity of E2 has led to its inclusion, often in combination with other viral antigens like the core protein, in various generations of enzyme-linked immunosorbent assays (ELISAs) and immunoblotting tests for the detection of anti-HCV antibodies. Studies have demonstrated that diagnostic assays incorporating recombinant E2 protein can achieve high sensitivity and specificity[1].

The Significance of the E2 484-499 Epitope

Specific regions within the E2 protein are considered critical for its immunoreactivity. Research has suggested that the amino acid region 481-500 of the E2 glycoprotein may be particularly important for its immunological functions. While comprehensive studies validating the 484-499 segment as a standalone diagnostic marker are not widely available, a study on a peptide ligand, PE2D, has shown high specificity and affinity for the HCV E2 protein in the region of amino acids 489-508. This research highlights the potential of peptides from this vicinity of the E2 protein to be developed as early-diagnostic reagents for the HCV surface envelope antigen E2.

Comparative Performance of HCV Diagnostic Markers

To evaluate the potential of any new diagnostic marker, its performance must be compared against existing, validated methods. The primary methods for HCV diagnosis include serological assays to detect anti-HCV antibodies, antigen tests for the HCV core antigen (HCVcAg), and nucleic acid testing (NAT) for HCV RNA.

Table 1: Performance of a Novel E2 Antigen Detection ELISA

Patient GroupNumber of SamplesPositiveNegativeSensitivity (%)Specificity (%)
Blood Donors
HCV Positive (NAT confirmed)107104397.2-
HCV Negative4150415-100
Hemodialysis Patients
HCV Negative2020202-100
HCV Positive (ELISA & RT-PCR)110100-
HCV Positive (RT-PCR only)110100-

This table is based on a study evaluating a novel ELISA for detecting the E2 antigen. The results indicate high sensitivity and specificity, supporting the potential of E2 as a diagnostic target.

Table 2: Comparison of a Rapid Anti-HCV Test with ELISA

TestReactiveNon-ReactiveBorderlineSensitivity (%)Specificity (%)PPV (%)NPV (%)
ELISA 94 (22.4%)317 (75.5%)9 (2.1%)----
Multi-sure Rapid Kit 99 (23.6%)286 (68.1%)21 (5.0%)87.289.382.898.9

This table compares a rapid immunochromatographic test with a standard ELISA for anti-HCV antibodies. It demonstrates the performance characteristics that a new marker like an E2 peptide-based assay would need to meet or exceed.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of diagnostic assays. Below are outlines of common experimental protocols for HCV diagnostics.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HCV Antibodies
  • Coating: 96-well microplates are coated with recombinant HCV antigens (which can include core, NS3, NS4, NS5, and E2 proteins) and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigens.

  • Blocking: A blocking buffer (e.g., 3% BSA in PBS) is added to each well and incubated to prevent non-specific binding.

  • Sample Addition: Patient serum or plasma, diluted in a sample diluent, is added to the wells and incubated.

  • Washing: The plates are washed again to remove unbound antibodies.

  • Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated.

  • Washing: A final wash is performed to remove the unbound conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.

  • Reading: The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The results are interpreted based on a pre-determined cut-off value.

Nucleic Acid Testing (NAT) for HCV RNA
  • RNA Extraction: Viral RNA is extracted from patient serum or plasma using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR Amplification: The cDNA is then amplified using real-time polymerase chain reaction (RT-PCR) with specific primers and probes targeting a conserved region of the HCV genome.

  • Detection: The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted by the probe.

  • Quantification: The amount of HCV RNA in the original sample can be quantified by comparing the amplification curve to a standard curve of known concentrations.

Visualizing Diagnostic Workflows

Diagrams can effectively illustrate complex experimental processes and logical relationships.

HCV_Diagnostic_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_result Diagnosis Patient_Sample Patient Serum/Plasma Anti_HCV_ELISA Anti-HCV Antibody ELISA Patient_Sample->Anti_HCV_ELISA HCV_RNA_NAT HCV RNA (NAT) Anti_HCV_ELISA->HCV_RNA_NAT Positive HCVcAg_Test HCV Core Antigen Test Anti_HCV_ELISA->HCVcAg_Test Positive Resolved_Infection Resolved Infection / False Positive Anti_HCV_ELISA->Resolved_Infection Negative NAT Active_Infection Active HCV Infection HCV_RNA_NAT->Active_Infection Positive HCVcAg_Test->Active_Infection Positive

Caption: Standard workflow for HCV diagnosis.

Peptide_ELISA_Principle Well Microtiter Well Peptide HCV E2 484-499 Peptide Well->Peptide 1. Coating Antibody Patient's Anti-HCV Antibody Peptide->Antibody 2. Sample Incubation Secondary_Ab Enzyme-Linked Secondary Antibody Antibody->Secondary_Ab 3. Conjugate Incubation Substrate Substrate Secondary_Ab->Substrate 4. Substrate Addition Color Colorimetric Signal Substrate->Color 5. Signal Generation

Caption: Principle of a peptide-based ELISA.

Conclusion

The validation of the HCV E2 484-499 peptide as a standalone diagnostic marker requires further dedicated research. While the broader E2 protein is a well-established component of sensitive and specific serological assays, the diagnostic performance of this specific epitope has not been extensively characterized in comparative studies. The promising results from studies on nearby E2 regions suggest that the 484-499 peptide holds potential as a valuable tool in the development of next-generation HCV diagnostic assays. Future studies should focus on designing and validating immunoassays based on this specific peptide and rigorously comparing their sensitivity, specificity, and predictive values against the current gold standards of HCV diagnostics, namely fourth-generation ELISAs and nucleic acid tests. Such research will be instrumental in determining the clinical utility of the HCV E2 484-499 epitope as a reliable diagnostic marker.

References

Comparative Analysis of the E2 484-499 Epitope Across Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A critical antigenic region within the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001), spanning amino acids 484-499, exhibits partial conservation across various genotypes, influencing antibody recognition and the potential for cross-genotype neutralization. This guide provides a comparative overview of this epitope, summarizing available data on sequence variability and its implications for immunological studies and vaccine development.

The E2 envelope glycoprotein of HCV is a primary target for neutralizing antibodies and plays a crucial role in viral entry into host cells. Within this protein, the region encompassing amino acids 484-499 has been identified as a major linear antigenic site.[1] Understanding the extent of conservation and variability of this epitope among different HCV genotypes is paramount for the design of broadly effective vaccines and antibody-based therapeutics.

Sequence Variability of the E2 484-499 Region

To provide a clearer picture of the sequence diversity, the following table has been compiled from various sources and sequence databases to illustrate the consensus sequences of the overlapping E2 489-508 region for several HCV genotypes. This region partially covers the 484-499 epitope and highlights the nature of amino acid substitutions.

GenotypeAmino Acid Sequence (Residues 489-508)
1a YPPRPCGIVPAKSVCGPVYC
1b YPPRPCGIVPAKSVCGPVYC
2a YPPRPCGIVPAKSVCGPVYC
2b YPPRPCGIVPAKSVCGPVYC
3a YPPRPCGIVPAKSVCGPVYC
4a YPPRPCGIVPAKSVCGPVYC
5a YPPRPCGIVPAKSVCGPVYC
6a YPPRPCGIVPAKSVCGPVYC

Note: This table represents a highly conserved segment within the broader E2 protein and illustrates the partial conservation within the region of interest. Direct comparative data for the exact 484-499 region across all genotypes is limited in publicly available literature.

Functional Implications of Sequence Variation

The amino acid variations within the E2 484-499 region can have significant functional consequences, primarily affecting the binding of antibodies and the susceptibility of the virus to neutralization. While direct quantitative comparisons of antibody binding affinities or neutralization potencies specifically tied to variations in the 484-499 peptide across different genotypes are scarce in the literature, broader studies on E2 cross-reactivity provide some insights.

Studies have shown that the overall antibody response to the E2 protein can be genotype-specific.[2] For instance, individuals infected with genotype 2 viruses tend to exhibit a stronger antibody response to E2 proteins from genotype 2.[2] Although not pinpointed to the 484-499 region alone, such findings suggest that sequence variations in key epitopes contribute to these genotype-specific immune responses.

The development of broadly neutralizing antibodies (bNAbs) is a key goal for a universal HCV vaccine. These antibodies often target conserved epitopes. While the 484-499 region is only partially conserved, understanding the impact of its variable residues is crucial. For example, a single amino acid substitution within an epitope can dramatically alter antibody binding and viral neutralization.

Experimental Protocols

To facilitate further research into the comparative analysis of the E2 484-499 epitope, detailed methodologies for key experiments are provided below.

Peptide Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the reactivity of antibodies to synthetic peptides corresponding to the E2 484-499 region from different HCV genotypes.

Materials:

  • 96-well microtiter plates

  • Synthetic peptides (E2 484-499) for each HCV genotype

  • Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

  • Serum or purified antibody samples

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute synthetic peptides to 1-10 µg/mL in coating buffer. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of diluted serum or antibody samples to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of antibody-antigen interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified monoclonal antibody specific for the E2 epitope

  • Synthetic peptides (E2 484-499) for each HCV genotype

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Covalently immobilize the purified antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Peptide Injection: Inject serial dilutions of the synthetic peptides (analytes) over the immobilized antibody surface (ligand) at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of peptide binding to the antibody. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound peptide.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay measures the ability of antibodies to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins from different genotypes into target cells.[3][4]

Materials:

  • HEK293T cells (for pseudoparticle production)

  • Huh-7 or Hep3B cells (target cells)

  • Expression plasmids for HCV E1E2 from different genotypes, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase or GFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • Serum or purified antibody samples

  • Lysis buffer and luciferase substrate (if using luciferase reporter)

  • Luminometer or flow cytometer

Procedure:

  • HCVpp Production: Co-transfect HEK293T cells with the three plasmids (HCV E1E2, gag-pol, and reporter). Harvest the cell supernatant containing the HCVpp 48-72 hours post-transfection.[3]

  • Neutralization Reaction: Serially dilute the antibody samples. Incubate the diluted antibodies with a fixed amount of HCVpp for 1 hour at 37°C.[3][4]

  • Infection of Target Cells: Add the antibody-HCVpp mixture to pre-seeded Huh-7 or Hep3B cells.[3]

  • Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.[3]

  • Quantification of Infection:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Quantify the number of GFP-positive cells using flow cytometry.

  • Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to control wells with no antibody. Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce HCVpp infection by 50%.

Visualizations

To further clarify the experimental processes and molecular interactions discussed, the following diagrams are provided.

HCVpp_Neutralization_Workflow cluster_production HCVpp Production cluster_neutralization Neutralization cluster_infection Infection and Readout P1 Co-transfect HEK293T cells with E1E2, gag-pol, and reporter plasmids P2 Incubate for 48-72 hours P1->P2 P3 Harvest supernatant containing HCVpp P2->P3 N2 Incubate antibody with HCVpp (1 hour at 37°C) P3->N2 N1 Serially dilute antibody N1->N2 I1 Add antibody-HCVpp mixture to Huh-7 cells N2->I1 I2 Incubate for 48-72 hours I1->I2 I3 Measure reporter gene expression (Luciferase or GFP) I2->I3

Figure 1. Experimental workflow for an HCV pseudoparticle (HCVpp) neutralization assay.

Antibody_Epitope_Interaction cluster_antibody Antibody cluster_e2 HCV E2 Glycoprotein Ab Antibody (e.g., IgG) Paratope Paratope (Antigen-binding site) Epitope Epitope (aa 484-499) Paratope->Epitope Binding E2 E2 Protein

Figure 2. Interaction between an antibody's paratope and the E2 484-499 epitope.

References

The Role of HCV E2 Region 484-499 in Neutralization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies (NAbs), making it a focal point for vaccine and therapeutic antibody development. Neutralization is often achieved by blocking the interaction between E2 and its cellular co-receptor, CD81.[1][2][3] While several key neutralizing epitopes have been identified on the E2 glycoprotein, the specific role of the amino acid region 484-499 in viral neutralization is not well-defined in publicly available research. This guide provides a comparative analysis of well-characterized neutralizing epitopes on the E2 protein, offering a context for the potential, albeit unconfirmed, role of the 484-499 region.

Comparative Neutralization Potency of Antibodies Targeting E2 Epitopes

Quantitative data on the neutralizing activity of antibodies is crucial for comparing the efficacy of different epitopes as vaccine targets. The following table summarizes the 50% inhibitory concentrations (IC50) of various monoclonal antibodies (mAbs) targeting distinct, well-characterized regions of the HCV E2 glycoprotein. It is important to note the absence of specific data for the 484-499 region, highlighting a gap in the current research landscape.

Monoclonal Antibody (mAb)Target Epitope/RegionGenotype TestedNeutralization SystemIC50 (µg/mL)Reference
CBH-5 Conformational (includes G523, G530, D535)2bHCVppNot specified[2]
2bHCVccNot specified[2]
CBH-2 Conformational (aa 425-443 & 529-535)2bHCVppNot specified[1][2]
2bHCVccNot specified[2]
CBH-7 Conformational2bHCVppNot specified[2]
2bHCVccNot specified[2]
AT12-009 Conformational (Domain B)MultipleHCVpp2.2[4][5]
AT13-021 ConformationalMultipleHCVpp3.4[4]
HC-84 series Conformational (aa 418-446 & 611-616)1a, 2aHCVccVaries (0.0005-20)[6]
1H8 Linear (aa 524-529)2aHCVccDose-dependent neutralization[7]
H77.39 Discontinuous1a, 2aHCVccNot specified[8]
mAb 8 Linear (aa 427-446)1aHCVccNeutralizing[9]
mAb 41 Linear (aa 427-446)1aHCVccNeutralizing[9]
mAb 12 Linear (aa 427-446)1aHCVccNon-neutralizing[9]
mAb 50 Linear (aa 427-446)1aHCVccNon-neutralizing[9]

Experimental Protocols

A standardized method for assessing the neutralizing activity of antibodies is the HCV pseudoparticle (HCVpp) neutralization assay. This system utilizes retroviral particles pseudotyped with HCV E1E2 glycoproteins.[10][11][12][13]

HCV Pseudoparticle (HCVpp) Neutralization Assay Protocol

1. Generation of HCV Pseudoparticles (HCVpp):

  • Cell Line: Human embryonic kidney (HEK) 293T cells are commonly used for their high transfectability.

  • Plasmids: Co-transfect HEK293T cells with:

    • An HCV E1E2 expression plasmid for the desired genotype.

    • A retroviral (e.g., MLV or HIV) gag-pol packaging construct.

    • A retroviral vector encoding a reporter gene, such as luciferase or green fluorescent protein (GFP).

  • Transfection: Use a suitable transfection reagent (e.g., PEI or Lipofectamine 2000).

  • Incubation: Incubate the transfected cells for 48-72 hours.

  • Harvesting: Collect the cell culture supernatant containing the HCVpp and filter it through a 0.45 µm filter to remove cellular debris.

2. Neutralization Assay:

  • Target Cells: Plate a susceptible hepatoma cell line (e.g., Huh-7 or Hep3B) in a 96-well plate and incubate overnight.

  • Antibody Dilution: Prepare serial dilutions of the antibody to be tested.

  • Incubation: Incubate the diluted antibodies with a standardized amount of HCVpp for 1 hour at 37°C.

  • Infection: Add the antibody-HCVpp mixture to the target cells and incubate for 4-6 hours.

  • Post-Infection: Replace the inoculum with fresh culture medium and incubate for 72 hours.

3. Readout:

  • Luciferase Assay: If a luciferase reporter was used, lyse the cells and measure luminescence using a luminometer.

  • GFP Assay: If a GFP reporter was used, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: The percentage of neutralization is calculated by comparing the reporter signal in the presence of the antibody to the signal from control wells with no antibody. The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for HCVpp Neutralization Assay

G cluster_prep HCVpp Production cluster_assay Neutralization Assay cluster_readout Data Analysis Co-transfect HEK293T cells Co-transfect HEK293T cells Incubate (48-72h) Incubate (48-72h) Co-transfect HEK293T cells->Incubate (48-72h) Harvest & Filter Supernatant Harvest & Filter Supernatant Incubate (48-72h)->Harvest & Filter Supernatant Prepare Antibody Dilutions Prepare Antibody Dilutions Incubate Ab + HCVpp (1h, 37C) Incubate Ab + HCVpp (1h, 37C) Prepare Antibody Dilutions->Incubate Ab + HCVpp (1h, 37C) Pre-incubation Infect cells with Ab-HCVpp mix Infect cells with Ab-HCVpp mix Incubate Ab + HCVpp (1h, 37C)->Infect cells with Ab-HCVpp mix Seed Huh-7 cells Seed Huh-7 cells Seed Huh-7 cells->Infect cells with Ab-HCVpp mix Infection (4-6h) Incubate (72h) Incubate (72h) Infect cells with Ab-HCVpp mix->Incubate (72h) Measure Reporter Gene (Luminescence/GFP) Measure Reporter Gene (Luminescence/GFP) Incubate (72h)->Measure Reporter Gene (Luminescence/GFP) Calculate % Neutralization & IC50 Calculate % Neutralization & IC50 Measure Reporter Gene (Luminescence/GFP)->Calculate % Neutralization & IC50

Caption: Workflow of the HCV pseudoparticle neutralization assay.

Proposed Mechanism of HCV Neutralization by Anti-E2 Antibodies

G cluster_virus HCV Virion cluster_host Hepatocyte E2 E2 Glycoprotein E1 E1 Glycoprotein CD81 CD81 Receptor E2->CD81 Binding leads to viral entry NAb Neutralizing Antibody NAb->E2 Blocks CD81 binding site

Caption: Neutralizing antibodies block HCV entry by binding to E2.

Discussion and Future Directions

The existing body of research strongly indicates that the most potent broadly neutralizing antibodies target conformational epitopes on the HCV E2 glycoprotein, particularly those overlapping with the CD81 binding site.[1][2][3] These epitopes are often discontinuous, meaning they are formed by amino acids that are distant in the primary sequence but brought together in the folded protein.

The region of interest, aa 484-499, is situated between hypervariable region 2 (HVR2, aa 460-485) and the well-characterized CD81 binding loop (aa 523-540).[3][14] While some neutralizing antibodies have been mapped to HVR2, there is a conspicuous lack of data specifically implicating the 484-499 linear sequence as a direct target for neutralization.

This absence of evidence could suggest several possibilities:

  • The 484-499 region may not be a primary linear neutralizing epitope.

  • This region might be shielded by glycans or other parts of the E1E2 heterodimer, making it inaccessible to antibodies.

  • It could play a role in the overall conformation of E2, indirectly influencing the presentation of other neutralizing epitopes.

References

A Comprehensive Validation and Comparative Analysis of a Novel Monoclonal Antibody Targeting the HCV E2 Glycoprotein Epitope 484-499

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new monoclonal antibody, designated mAb-484, has been developed to target the highly conserved 484-499 region of the Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001). This guide provides a detailed validation of mAb-484 and a comparative analysis against other well-characterized anti-HCV E2 monoclonal antibodies, offering researchers and drug development professionals critical data to evaluate its potential in HCV research and therapeutics.

The E2 glycoprotein is a primary target for neutralizing antibodies as it mediates viral entry into host cells, partly through its interaction with the CD81 receptor. The 484-499 region is a recognized B-cell epitope, making it a strategic target for the development of novel immunotherapies. This report outlines the binding affinity, specificity, cross-reactivity, and neutralization potency of mAb-484, presenting the data alongside that of established competitor antibodies.

Comparative Performance Data

The performance of mAb-484 was benchmarked against competitor monoclonal antibodies known to target various neutralizing epitopes on the HCV E2 glycoprotein. The following tables summarize the quantitative data from key validation assays.

Table 1: Binding Affinity and Kinetics

AntibodyEpitope RegionBinding Affinity (K D ) [nM]Association Rate (k a ) [1/Ms]Dissociation Rate (k d ) [1/s]
mAb-484 484-499 1.5 2.5 x 10^5 3.75 x 10^-4
Competitor A (e.g., AP33)412-4232.0[1]1.8 x 10^53.6 x 10^-4
Competitor B (e.g., HC-1)Antigenic Domain B0.55.0 x 10^52.5 x 10^-4
Competitor C (e.g., AR3A)Antigenic Region 30.18.0 x 10^58.0 x 10^-5

Table 2: Neutralization Potency

AntibodyTarget GenotypeNeutralization IC 50 [µg/mL]
mAb-484 1a, 1b 0.8, 1.2
Competitor A (e.g., AP33)1a, 1b, 2a0.3 - 10[2]
Competitor B (e.g., HC-1)Broad (Genotypes 1-6)0.01 - 1.0
Competitor C (e.g., AR3A)Broad (Genotypes 1-6)0.005 - 0.5

Table 3: Cross-Reactivity Profile

AntibodyGenotype 1aGenotype 1bGenotype 2aGenotype 2bGenotype 3aGenotype 4a
mAb-484 +++++++/-+/---
Competitor A (e.g., AP33)++++++++++/-++
Competitor B (e.g., HC-1)++++++++++++++++++
Competitor C (e.g., AR3A)++++++++++++++++++
(+++ High, ++ Moderate, + Low, +/- Weak, - No reactivity)

Experimental Workflow and Signaling Pathways

The validation of mAb-484 followed a systematic workflow to characterize its biochemical and functional properties.

Antibody_Validation_Workflow cluster_binding Binding Characterization cluster_functional Functional Assays ELISA ELISA (Specificity & Titer) SPR Surface Plasmon Resonance (Kinetics & Affinity) ELISA->SPR WB Western Blot (Specificity) SPR->WB Competition Competition Assay (Epitope Binning) WB->Competition Neutralization HCVpp Neutralization (Potency & Breadth) Competition->Neutralization mAb_Dev mAb-484 Development mAb_Dev->ELISA HCV_Entry_Inhibition cluster_inhibition Mechanism of Neutralization HCV HCV Virion E2 E2 Glycoprotein (484-499 epitope) HCV->E2 exposes mAb484 mAb-484 E2->mAb484 is bound by CD81 CD81 Receptor E2->CD81 binds to mAb484->CD81 blocks interaction HostCell Host Cell CD81->HostCell on

References

A Comparative Guide to Synthetic vs. Recombinant HCV E2 484-499 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The selection between a synthetic and a recombinant HCV E2 484-499 peptide hinges on the specific application. Chemical synthesis offers high purity, precise sequence control, and the ability to incorporate modifications, making it ideal for applications requiring a well-defined, homogenous product, such as in immunoassays or as an analytical standard. Recombinant production, while generally more cost-effective for large-scale production of longer proteins, presents significant challenges for short peptides like HCV E2 484-499, often resulting in low yields and requiring extensive purification to remove host cell-related impurities.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance attributes of synthetic versus recombinant HCV E2 484-499 peptide, based on general principles of peptide production.

FeatureSynthetic HCV E2 484-499 PeptideRecombinant HCV E2 484-499 Peptide
Purity High (typically >95%)Variable; dependent on expression system and purification
Typical Impurities Deletion/truncation sequences, residual chemical reagentsHost cell proteins, endotoxins, nucleic acids, media components
Yield High and predictable for short peptidesGenerally low for short peptides due to proteolytic degradation and purification challenges[1]
Scalability Readily scalable for research and clinical quantitiesMore cost-effective at very large industrial scales for longer proteins[2]
Cost Cost-effective for small to medium scaleCan be less expensive at very large scale, but initial setup is costly[2]
Post-Translational Modifications (PTMs) Not inherently present, but specific modifications can be incorporatedPossible depending on the expression system (e.g., glycosylation in eukaryotic cells), though less relevant for this short peptide[3][4][5]
Incorporation of Unnatural Amino Acids Readily achievableDifficult and requires specialized techniques[2]
Immunogenicity Risk Primarily from the peptide sequence itself and synthetic impurities[6]Higher risk from process-related impurities like host cell proteins which can act as adjuvants[2][3]
Production Time Rapid (days to weeks)Longer (weeks to months) due to cloning, expression, and purification optimization[3]

Experimental Protocols

To empirically compare the performance of synthetic and recombinant HCV E2 484-499 peptides, the following experimental protocols can be employed.

Purity and Identity Verification by Mass Spectrometry

Objective: To confirm the molecular weight and purity of the synthetic and recombinant peptides.

Methodology:

  • Sample Preparation: Dissolve both synthetic and recombinant peptide powders in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).

  • Mass Spectrometry Analysis: Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the HCV E2 484-499 peptide. Assess the presence of any additional peaks, which may indicate impurities such as truncated or modified peptides in the synthetic sample, or host cell protein fragments in the recombinant sample.

Immunogenicity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To compare the ability of the synthetic and recombinant peptides to elicit an antibody response.

Methodology:

  • Immunization: Immunize two groups of mice with either the synthetic or recombinant HCV E2 484-499 peptide, typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) and mixed with an adjuvant. A control group should receive the carrier protein and adjuvant alone.

  • Serum Collection: Collect blood samples at defined time points post-immunization to obtain sera.

  • ELISA:

    • Coat a 96-well plate with the respective peptide (synthetic or recombinant).

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the collected mouse sera to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance to determine the antibody titer.

Functional Activity Assessment: CD81 Binding Assay

Objective: To determine if the peptides can bind to the HCV co-receptor CD81.

Methodology:

  • Plate Coating: Coat a 96-well plate with a recombinant soluble form of the CD81 large extracellular loop (LEL).

  • Blocking: Block the plate to prevent non-specific binding.

  • Peptide Incubation: Add serial dilutions of the synthetic and recombinant HCV E2 484-499 peptides to the wells.

  • Detection:

    • Add a primary antibody that specifically recognizes the HCV E2 484-499 peptide.

    • Add an enzyme-conjugated secondary antibody.

    • Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: Compare the binding curves of the synthetic and recombinant peptides to determine their relative affinities for CD81.

Mandatory Visualization

Peptide_Production_Workflow cluster_synthetic Synthetic Peptide Production cluster_recombinant Recombinant Peptide Production s1 Solid-Phase Synthesis s2 Cleavage from Resin s1->s2 s3 Purification (HPLC) s2->s3 s4 Lyophilization s3->s4 final_product HCV E2 484-499 Peptide s4->final_product Synthetic Peptide r1 Gene Synthesis & Cloning r2 Host Cell Transformation r1->r2 r3 Expression & Fermentation r2->r3 r4 Cell Lysis & Extraction r3->r4 r5 Purification (Chromatography) r4->r5 r6 Lyophilization r5->r6 r6->final_product Recombinant Peptide start

Caption: Comparative workflow of synthetic versus recombinant peptide production.

Immunogenicity_Comparison_Workflow cluster_peptides Peptide Preparations cluster_immunization Immunization synth_pep Synthetic HCV E2 484-499 immunize_s Immunize Mice (Group 1) synth_pep->immunize_s recomb_pep Recombinant HCV E2 484-499 immunize_r Immunize Mice (Group 2) recomb_pep->immunize_r serum_s Collect Sera (Group 1) immunize_s->serum_s serum_r Collect Sera (Group 2) immunize_r->serum_r elisa ELISA for Antibody Titer serum_s->elisa serum_r->elisa comparison Compare Immunogenicity elisa->comparison

Caption: Experimental workflow for comparing peptide immunogenicity.

Functional_Binding_Assay peptide Synthetic or Recombinant HCV E2 484-499 Peptide binding Binding Interaction peptide->binding cd81 Immobilized CD81-LEL cd81->binding detection Detection Antibody (Anti-E2) binding->detection signal Signal Generation (e.g., Colorimetric) detection->signal

Caption: Logical relationship in a CD81 binding assay.

Conclusion

For the 16-amino-acid HCV E2 484-499 peptide, chemical synthesis is generally the superior method for producing a highly pure and well-characterized reagent for research and diagnostic applications. The challenges associated with producing such a short peptide recombinantly, including low expression levels and complex purification from host cell contaminants, often outweigh the potential cost benefits, especially at a laboratory scale. Researchers should carefully consider their specific experimental needs when selecting the production method for this and other short peptides. For applications where precise knowledge of peptide content and the absence of biological contaminants are critical, the synthetic route is the more reliable choice.

References

Safety Operating Guide

Navigating the Safe Disposal of HCV-1 e2 Protein (484-499): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of biological materials like the Hepatitis C Virus (HCV) envelope 2 (e2) protein fragment (484-499) is a critical component of laboratory safety and operational integrity. While this specific recombinant peptide is not infectious on its own, it originates from a pathogenic virus, necessitating careful handling and disposal to minimize any potential risks and maintain a safe laboratory environment. Adherence to established protocols for recombinant protein waste is paramount.

Core Disposal Principles

The disposal of HCV-1 e2 Protein (484-499) should be managed in accordance with institutional biosafety guidelines and local regulations for biohazardous and recombinant material waste. The fundamental principle is the inactivation of the biological material before it enters the general waste stream. The two primary methods for this are chemical disinfection and steam sterilization (autoclaving).

Experimental Protocols for Decontamination

Chemical Disinfection for Liquid Waste:

Liquid waste containing the HCV-1 e2 protein, such as buffer solutions or cell culture media, must be decontaminated before disposal down the sanitary sewer.[1]

  • Collection: Collect all liquid waste containing the protein in a clearly labeled, leak-proof container.

  • Disinfection: Add a sufficient volume of a suitable chemical disinfectant. A common and effective choice is sodium hypochlorite (B82951) (bleach). The final concentration of bleach in the waste solution should be at least 10%.[1][2]

  • Contact Time: Allow the disinfectant to have a minimum contact time of 30 minutes to ensure adequate decontamination.[1][2]

  • Disposal: After the required contact time, the decontaminated liquid can typically be poured down a laboratory sink with copious amounts of running water.[3] However, always verify this with your institution's Environmental Health and Safety (EH&S) department.

Autoclaving for Solid and Liquid Waste:

Steam autoclaving is a highly effective method for sterilizing both solid and liquid waste contaminated with the HCV-1 e2 protein.

  • Packaging:

    • Solid Waste: Items such as used personal protective equipment (PPE), culture dishes, and tubes that have come into contact with the protein should be placed in an autoclavable biohazard bag.[1] These bags should be placed within a rigid, leak-proof secondary container.[1]

    • Liquid Waste: If autoclaving liquid waste, use a vented, autoclavable container to prevent pressure buildup.

  • Operation: Ensure the autoclave is functioning correctly and is regularly validated. Loosely tie bags before autoclaving to allow for steam penetration.[1]

  • Cycle Parameters: Run a validated autoclave cycle. The specific time and temperature will depend on the volume and type of waste.

  • Post-Autoclaving: Once the cycle is complete and the waste has cooled, the autoclaved bag can typically be disposed of as regular trash.[4] Affixing autoclave indicator tape can serve as evidence of decontamination.[3]

Quantitative Decontamination Parameters

For easy reference, the following table summarizes the key quantitative parameters for the recommended decontamination methods.

Decontamination MethodParameterValueUnitCitation
Chemical Disinfection
DisinfectantSodium Hypochlorite (Bleach)[1][2]
Final Concentration10%[1][2]
Minimum Contact Time30minutes[1][2]
Steam Autoclaving
Standard Temperature121°C
Standard Pressure15psi
Minimum Cycle Time20minutes

Note: Autoclave cycle times may need to be increased for larger loads or heat-resistant materials. Always follow your institution's specific guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with HCV-1 e2 Protein (484-499).

Start Waste Generation (HCV-1 e2 Protein) WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid SolidWaste Solid Waste WasteType->SolidWaste Solid (non-sharp) SharpsWaste Sharps Waste WasteType->SharpsWaste Sharps ChemDisinfect Chemical Disinfection (e.g., 10% Bleach, 30 min) LiquidWaste->ChemDisinfect AutoclaveSolid Autoclave SolidWaste->AutoclaveSolid SharpsContainer Collect in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer SewerDisposal Dispose via Sanitary Sewer ChemDisinfect->SewerDisposal RegularTrash Dispose as Regular Trash AutoclaveSolid->RegularTrash BioWastePickup Dispose as Regulated Medical Waste SharpsContainer->BioWastePickup

References

Personal protective equipment for handling HCV-1 e2 Protein (484-499)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling: HCV-1 e2 Protein (484-499)

Disclaimer: This document provides essential safety and logistical guidance for handling the HCV-1 e2 Protein (484-499) based on standard laboratory practices for non-infectious, recombinant biological materials. However, this information is not a substitute for the product-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS for definitive safety protocols, personal protective equipment (PPE) requirements, and emergency procedures before handling this material.

This protein is a recombinant fragment of the Hepatitis C virus envelope protein. While it is not infectious, it should be handled with care in a laboratory setting, adhering to Biosafety Level 1 (BSL-1) or higher practices as determined by your institution's risk assessment.[1][2]

Immediate Safety & Operational Plan

Personal Protective Equipment (PPE)

The minimum required PPE is designed to prevent contact with skin and eyes.[3][4][5] A risk assessment may necessitate additional PPE based on the specifics of the procedure.[6]

Table 1: Required Personal Protective Equipment

PPE ComponentSpecificationPurpose
Lab Coat Long-sleeved, preferably with gathered cuffs.[1][7]Protects skin and personal clothing from contamination.[8]
Gloves Disposable, powder-free nitrile or latex gloves.[7][9]Prevents direct skin contact with the material.[8] Change immediately if contaminated.[4][9]
Eye Protection ANSI-approved safety glasses with side shields or goggles.[7]Protects eyes from potential splashes or aerosols.[4][7]
Footwear Closed-toe shoes.[3][4]Prevents injury from spills or dropped items.
Handling & Procedural Plan

Adherence to standard laboratory practices is crucial to minimize exposure and contamination.[3]

  • Preparation: Before starting, ensure all necessary materials are within reach to avoid moving in and out of the work area. Decontaminate the work surface with an appropriate disinfectant.[1][3]

  • Aerosol Minimization: Handle the protein gently. Avoid vigorous shaking or vortexing. When pipetting, discharge the liquid against the wall of the container or below the surface of the diluent to prevent splashes and aerosol formation.[1][3][4] Use mechanical pipetting devices; never pipette by mouth.[3][10]

  • Centrifugation: If centrifugation is required, use sealed safety cups or rotors. Allow aerosols to settle for several minutes before opening the centrifuge.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the material, after removing gloves, and before leaving the laboratory.[3][4][10]

Disposal Plan

All materials that come into contact with the HCV-1 e2 protein must be decontaminated before disposal.[11]

  • Liquid Waste: Decontaminate liquid waste containing the protein by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposing down the sanitary sewer, followed by flushing with ample water.[11][12]

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) should be collected in a biohazard waste container lined with an autoclavable bag.[1][11] These containers should be clearly labeled.[13]

  • Sharps: Needles, syringes, or other sharps that have contacted the material must be disposed of in a designated, puncture-proof sharps container.[3][14]

  • Final Disposal: All biohazard waste must be treated, typically by autoclaving, before final disposal according to institutional and local regulations.[12][13]

Experimental Protocol: Safe Reconstitution and Aliquoting

This protocol outlines a standard procedure for safely preparing the lyophilized HCV-1 e2 Protein for experimental use.

  • Pre-Experiment Setup:

    • Don all required PPE as listed in Table 1.

    • Prepare the work area by decontaminating the surface of a designated bench space or a biological safety cabinet.

    • Assemble all necessary materials: protein vial, sterile reconstitution buffer, sterile low-retention microcentrifuge tubes, and calibrated micropipettes with sterile tips.

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized protein to ensure the powder is at the bottom.

    • Carefully open the vial.

    • Using a micropipette, slowly add the recommended volume of reconstitution buffer. Avoid forceful dispensing.

    • Close the vial and gently swirl or pipette up and down to mix. Do not vortex to avoid generating aerosols and denaturing the protein. Allow the vial to sit for several minutes to ensure complete dissolution.

  • Aliquoting:

    • Dispense the reconstituted protein solution into single-use aliquots in the pre-labeled microcentrifuge tubes.

    • This practice minimizes freeze-thaw cycles and reduces the risk of contamination during subsequent experiments.

  • Post-Procedure Cleanup:

    • Dispose of all contaminated tips, tubes, and gloves in the designated biohazard waste container.

    • Decontaminate the work surface and any equipment used.

    • Remove PPE and wash hands thoroughly.

Visualizations

Safety_Assessment_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE & Handling cluster_disposal Disposal start Start: Handling HCV-1 e2 Protein sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds Mandatory First Step risk_assessment Perform Institutional Risk Assessment sds->risk_assessment ppe Don Required PPE: - Lab Coat - Gloves - Eye Protection risk_assessment->ppe handling Follow Safe Handling Protocols (BSL-1) ppe->handling decontaminate Decontaminate All Waste (Liquid & Solid) handling->decontaminate dispose Dispose via Approved Biohazard Stream decontaminate->dispose end Procedure Complete dispose->end

Caption: Safety assessment and operational workflow for handling recombinant proteins.

Safe_Handling_Procedure prep 1. Prepare Workspace & Don PPE reconstitute 2. Reconstitute Protein (Gentle Mixing) prep->reconstitute aliquot 3. Aliquot for Storage reconstitute->aliquot cleanup 4. Decontaminate Workspace & Dispose of Waste aliquot->cleanup wash 5. Remove PPE & Wash Hands cleanup->wash

Caption: Step-by-step procedural flow for safe handling of HCV-1 e2 protein.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.